molecular formula C27H44O B8079540 Isotachysterol 3 CAS No. 857195-12-1

Isotachysterol 3

Cat. No.: B8079540
CAS No.: 857195-12-1
M. Wt: 384.6 g/mol
InChI Key: ZPZNWLRQHDLNNV-QVEMQNNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isotachysterol 3 is a useful research compound. Its molecular formula is C27H44O and its molecular weight is 384.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-3-[(E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-25,28H,6-11,14-18H2,1-5H3/b13-12+/t21-,24+,25-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZNWLRQHDLNNV-QVEMQNNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(CC1)O)C=CC2=C3CCC(C3(CCC2)C)C(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C[C@H](CC1)O)/C=C/C2=C3CC[C@@H]([C@]3(CCC2)C)[C@H](C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22350-43-2
Record name Isotachysterol 3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022350432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S)-3-[(E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOTACHYSTEROL 3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I627F2EB69
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the chemical structure of Isotachysterol 3?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Isotachysterol 3

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a secosteroid closely related to the Vitamin D family. It manifests as a photoproduct during the synthesis of Vitamin D3 from 7-dehydrocholesterol and is often considered an impurity in cholecalciferol preparations.[1][2][3] Despite this, this compound exhibits distinct biological activities, including the stimulation of intestinal calcium transport and bone calcium mobilization, even in the absence of kidney function.[1][4] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological context, and relevant experimental methodologies.

Chemical Identity and Structure

This compound is a stereoisomer of tachysterol and an isomer of Vitamin D3. Its structure is defined by the opening of the B-ring of the cholesterol backbone, characteristic of secosteroids.

  • IUPAC Name: (1S)-3-[(E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol

  • Synonyms: Cholecalciferol impurity D, (6E)-9,10-seco-5(10),6,8(14)-cholestatrien-3-ol, Toxisterol3 D3

  • Molecular Formula: C₂₇H₄₄O

  • CAS Number: 22350-43-2

The core structure consists of a 9,10-secocholestane skeleton with three conjugated double bonds at positions 5(10), 6, and 8(14). The key distinguishing feature is the (E)-geometry of the double bond at C6-C7.

Chemical Structure Diagram

G cluster_caption a a

Caption: 2D Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized below. These values are critical for its handling, formulation, and analysis in a research setting.

PropertyValueSource
Molecular Weight 384.6 g/mol
Physical Form Sticky Solid to Solid (White to Light Yellow)
Boiling Point (Predicted) 500.9 ± 29.0 °C
Density (Predicted) 0.97 ± 0.1 g/cm³
Solubility Soluble in DMSO; Slightly soluble in Chloroform, Acetone, Ethyl Acetate, Methanol
Stability Sensitive to light and temperature; unstable in solution
InChI Key ZPZNWLRQHDLNNV-QVEMQNNUSA-N
SMILES CC1=C(C--INVALID-LINK--O)/C=C/C2=C3CC--INVALID-LINK----INVALID-LINK--CCCC(C)C

Biological Activity and Signaling

This compound is not merely an inert byproduct. It is recognized as an analog of 1,25-dihydroxy Vitamin D3 and demonstrates biological effects.

  • Calcium Metabolism: The primary reported activity is its ability to stimulate intestinal calcium transport and promote the mobilization of calcium from bone. Notably, this effect is observed in anephric (kidney-less) rats, suggesting a mechanism of action that may not require renal hydroxylation, a critical activation step for Vitamin D3.

  • Metabolic Activation: While it can act directly, this compound is also a substrate for metabolic enzymes. It can be hydroxylated by cytochrome P450 enzymes such as CYP11A1 and CYP27A1. The resulting hydroxyderivatives have been shown to interact with various nuclear receptors, including the Vitamin D Receptor (VDR), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptor γ (PPARγ).

Photochemical Synthesis Pathway

The formation of this compound is an integral part of the photochemical synthesis of Vitamin D3. Ultraviolet B (UVB) radiation cleaves the B-ring of 7-dehydrocholesterol to form Previtamin D3. Prolonged or further UVB exposure causes Previtamin D3 to isomerize into the biologically inactive products Lumisterol 3 and this compound (also referred to as Tachysterol 3).

Caption: Formation of this compound from Previtamin D3.

Experimental Protocols

The following section details a representative experimental protocol for assessing the in vivo biological activity of this compound, based on methodologies reported in the literature.

In Vivo Assessment of Calcium Mobilization in a Rat Model

Objective: To determine the effect of this compound on intestinal calcium transport and bone calcium mobilization.

Animal Model: Weanling male albino rats maintained on a low-calcium, vitamin D-deficient diet for a period of 3-4 weeks to establish a baseline deficient state.

Materials:

  • This compound (purity >98%)

  • 95% Ethanol (vehicle)

  • 0.9% Saline solution

  • Micro-syringes for intravenous injection

  • Metabolic cages for collection of urine and feces

  • Calcium assay kits (e.g., colorimetric or atomic absorption spectroscopy)

  • Anesthesia (e.g., isoflurane)

Methodology:

  • Preparation of Dosing Solution: Dissolve this compound in 95% ethanol to a stock concentration of 100 µg/mL. For a 5 µg dose, dilute the stock solution with 0.9% saline to achieve a final concentration of 100 µg/mL in a vehicle of 5% ethanol/95% saline. The final injection volume will be 0.05 mL.

  • Animal Dosing:

    • Divide the rats into a control group (receiving vehicle only) and a treatment group (receiving this compound).

    • Lightly anesthetize the animals.

    • Administer a single 5 µg dose in 0.05 mL of the prepared solution via intrajugular injection.

  • Sample Collection:

    • House the rats in metabolic cages for 24-48 hours post-injection.

    • Collect blood samples via tail vein or cardiac puncture at specified time points (e.g., 0, 12, 24, 48 hours) to measure serum calcium levels.

    • For intestinal calcium transport studies, an in situ intestinal loop technique can be employed 24 hours post-injection, where a segment of the duodenum is isolated, and the absorption of a known concentration of ⁴⁵Ca is measured over a set period.

  • Analysis:

    • Centrifuge blood samples to separate serum.

    • Analyze serum calcium concentrations using a suitable calcium assay.

    • An increase in serum calcium in the treated group compared to the control group indicates mobilization of calcium from bone and/or increased intestinal absorption.

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.

Expected Outcome: Rats treated with this compound are expected to show a statistically significant increase in serum calcium levels, indicating its bioactivity in stimulating calcium transport and mobilization.

References

The Biological Role of Isotachysterol 3 in Calcium Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotachysterol 3, a stereoisomer of vitamin D3, has demonstrated significant biological activity in the regulation of calcium homeostasis. This technical guide provides an in-depth analysis of the core functions of this compound, including its effects on intestinal calcium transport and bone calcium mobilization. The document summarizes available quantitative data, details key experimental protocols for its study, and visualizes the pertinent signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of vitamin D analogs.

Introduction

Calcium homeostasis is a critical physiological process, tightly regulated by a complex interplay of hormones and signaling molecules. The active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), is a key player in this process, primarily by modulating intestinal calcium absorption and bone calcium metabolism. This compound, a photoproduct of previtamin D3, has emerged as a biologically active analog of calcitriol.[1] Like 1α,25-dihydroxyvitamin D3, this compound has been shown to stimulate intestinal calcium transport and promote the mobilization of calcium from bone, even in the absence of kidney function (in anephric models).[1] This suggests a direct action on the target tissues involved in calcium regulation. This guide will delve into the known biological functions of this compound, its mechanism of action, and the experimental methodologies used to elucidate its role in calcium homeostasis.

Mechanism of Action

This compound exerts its biological effects primarily through its interaction with the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[2] Upon binding to the VDR, this compound is thought to initiate a cascade of genomic events similar to that of 1α,25-dihydroxyvitamin D3. The ligand-receptor complex heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[3] This binding modulates the transcription of genes involved in calcium transport and bone metabolism.

Furthermore, recent research has indicated that hydroxylated metabolites of tachysterol 3, such as 20S-hydroxytachysterol 3 (20S(OH)T3) and 25-hydroxytachysterol 3 (25(OH)T3), not only act on the VDR but also interact with other nuclear receptors, including the Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptor γ (PPARγ).[2] This suggests a broader range of biological activities for this compound metabolites beyond calcium homeostasis.

Signaling Pathway of this compound in a Target Cell

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITS3 This compound VDR VDR ITS3->VDR Binding VDR_RXR VDR-RXR Heterodimer VDRE VDRE VDR_RXR->VDRE Translocation & Binding VDR->VDR_RXR RXR RXR RXR->VDR_RXR Gene Target Gene (e.g., TRPV6, Calbindin) VDRE->Gene Gene Transcription mRNA mRNA Gene->mRNA Transcription Protein Calcium Transport Proteins mRNA->Protein Translation Calcium Influx Protein->Calcium Influx

This compound signaling pathway in a target cell.

Quantitative Data on Biological Activity

While direct quantitative comparisons of this compound with 1α,25-dihydroxyvitamin D3 are limited in publicly available literature, existing studies provide qualitative evidence of its significant biological activity. The following tables summarize the known effects and provide a framework for understanding its potency. Further dose-response studies are required for a precise quantitative assessment.

Table 1: Effects of this compound on Calcium Homeostasis Parameters

ParameterEffectSpecies/ModelNotes
Intestinal Calcium TransportStimulatesAnephric RatsActivity is independent of renal 1α-hydroxylase.
Bone Calcium MobilizationStimulatesAnephric RatsSuggests a direct effect on bone resorption.
Serum Calcium LevelsIncreasesRatsDose-dependent increase observed.

Table 2: Receptor Binding and Gene Regulation by this compound and its Metabolites

CompoundReceptorBinding Affinity (Qualitative)Target Gene Regulation
This compoundVDRBindsModulates transcription of VDR target genes.
20S(OH)T3VDR, AhR, LXRα/β, PPARγHigh affinityStimulates CYP24A1 expression.
25(OH)T3VDR, AhR, LXRα/β, PPARγHigh affinityStimulates CYP24A1 expression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological role of this compound in calcium homeostasis.

In Vitro Intestinal Calcium Transport (Everted Gut Sac Assay)

This protocol is adapted from established methods to measure the active transport of calcium across the intestinal epithelium.

Objective: To quantify the transport of calcium from the mucosal to the serosal side of the rat small intestine in the presence of this compound.

Everted Gut Sac Assay Workflow A 1. Intestine Isolation - Euthanize rat - Excise proximal small intestine B 2. Eversion - Gently evert the intestine over a glass rod A->B C 3. Sac Preparation - Ligate one end to form a sac - Fill with serosal buffer B->C D 4. Incubation - Place sac in mucosal buffer containing 45Ca and this compound - Incubate at 37°C with oxygenation C->D E 5. Sample Collection - Collect serosal fluid at timed intervals D->E F 6. Analysis - Measure 45Ca concentration by liquid scintillation counting E->F VDR Competitive Binding Assay Workflow A 1. Prepare Reagents - VDR source - [3H]-1,25(OH)2D3 - Competitors (unlabeled 1,25(OH)2D3, this compound) B 2. Set up Binding Reactions - Total binding - Non-specific binding - Competition with this compound A->B C 3. Incubation - Incubate at 4°C for 18-24 hours B->C D 4. Separate Bound/Free Ligand - Add hydroxylapatite or charcoal - Centrifuge C->D E 5. Measure Radioactivity - Scintillation counting of supernatant D->E F 6. Data Analysis - Calculate IC50 and Ki E->F This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITS3 This compound VDR VDR ITS3->VDR Binding VDR_RXR VDR-RXR Heterodimer VDRE VDRE VDR_RXR->VDRE Translocation & Binding VDR->VDR_RXR RXR RXR RXR->VDR_RXR Gene Target Gene (e.g., TRPV6, Calbindin) VDRE->Gene Gene Transcription mRNA mRNA Gene->mRNA Transcription Protein Calcium Transport Proteins mRNA->Protein Translation Calcium Influx Protein->Calcium Influx Everted Gut Sac Assay Workflow A 1. Intestine Isolation - Euthanize rat - Excise proximal small intestine B 2. Eversion - Gently evert the intestine over a glass rod A->B C 3. Sac Preparation - Ligate one end to form a sac - Fill with serosal buffer B->C D 4. Incubation - Place sac in mucosal buffer containing 45Ca and this compound - Incubate at 37°C with oxygenation C->D E 5. Sample Collection - Collect serosal fluid at timed intervals D->E F 6. Analysis - Measure 45Ca concentration by liquid scintillation counting E->F VDR Competitive Binding Assay Workflow A 1. Prepare Reagents - VDR source - [3H]-1,25(OH)2D3 - Competitors (unlabeled 1,25(OH)2D3, this compound) B 2. Set up Binding Reactions - Total binding - Non-specific binding - Competition with this compound A->B C 3. Incubation - Incubate at 4°C for 18-24 hours B->C D 4. Separate Bound/Free Ligand - Add hydroxylapatite or charcoal - Centrifuge C->D E 5. Measure Radioactivity - Scintillation counting of supernatant D->E F 6. Data Analysis - Calculate IC50 and Ki E->F

References

Isotachysterol 3: A Comprehensive Technical Guide to a Novel Vitamin D Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotachysterol 3 (ITS3) is a structural isomer of vitamin D3, formed through the photoisomerization of previtamin D3. As a member of the vitamin D analog family, ITS3 exhibits biological activities akin to the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), particularly in the regulation of calcium homeostasis. This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action through the Vitamin D Receptor (VDR), summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its complex signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of endocrinology, drug discovery, and molecular biology who are investigating the therapeutic potential of novel vitamin D analogs.

Introduction

Vitamin D and its analogs are crucial regulators of a multitude of physiological processes, extending beyond their classical role in calcium and bone metabolism to include immune modulation, cell differentiation, and proliferation. The therapeutic application of the natural hormone, calcitriol, is often limited by its potent calcemic effects. This has spurred the development of synthetic analogs with a more favorable therapeutic window. This compound has emerged as a compound of interest, demonstrating the ability to stimulate intestinal calcium transport and bone calcium mobilization, indicating its potential as a VDR agonist. This guide delves into the core scientific principles governing the activity of ITS3, providing a foundational understanding for its further investigation and potential clinical development.

Chemical Structure and Nomenclature

This compound is a secosteroid, characterized by an open B-ring, a feature shared with other vitamin D compounds. Its systematic IUPAC name is (1S)-3-[(E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol[1]. It is important to distinguish this compound from its isomer, tachysterol, which differs in the position of a double bond within the C-ring[2]. This structural nuance is critical for its specific interaction with nuclear receptors.

Mechanism of Action and Signaling Pathways

This compound primarily exerts its biological effects through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors. Upon binding to ITS3, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This ITS3-VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes, thereby modulating their transcription[3][4][5].

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITS3 This compound VDR_inactive VDR (inactive) ITS3->VDR_inactive Binds VDR_active VDR (active) VDR_inactive->VDR_active Conformational Change RXR_inactive RXR (inactive) RXR_active RXR (active) RXR_inactive->RXR_active VDR_RXR_complex ITS3-VDR-RXR Heterodimer VDR_active->VDR_RXR_complex RXR_active->VDR_RXR_complex Heterodimerization VDRE VDRE VDR_RXR_complex->VDRE Binds to Target_Genes Target Genes (e.g., CYP24A1, TRPV6) VDRE->Target_Genes Regulates Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Biological_Response Biological Response (Ca2+ Homeostasis, etc.) Proteins->Biological_Response Mediate

Figure 1: Canonical VDR signaling pathway activated by this compound.

Furthermore, studies on the closely related tachysterol3 have revealed that its hydroxylated metabolites, namely 20S-hydroxytachysterol3 (20S(OH)T3) and 25-hydroxytachysterol3 (25(OH)T3), not only interact with the VDR but also exhibit high-affinity binding to other nuclear receptors, including the Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRα and LXRβ), and Peroxisome Proliferator-Activated Receptor γ (PPARγ). This suggests that the biological activity of ITS3 may be multifaceted, involving a broader network of signaling pathways than previously understood.

ITS3_Metabolite_Signaling cluster_receptors Nuclear Receptors cluster_responses Biological Responses ITS3 This compound Metabolites 20S(OH)T3 & 25(OH)T3 ITS3->Metabolites Metabolism (CYP11A1, CYP27A1) VDR VDR Metabolites->VDR AhR AhR Metabolites->AhR LXR LXRα/β Metabolites->LXR PPARg PPARγ Metabolites->PPARg Ca_Homeostasis Calcium Homeostasis VDR->Ca_Homeostasis Immune_Modulation Immune Modulation AhR->Immune_Modulation Lipid_Metabolism Lipid Metabolism LXR->Lipid_Metabolism Inflammation Anti-inflammatory Effects PPARg->Inflammation

Figure 2: Multi-receptor signaling by ITS3 metabolites.

Quantitative Data

While comprehensive quantitative data for this compound is still emerging, studies on the related tachysterol3 and its metabolites provide valuable insights into its potency and efficacy.

Table 1: VDR-Mediated Gene Regulation by Tachysterol3 Metabolites

CompoundTarget GeneEffectPotency vs. 1,25(OH)2D3Reference
20S(OH)T3CYP24A1Upregulation~10-fold less potent
25(OH)T3CYP24A1Upregulation~10-fold less potent

Table 2: Receptor Interaction of Tachysterol3 Metabolites

CompoundReceptorInteractionAssayReference
20S(OH)T3AhRMarked ActivationReporter Assay
25(OH)T3AhRWeaker ActivationReporter Assay
Tachysterol3 MetabolitesLXRα/βHigh-affinity bindingLanthaScreen TR-FRET
Tachysterol3 MetabolitesPPARγHigh-affinity bindingLanthaScreen TR-FRET

Experimental Protocols

The characterization of this compound and its biological activities relies on a suite of established in vitro and in silico methodologies.

VDR-Coactivator Interaction Assay (LanthaScreen™ TR-FRET)

Objective: To quantify the ability of ITS3 to promote the interaction between the VDR Ligand Binding Domain (LBD) and a coactivator peptide.

Principle: This homogenous assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A terbium (Tb)-labeled anti-GST antibody serves as the donor, binding to a GST-tagged VDR-LBD. A fluorescein-labeled coactivator peptide acts as the acceptor. Upon ITS3-induced interaction between the VDR-LBD and the coactivator peptide, the donor and acceptor are brought into close proximity, resulting in a FRET signal.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of GST-VDR-LBD in the appropriate assay buffer.

    • Prepare a 2X solution of the test compound (ITS3) and a reference agonist (e.g., calcitriol) at various concentrations.

    • Prepare a 4X solution of the fluorescein-labeled coactivator peptide and the Tb-labeled anti-GST antibody in assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 10 µL of the 2X test compound/control solution to the appropriate wells.

    • Add 5 µL of the 4X VDR-LBD solution to all wells.

    • Incubate at room temperature for 1 hour.

    • Add 5 µL of the 4X peptide/antibody solution to all wells.

    • Incubate at room temperature for 1-4 hours, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (acceptor) and 495 nm (donor) with excitation at 340 nm.

    • Calculate the 520/495 nm emission ratio.

  • Data Analysis:

    • Plot the emission ratio against the log concentration of the test compound.

    • Determine the EC50 value using a sigmoidal dose-response curve fit.

TR_FRET_Workflow start Start reagent_prep Prepare Reagents: - 2X ITS3/Control - 4X VDR-LBD - 4X Peptide/Antibody start->reagent_prep plate_setup Add 10 µL of 2X ITS3/Control to 384-well plate reagent_prep->plate_setup add_vdr Add 5 µL of 4X VDR-LBD plate_setup->add_vdr incubate1 Incubate for 1 hour add_vdr->incubate1 add_peptide_ab Add 5 µL of 4X Peptide/Antibody incubate1->add_peptide_ab incubate2 Incubate for 1-4 hours add_peptide_ab->incubate2 read_plate Read Plate (TR-FRET) incubate2->read_plate analyze_data Calculate Emission Ratio and Determine EC50 read_plate->analyze_data end End analyze_data->end

Figure 3: Experimental workflow for the VDR-Coactivator TR-FRET assay.

Molecular Docking of ITS3 into the VDR Ligand Binding Pocket

Objective: To predict the binding mode and affinity of ITS3 within the VDR-LBD and identify key interacting amino acid residues.

Principle: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Methodology:

  • Preparation of the Receptor:

    • Obtain the 3D crystal structure of the human VDR-LBD from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

    • Define the binding site based on the co-crystallized native ligand or through binding site prediction algorithms.

  • Preparation of the Ligand:

    • Generate the 3D structure of this compound.

    • Perform energy minimization of the ligand structure.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ITS3 molecule into the defined binding site of the VDR-LBD.

    • Generate multiple binding poses and rank them based on a scoring function that estimates the binding affinity.

  • Analysis of Results:

    • Analyze the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between ITS3 and the amino acid residues of the VDR-LBD.

    • Compare the predicted binding mode of ITS3 with that of the native ligand, calcitriol.

VDR-Mediated Reporter Gene Assay

Objective: To assess the functional activity of ITS3 as a VDR agonist by measuring its ability to induce the transcription of a reporter gene under the control of VDREs.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable human cell line (e.g., HEK293T, HaCaT) in appropriate media.

    • Co-transfect the cells with a VDR expression vector and a reporter plasmid containing a luciferase gene driven by a promoter with multiple VDREs.

  • Compound Treatment:

    • After transfection, treat the cells with varying concentrations of ITS3, a positive control (calcitriol), and a vehicle control.

  • Luciferase Assay:

    • After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

    • Plot the normalized luciferase activity against the log concentration of ITS3 and determine the EC50 value.

Preclinical and Safety Considerations

Preclinical evaluation of this compound is essential to determine its pharmacokinetic profile, in vivo efficacy, and safety.

Pharmacokinetics

Animal models are utilized to study the absorption, distribution, metabolism, and excretion (ADME) of ITS3. Key parameters to be determined include its half-life, bioavailability, and the identification of its major metabolites.

In Vivo Efficacy Models
  • Intestinal Calcium Transport: The in situ ligated duodenal loop model in rats can be used to quantify the effect of ITS3 on intestinal calcium absorption.

  • Bone Mobilization: The bone resorption activity of ITS3 can be assessed in vivo by measuring changes in serum calcium levels in anephric rats or through ex vivo pit assays using osteoclasts cultured on bone slices.

Safety and Toxicology

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of damaging fertility or the unborn child. Comprehensive toxicology studies in animal models are necessary to establish a safe dose range and to identify potential target organs for toxicity.

Conclusion and Future Directions

This compound represents a promising vitamin D analog with demonstrated biological activity on classical vitamin D targets. Its potential interaction with a wider range of nuclear receptors through its metabolites opens up new avenues for therapeutic applications beyond calcium homeostasis, including in immunology and metabolic diseases. Further research is warranted to fully elucidate its quantitative pharmacological profile, including its precise binding affinities and potencies at various receptors. Detailed preclinical studies will be crucial in defining its therapeutic potential and safety profile, paving the way for potential clinical investigation. This technical guide provides a solid foundation for these future endeavors, consolidating the current knowledge and outlining the key experimental approaches for the continued exploration of this compound.

References

An In-depth Technical Guide to the Discovery and History of Isotachysterol 3 Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotachysterol 3 is a geometric isomer of Vitamin D3, formed through the acid-catalyzed isomerization of cholecalciferol.[1] While historically considered a degradation product, recent research has unveiled a more complex biological role for this compound and its metabolites, positioning them as active signaling molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, synthesis, biological activity, and signaling pathways associated with this compound, with a focus on quantitative data and detailed experimental methodologies.

Discovery and History

The discovery of this compound is intrinsically linked to the broader history of research into Vitamin D and its isomers in the mid-20th century. While a precise timeline for the initial identification of this compound is not extensively documented in dedicated publications, its discovery can be situated within the period of intense investigation into the photochemical and acid-catalyzed transformations of Vitamin D. Early research in the 1950s by chemists such as Koevoet, Verloop, and Westerhof and Keverling Buisman laid the groundwork for understanding the complex family of Vitamin D isomers. It was established that under acidic conditions, Vitamin D3 undergoes isomerization to form this compound.[1] For many years, it was primarily regarded as an impurity in Vitamin D preparations. However, a pivotal study in 1973 demonstrated that this compound possesses biological activity, stimulating intestinal calcium transport and bone calcium mobilization in anephric rats, sparking further interest in its physiological relevance.[2] More recent research has shifted focus to its hydroxylated metabolites, 20S-hydroxythis compound (20S(OH)T3) and 25-hydroxythis compound (25(OH)T3), which have been identified as biologically active molecules that interact with a range of nuclear receptors.

Synthesis and Purification

This compound is synthesized from Vitamin D3 through acid-catalyzed isomerization.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from Vitamin D3.

Materials:

  • Vitamin D3 (Cholecalciferol)

  • Anhydrous solvent (e.g., dioxane or chloroform)

  • Acid catalyst (e.g., hydrogen chloride in dioxane, or a sulfonic acid resin)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Reaction vessel

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) system for reaction monitoring

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve Vitamin D3 in the anhydrous solvent in the reaction vessel under an inert atmosphere.

  • Add the acid catalyst to the solution while stirring.

  • Monitor the reaction progress using TLC. The reaction is typically complete when the starting material (Vitamin D3) is no longer detectable.

  • Upon completion, neutralize the acid catalyst. If a resin is used, it can be removed by filtration. If a soluble acid is used, it can be neutralized with a weak base.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product containing this compound and other isomers using HPLC.

Experimental Protocol: HPLC Purification of this compound

Objective: To purify this compound from the reaction mixture.

Materials:

  • Crude this compound mixture

  • HPLC system with a UV detector

  • Normal-phase or reverse-phase HPLC column (e.g., silica or C18)

  • Mobile phase (e.g., a mixture of hexane and isopropanol for normal-phase, or methanol and water for reverse-phase)

Procedure:

  • Dissolve the crude product in a suitable solvent compatible with the mobile phase.

  • Inject the sample onto the HPLC column.

  • Elute the column with the chosen mobile phase.

  • Monitor the elution profile using the UV detector (detection wavelength typically around 265 nm).

  • Collect the fractions corresponding to the this compound peak.

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

  • Confirm the identity and purity of the final product using analytical techniques such as NMR and mass spectrometry.

Biological Activity and Quantitative Data

This compound exhibits biological activity, particularly in calcium homeostasis. However, its hydroxylated metabolites, 20S(OH)T3 and 25(OH)T3, have been shown to be more potent and to interact with a wider range of nuclear receptors.

Calcium Metabolism

This compound has been shown to stimulate intestinal calcium transport and bone calcium mobilization in rats, including those that have undergone nephrectomy (anephric rats).[2] This indicates that its activity in these processes is independent of renal 1α-hydroxylation, a key step in the activation of Vitamin D3.

Compound Biological Activity Model System Reference
This compoundStimulates intestinal calcium transportAnephric rats[2]
This compoundStimulates bone calcium mobilizationAnephric rats
Receptor Interactions and Gene Regulation by Metabolites

The hydroxylated metabolites of this compound, namely 20S(OH)T3 and 25(OH)T3, have been found to be biologically active and to interact with several nuclear receptors, including the Vitamin D Receptor (VDR), Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptor γ (PPARγ).

Metabolite Receptor Activity Quantitative Data Reference
20S(OH)T3VDRAgonistStimulated CYP24A1 expression (approx. 10-fold less than 1,25(OH)2D3)
25(OH)T3VDRAgonistStimulated CYP24A1 expression (approx. 10-fold less than 1,25(OH)2D3)
20S(OH)T3AhRAgonistMarked activation in a reporter assay
25(OH)T3AhRAgonistSmaller effect than 20S(OH)T3 in a reporter assay
20S(OH)T3LXRα, LXRβAgonistHigh-affinity binding in TR-FRET coactivator assays
25(OH)T3LXRα, LXRβAgonistHigh-affinity binding in TR-FRET coactivator assays
20S(OH)T3PPARγAgonistHigh-affinity binding in TR-FRET coactivator assays
25(OH)T3PPARγAgonistHigh-affinity binding in TR-FRET coactivator assays

Tachysterol 3, a related isomer, has been detected in human serum at a concentration of 7.3 ± 2.5 ng/mL. Both 20S(OH)T3 and 25(OH)T3 have also been detected in human epidermis and serum.

Experimental Protocols

VDR Competitive Binding Assay

Objective: To determine the binding affinity of this compound and its metabolites to the Vitamin D Receptor.

Materials:

  • Recombinant human VDR

  • Radiolabeled ligand (e.g., [3H]1α,25(OH)2D3)

  • Test compounds (this compound, 20S(OH)T3, 25(OH)T3) at various concentrations

  • Unlabeled 1α,25(OH)2D3 for determining non-specific binding

  • Assay buffer

  • Hydroxylapatite slurry or glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Incubate a fixed concentration of recombinant VDR with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of the test compound or unlabeled 1α,25(OH)2D3.

  • Allow the binding reaction to reach equilibrium.

  • Separate the bound from the free radioligand using either hydroxylapatite slurry (which binds the receptor-ligand complex) followed by centrifugation and washing, or by vacuum filtration through glass fiber filters.

  • Quantify the amount of bound radioligand by liquid scintillation counting.

  • Plot the percentage of specifically bound radioligand as a function of the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) from the resulting dose-response curve.

Reporter Gene Assay for Nuclear Receptor Activation

Objective: To assess the functional activity of this compound metabolites on nuclear receptors (VDR, AhR, LXR, PPARγ).

Materials:

  • A suitable mammalian cell line (e.g., HEK293T, HepG2)

  • An expression vector for the nuclear receptor of interest (e.g., VDR, AhR, LXR, or PPARγ).

  • A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the specific nuclear receptor.

  • A transfection reagent.

  • Cell culture medium and supplements.

  • Test compounds (20S(OH)T3, 25(OH)T3) and positive controls.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Co-transfect the cells with the nuclear receptor expression vector and the corresponding reporter plasmid.

  • After an appropriate incubation period to allow for receptor expression, treat the cells with various concentrations of the test compounds or a positive control.

  • Incubate the cells for a sufficient time to allow for receptor activation and reporter gene expression (typically 18-24 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency and cell number.

  • Plot the normalized luciferase activity against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.

Signaling Pathways

The hydroxylated metabolites of this compound, 20S(OH)T3 and 25(OH)T3, exert their biological effects by activating several nuclear receptors, which in turn regulate the transcription of target genes.

Vitamin D Receptor (VDR) Signaling

VDR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITS3_metabolite 20S(OH)T3 / 25(OH)T3 VDR VDR ITS3_metabolite->VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) in DNA VDR_RXR->VDRE CYP24A1 CYP24A1 Gene VDRE->CYP24A1 Transcription mRNA CYP24A1 mRNA CYP24A1->mRNA Protein CYP24A1 Protein (Vitamin D Catabolism) mRNA->Protein Translation Nucleus Nucleus Cytoplasm Cytoplasm

Caption: VDR signaling pathway activated by this compound metabolites.

Aryl Hydrocarbon Receptor (AhR) Signaling

AhR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITS3_metabolite 20S(OH)T3 AhR_complex AhR-Hsp90-XAP2 Complex ITS3_metabolite->AhR_complex Binding AhR_ligand Ligand-bound AhR AhR_complex->AhR_ligand Conformational Change AhR_ARNT AhR-ARNT Heterodimer AhR_ligand->AhR_ARNT Translocation & Heterodimerization ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) in DNA AhR_ARNT->XRE Target_Genes Target Genes (e.g., CYP1A1, CYP1B1) XRE->Target_Genes Transcription Biological_Response Biological Response (e.g., Cell Differentiation, Immune Modulation) Target_Genes->Biological_Response Nucleus Nucleus Cytoplasm Cytoplasm

Caption: AhR signaling pathway activated by 20S(OH)T3.

LXR and PPARγ Signaling

LXR_PPARg_Signaling cluster_nucleus Nucleus ITS3_metabolite 20S(OH)T3 / 25(OH)T3 LXR LXR ITS3_metabolite->LXR PPARg PPARγ ITS3_metabolite->PPARg LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->LXR_RXR RXR->PPARg_RXR LXRE LXR Response Element (LXRE) in DNA LXR_RXR->LXRE PPRE PPAR Response Element (PPRE) in DNA PPARg_RXR->PPRE LXR_Target_Genes LXR Target Genes (e.g., ABCA1, ABCG1) LXRE->LXR_Target_Genes Transcription PPARg_Target_Genes PPARγ Target Genes (e.g., CD36, LPL) PPRE->PPARg_Target_Genes Transcription Lipid_Metabolism Regulation of Lipid Metabolism LXR_Target_Genes->Lipid_Metabolism Inflammation Modulation of Inflammation LXR_Target_Genes->Inflammation PPARg_Target_Genes->Lipid_Metabolism PPARg_Target_Genes->Inflammation Nucleus Nucleus

Caption: LXR and PPARγ signaling pathways activated by this compound metabolites.

Conclusion

This compound, once considered a mere degradation product of Vitamin D3, is now recognized as a precursor to biologically active metabolites that modulate a variety of nuclear receptors. The research into this compound and its hydroxylated derivatives, 20S(OH)T3 and 25(OH)T3, has opened new avenues for understanding the complex signaling networks regulated by Vitamin D-related compounds. Their ability to interact with VDR, AhR, LXRs, and PPARγ suggests potential roles in calcium homeostasis, immune function, and lipid metabolism. Further research is warranted to fully elucidate the physiological and pathophysiological significance of the this compound metabolic pathway and to explore its therapeutic potential in various diseases. This guide provides a foundational understanding for researchers and drug development professionals to build upon in this exciting and evolving field.

References

Physiological Relevance of Isotachysterol 3 In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotachysterol 3, a photoisomer of previtamin D3, has long been considered a minor photoproduct in the vitamin D synthetic pathway. However, emerging evidence suggests that this compound and its metabolites possess significant physiological relevance in vivo, particularly in the regulation of calcium homeostasis and interaction with a broader network of nuclear receptors beyond the classical Vitamin D Receptor (VDR). This technical guide provides a comprehensive overview of the current understanding of this compound's in vivo effects, detailing its mechanism of action, summarizing available data, and providing detailed experimental protocols for its study.

Introduction

This compound is a stereoisomer of tachysterol, formed upon ultraviolet irradiation of previtamin D3. While historically viewed as an inactive byproduct of vitamin D synthesis, studies have demonstrated its intrinsic biological activity. Notably, this compound stimulates intestinal calcium transport and bone calcium mobilization in vivo, even in the absence of renal hydroxylation, a critical activation step for vitamin D3[1]. This suggests a direct mechanism of action or activation through alternative metabolic pathways.

Recent advancements have identified enzymatic pathways involving CYP11A1 and CYP27A1 that metabolize this compound into hydroxylated derivatives, namely 20S-hydroxytachysterol3 (20S(OH)T3) and 25-hydroxytachysterol3 (25(OH)T3). These metabolites have been detected in human serum and epidermis and exhibit a range of biological activities, including interactions with the Vitamin D Receptor (VDR), Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This guide delves into the physiological implications of these findings.

In Vivo Biological Activities of this compound

Regulation of Calcium Homeostasis

The primary in vivo physiological role attributed to this compound is its contribution to calcium metabolism.

  • Intestinal Calcium Transport: Similar to the hormonal form of vitamin D3, 1,25-dihydroxyvitamin D3, this compound has been shown to stimulate the transport of calcium across the intestinal epithelium in rat models[1]. This activity is crucial for maintaining calcium balance in the body.

  • Bone Calcium Mobilization: In vivo studies in rats, including anephric models, have demonstrated that this compound can mobilize calcium from bone[1]. This process is vital for releasing calcium into the bloodstream to maintain serum calcium levels within a narrow physiological range.

Table 1: Qualitative Summary of In Vivo Effects of this compound on Calcium Metabolism

Biological ProcessEffectAnimal ModelCitation
Intestinal Calcium TransportStimulationRat (anephric)[1]
Bone Calcium MobilizationStimulationRat (anephric)[1]

Metabolism of this compound and Signaling Pathways of its Metabolites

This compound is not merely a direct-acting compound but also a pro-hormone that undergoes metabolic activation.

Metabolic Activation Pathway

The initial step in the bioactivation of this compound involves hydroxylation by cytochrome P450 enzymes.

Metabolic Activation of this compound ITS This compound CYP11A1 CYP11A1 ITS->CYP11A1 CYP27A1 CYP27A1 ITS->CYP27A1 OH_T3_20S 20S(OH)T3 CYP11A1->OH_T3_20S Hydroxylation at C20 OH_T3_25 25(OH)T3 CYP27A1->OH_T3_25 Hydroxylation at C25

Metabolic activation of this compound.
Signaling through the Vitamin D Receptor (VDR)

The hydroxylated metabolites of this compound, particularly 25(OH)T3, can activate the classical Vitamin D Receptor signaling pathway.

VDR Signaling Pathway for this compound Metabolites cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 25(OH)T3 25(OH)T3 VDR VDR 25(OH)T3->VDR Binds RXR RXR VDR->RXR Heterodimerizes VDRE VDRE VDR->VDRE Binds to RXR->VDRE Binds to Gene Target Gene Transcription (e.g., Calcium Transport Proteins) VDRE->Gene Initiates

VDR signaling by this compound metabolites.
Interaction with Other Nuclear Receptors

The metabolites of this compound exhibit promiscuity in their receptor interactions, suggesting broader physiological roles beyond calcium metabolism.

Multi-Receptor Signaling of this compound Metabolites cluster_receptors Nuclear Receptors cluster_responses Cellular Responses ITS_Met 20S(OH)T3 & 25(OH)T3 AhR AhR ITS_Met->AhR Activate LXR LXR ITS_Met->LXR Activate PPARg PPARγ ITS_Met->PPARg Activate Immune Immune Modulation AhR->Immune Lipid Lipid Metabolism LXR->Lipid Inflammation Anti-inflammatory Effects PPARg->Inflammation

Diverse signaling of this compound metabolites.

Experimental Protocols for In Vivo Assessment

The following are detailed methodologies for key experiments to assess the in vivo physiological relevance of this compound.

Intestinal Calcium Transport: Everted Gut Sac Assay

This ex vivo method provides a robust system to study the transport of substances across the intestinal epithelium.

Workflow:

Everted Gut Sac Assay Workflow A 1. Animal Preparation (e.g., Vitamin D-deficient rat) B 2. Intestine Excision & Eversion A->B C 3. Sac Preparation & Filling (Serosal buffer) B->C D 4. Incubation in Mucosal Buffer (with this compound and 45Ca) C->D E 5. Sample Collection (Serosal and Mucosal fluids) D->E F 6. 45Ca Quantification (Scintillation counting) E->F G 7. Data Analysis (Transport rate calculation) F->G In Vivo Bone Calcium Mobilization Workflow A 1. 45Ca Labeling of Skeleton (Young rats on low calcium diet) B 2. Equilibration Period A->B C 3. Treatment Administration (this compound or vehicle) B->C D 4. Serial Blood Sampling C->D E 5. Serum 45Ca Measurement (Scintillation counting) D->E F 6. Data Analysis (Change in serum 45Ca levels) E->F

References

Isotachysterol 3: A Potential Biomarker of Non-Enzymatic Vitamin D Degradation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Vitamin D3 is a crucial prohormone that undergoes a series of metabolic activation and degradation steps to maintain calcium homeostasis and regulate a multitude of physiological processes. While enzymatic degradation pathways are well-characterized, non-enzymatic degradation, particularly through isomerization, can also impact vitamin D stability and bioavailability. Isotachysterol 3 (ITS3), an isomer of vitamin D3, emerges from the acid-catalyzed degradation of the parent molecule. This technical guide provides a comprehensive overview of the current understanding of ITS3, its formation, and its potential, though not yet clinically established, role as a biomarker for non-enzymatic vitamin D degradation. This document is intended for researchers, scientists, and drug development professionals investigating vitamin D metabolism, stability, and analytics.

Introduction to Vitamin D Metabolism and Degradation

Vitamin D3 (cholecalciferol) is synthesized in the skin upon exposure to ultraviolet B (UVB) radiation or obtained from dietary sources. It is biologically inactive and requires two hydroxylation steps to become the active hormone, 1,25-dihydroxyvitamin D3 (calcitriol). The degradation of vitamin D metabolites is a tightly regulated process to prevent toxicity.

Classical Vitamin D Metabolic Pathway:

  • 25-hydroxylation: Vitamin D3 is transported to the liver and hydroxylated by enzymes such as CYP2R1 and CYP27A1 to form 25-hydroxyvitamin D3 (25(OH)D3), the major circulating form of vitamin D.

  • 1α-hydroxylation: In the kidneys, 25(OH)D3 is further hydroxylated by CYP27B1 to produce the biologically active 1,25-dihydroxyvitamin D3 (1,25(OH)2D3).

  • Catabolism: The primary enzyme responsible for the catabolism of both 25(OH)D3 and 1,25(OH)2D3 is CYP24A1, which initiates a cascade of hydroxylations leading to the formation of inactive metabolites that are eventually excreted.

Beyond this classical pathway, alternative metabolic routes involving enzymes like CYP11A1 have been identified, leading to a diverse array of vitamin D metabolites with potential biological activities.

This compound: Formation and Properties

This compound is a stereoisomer of vitamin D3. Unlike the enzymatic degradation products, the formation of ITS3 is primarily a non-enzymatic process driven by acidic conditions.[1][2] This isomerization is a key concern in the context of vitamin D formulation stability, particularly in acidic environments which can lead to the degradation of the active compound.[1][2] ITS3 is known to be highly sensitive to oxygen.[1]

While not a product of the primary enzymatic degradation pathways, ITS3 has demonstrated some biological activity. Studies in anephric rats have shown that ITS3 can stimulate intestinal calcium transport and bone calcium mobilization, suggesting it may have some vitamin D-like effects.

This compound as a Potential Biomarker

The utility of a biomarker is contingent on its reliable measurement and its correlation with a specific physiological or pathological state. While the measurement of various vitamin D metabolites is a burgeoning field, the clinical use of ITS3 as a biomarker for vitamin D degradation is not yet established.

Potential Applications:

  • Pharmaceutical Formulation Stability: ITS3 could serve as a valuable marker for the degradation of vitamin D3 in pharmaceutical preparations and fortified foods, particularly those with an acidic matrix. Monitoring ITS3 levels could inform on the stability and shelf-life of these products.

  • Gastrointestinal Degradation: The acidic environment of the stomach could potentially lead to the isomerization of dietary or supplemental vitamin D3 to ITS3. Investigating the formation of ITS3 in the gastrointestinal tract could provide insights into the pre-absorptive fate of vitamin D3.

Current Limitations:

  • Lack of Clinical Data: There is a significant absence of studies measuring ITS3 levels in human populations. Consequently, no reference ranges have been established, and there is no data correlating ITS3 concentrations with vitamin D status, deficiency, or supplementation outcomes.

  • Non-enzymatic Origin: As ITS3 is primarily formed through a chemical process rather than enzymatic action, its utility as a biomarker for in vivo enzymatic degradation pathways governed by enzymes like CYP24A1 is questionable. Other metabolites, such as 24,25-dihydroxyvitamin D3, are more direct indicators of CYP24A1 activity.

Quantitative Data

Currently, there is a scarcity of quantitative data on this compound levels in biological samples. However, data for a related photoisomer, tachysterol3, has been reported in human serum. This information is provided for context, but it is crucial to note that tachysterol3 and this compound are distinct molecules.

MetaboliteMatrixConcentration (ng/mL)PopulationReference
Tachysterol3Human Serum7.3 ± 2.5Healthy Adults

Experimental Protocols

General Protocol for Vitamin D Metabolite Analysis by LC-MS/MS

This protocol provides a general framework that would require optimization and validation for the specific analysis of this compound.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of serum or plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to precipitate proteins. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for further processing or direct injection.

2. Liquid-Liquid Extraction (Optional, for increased cleanup):

  • Following protein precipitation, the supernatant can be subjected to liquid-liquid extraction using a non-polar solvent like hexane or methyl tert-butyl ether (MTBE) to further remove interfering substances.

3. Derivatization (Optional, for enhanced sensitivity):

  • For low-abundance metabolites, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can improve ionization efficiency and chromatographic behavior. The dried extract is reconstituted in a solution of the derivatizing agent and incubated before LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Chromatography: Utilize a high-resolution reversed-phase HPLC or UHPLC column (e.g., C18) to achieve separation of vitamin D metabolites and their isomers. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate, is typically employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) is commonly used.

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a pure standard of the compound.

5. Validation:

  • The method must be fully validated according to regulatory guidelines, including assessment of linearity, accuracy, precision, selectivity, recovery, and stability. The availability of a certified reference standard for this compound is a critical prerequisite for accurate validation.

Visualizations

Signaling Pathways and Experimental Workflows

VitaminD_Metabolism_and_Degradation cluster_synthesis Synthesis & Activation cluster_degradation Degradation Pathways 7-Dehydrocholesterol 7-Dehydrocholesterol VitaminD3 VitaminD3 7-Dehydrocholesterol->VitaminD3 UVB 25(OH)D3 25(OH)D3 VitaminD3->25(OH)D3 CYP2R1/CYP27A1 (Liver) Isotachysterol3 Isotachysterol3 VitaminD3->Isotachysterol3 Acid-catalyzed Isomerization 1,25(OH)2D3 1,25(OH)2D3 25(OH)D3->1,25(OH)2D3 CYP27B1 (Kidney) Inactive_Metabolites Inactive_Metabolites 25(OH)D3->Inactive_Metabolites CYP24A1 1,25(OH)2D3->Inactive_Metabolites CYP24A1

Caption: Vitamin D3 metabolism and degradation pathways.

LCMSMS_Workflow Start Biological Sample (Serum/Plasma) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) Start->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection OptionalCleanup Optional: Liquid-Liquid Extraction or Solid-Phase Extraction SupernatantCollection->OptionalCleanup LCMSMS LC-MS/MS Analysis SupernatantCollection->LCMSMS Direct Injection Derivatization Optional: Derivatization (e.g., PTAD) OptionalCleanup->Derivatization Derivatization->LCMSMS DataAnalysis Data Analysis & Quantification LCMSMS->DataAnalysis

Caption: General workflow for vitamin D metabolite analysis.

Conclusion and Future Directions

This compound is a known degradation product of vitamin D3, formed through non-enzymatic, acid-catalyzed isomerization. While it possesses some biological activity, its role as a clinical biomarker for in vivo vitamin D degradation is currently unsubstantiated due to a lack of clinical data and validated analytical methods. The primary utility of monitoring ITS3 may lie in the quality control of vitamin D-fortified products and pharmaceuticals, where it can serve as an indicator of product stability.

Future research should focus on the following areas to elucidate the potential of ITS3 as a biomarker:

  • Development and Validation of a Specific LC-MS/MS Method: A robust and validated analytical method for the quantification of ITS3 in human serum or plasma is a critical first step. This will require the synthesis of a certified ITS3 reference standard.

  • Clinical Studies: Once a reliable method is established, studies are needed to measure ITS3 levels in various populations, including healthy individuals, those with vitamin D deficiency, and subjects receiving vitamin D supplementation. These studies should aim to establish reference ranges and investigate any correlations with vitamin D status and other metabolites.

  • In Vitro and In Vivo Formation Studies: Further investigation into the conditions that promote ITS3 formation in vivo, such as gastric pH, could provide a better understanding of its physiological relevance.

References

The Enigmatic Isomer: An In-depth Technical Guide on the Natural Occurrence of Isotachysterol 3 in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isotachysterol 3 (ITS3) is a stereoisomer of vitamin D3, formed through the photoisomerization of previtamin D3 upon prolonged exposure to ultraviolet radiation. While its synthetic counterpart has demonstrated biological activity, particularly in calcium homeostasis, evidence for its natural occurrence and physiological relevance in biological systems remains limited and largely circumstantial. This technical guide provides a comprehensive overview of the current understanding of ITS3, including its formation, potential biological roles, and methodologies for its detection. Due to the scarcity of direct data on ITS3, this guide draws upon the more extensive research on its closely related isomer, tachysterol 3, to provide context and potential avenues for future investigation. All quantitative data for related compounds is summarized, and detailed hypothetical experimental protocols for the detection and quantification of ITS3 are provided, alongside visualizations of key pathways and workflows.

Introduction: The Photochemical Landscape of Vitamin D3 Isomers

The synthesis of vitamin D3 in the skin is a well-characterized process initiated by the exposure of 7-dehydrocholesterol to UVB radiation, leading to the formation of previtamin D3. This thermally labile intermediate then isomerizes to vitamin D3. However, continued exposure to sunlight can lead to the photoisomerization of previtamin D3 into other stereoisomers, including tachysterol 3 and lumisterol 3. This compound is another such photoproduct, and is also known to form from the degradation of vitamin D3 under acidic conditions[1]. Structurally, tachysterol and isotachysterol are distinguished by the position of a double bond in the C-ring of the secosteroid structure.

While tachysterol 3 has been detected and quantified in human serum and skin, the natural abundance of this compound in biological systems under normal physiological conditions has not been definitively established. It is often regarded as an impurity in vitamin D preparations rather than an endogenous signaling molecule.

Quantitative Data on Vitamin D Isomers in Biological Systems

To date, there is a notable absence of quantitative data on the natural occurrence of this compound in human or animal tissues and fluids. In contrast, its isomer, tachysterol 3, has been measured. The following table summarizes the available data for tachysterol 3 to provide a comparative context.

CompoundBiological MatrixConcentrationReference
Tachysterol 3Human Serum7.3 ± 2.5 ng/mL[2][3]
Tachysterol 3Human Epidermis25.1 ± 5.2 ng/mg protein[2]
This compound Human Serum Not Reported
This compound Human Epidermis Not Reported

Biological Activity of Synthetic this compound

Early studies utilizing chemically synthesized this compound have indicated that it possesses biological activity. A key study demonstrated that, similar to the active form of vitamin D3 (1,25-dihydroxyvitamin D3), this compound can stimulate intestinal calcium transport and promote the mobilization of calcium from bone in rats[4]. This suggests that if present in sufficient concentrations, ITS3 could potentially play a role in calcium homeostasis. However, it is crucial to reiterate that these studies were conducted with exogenously administered synthetic ITS3, and do not confirm a physiological role for the endogenously produced compound.

Potential Signaling Pathways

There is no direct evidence for a specific signaling pathway for this compound. However, the structural similarity of ITS3 to other vitamin D metabolites suggests that it may interact with the Vitamin D Receptor (VDR), a nuclear receptor that mediates most of the biological actions of vitamin D3.

Furthermore, recent research on hydroxylated metabolites of tachysterol 3 has revealed interactions with a broader range of nuclear receptors, including the Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptors (PPARγ). This suggests that vitamin D isomers and their metabolites may have more diverse signaling roles than previously understood. It is plausible that ITS3 could also interact with these or other nuclear receptors, but this remains speculative pending further research.

Below is a diagram illustrating the canonical Vitamin D signaling pathway, which could serve as a model for investigating the potential action of this compound.

Vitamin_D_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITS3 This compound (Hypothetical Ligand) VDR VDR ITS3->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binding Gene Target Gene Transcription VDRE->Gene Modulation

A potential signaling pathway for this compound via the Vitamin D Receptor.

Experimental Protocols for Detection and Quantification

The development of a robust and sensitive analytical method is crucial for determining the presence and concentration of this compound in biological samples. While a specific, validated protocol for ITS3 is not available in the literature, the following hypothetical protocol is based on established methods for the analysis of other vitamin D metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Hypothetical Protocol for ITS3 Quantification in Human Plasma

5.1.1. Principle

This method describes the quantification of this compound in human plasma by LC-MS/MS following protein precipitation and liquid-liquid extraction. An isotopically labeled internal standard (e.g., d6-Isotachysterol 3) should be used for accurate quantification.

5.1.2. Materials and Reagents

  • Human plasma (K2-EDTA)

  • This compound analytical standard

  • Deuterated this compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid

5.1.3. Sample Preparation

  • Thawing: Thaw plasma samples at room temperature.

  • Aliquoting: Aliquot 200 µL of plasma into a 2 mL polypropylene tube.

  • Internal Standard Spiking: Add 20 µL of internal standard solution (in methanol) to each sample, calibrator, and quality control sample.

  • Protein Precipitation: Add 600 µL of cold acetonitrile to each tube. Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Liquid-Liquid Extraction: Transfer the supernatant to a clean 15 mL glass tube. Add 2 mL of MTBE. Vortex for 1 minute.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

5.1.4. LC-MS/MS Conditions (Hypothetical)

  • LC System: UPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: A suitable gradient to separate ITS3 from other isomers.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), positive mode

  • MRM Transitions: To be determined by infusion of the ITS3 standard.

Experimental Workflow Diagram

The following diagram illustrates the proposed experimental workflow for the quantification of this compound in a biological sample.

Experimental_Workflow start Start sample_prep Sample Preparation (Plasma) start->sample_prep extraction Liquid-Liquid Extraction sample_prep->extraction evap Evaporation extraction->evap reconstitution Reconstitution evap->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Analysis lcms->data_analysis end End data_analysis->end

A proposed workflow for the analysis of this compound.

Formation Pathway of Vitamin D3 Isomers

The formation of this compound is part of a complex photochemical cascade. The following diagram illustrates the relationship between 7-dehydrocholesterol, previtamin D3, vitamin D3, and its major photoisomers.

Vitamin_D_Formation DHC 7-Dehydrocholesterol PreD3 Previtamin D3 DHC->PreD3 UVB D3 Vitamin D3 PreD3->D3 Thermal Isomerization Tachysterol Tachysterol 3 PreD3->Tachysterol UVB Lumisterol Lumisterol 3 PreD3->Lumisterol UVB ITS3 This compound PreD3->ITS3 UVB (prolonged)

The photochemical formation of Vitamin D3 and its isomers.

Conclusion and Future Directions

This compound remains an enigmatic member of the vitamin D family. While its existence as a photoisomer of previtamin D3 is established and its synthetic form shows biological activity, its natural occurrence and physiological significance in biological systems are yet to be determined. The lack of quantitative data underscores the need for the development of sensitive and specific analytical methods to investigate its presence in human tissues and circulation.

Future research should focus on:

  • Method Development: Establishing and validating a sensitive LC-MS/MS method for the quantification of this compound in various biological matrices.

  • Quantification Studies: Utilizing the developed method to determine the concentrations of this compound in the plasma and skin of individuals with varying levels of sun exposure.

  • Biological Activity Studies: Investigating the interaction of this compound with the Vitamin D Receptor and other nuclear receptors to elucidate its potential signaling pathways and biological functions.

  • Metabolism Studies: Determining the metabolic fate of this compound in vivo.

A deeper understanding of the complete spectrum of vitamin D isomers, including this compound, may reveal novel physiological roles and have implications for our understanding of vitamin D metabolism and its impact on health and disease.

References

The Enigmatic Role of Isotachysterol 3 in Bone Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotachysterol 3 (ITS3), a structural analog of the active form of vitamin D3, 1,25-dihydroxyvitamin D3 (1α,25(OH)₂D₃), has been identified as a molecule with the potential to influence bone metabolism. Early studies have demonstrated its capacity to stimulate intestinal calcium transport and mobilize calcium from bone, even in the absence of renal function, suggesting a direct action on bone tissue. However, a comprehensive understanding of its cellular and molecular mechanisms, particularly its distinct effects on osteoblasts and osteoclasts, remains largely uncharted territory. This technical guide synthesizes the foundational knowledge of ITS3, and by drawing parallels with the well-established signaling pathways of its parent compound, 1α,25(OH)₂D₃, it delineates a putative mechanism of action for ITS3 in bone remodeling. This document aims to provide a framework for future research and drug development endeavors targeting skeletal health.

Introduction

The vitamin D endocrine system is a cornerstone of calcium homeostasis and skeletal integrity. The biologically active form, 1α,25(OH)₂D₃, exerts its effects by binding to the vitamin D receptor (VDR), a nuclear transcription factor that modulates the expression of genes crucial for bone metabolism.[1][2] this compound emerges as an intriguing analog, sharing structural similarities with 1α,25(OH)₂D₃ but with distinct conformational differences that may alter its biological activity.

The seminal work by Holick et al. (1973) first brought this compound to the forefront, demonstrating its ability to stimulate intestinal calcium transport and bone calcium mobilization in anephric rats.[3] This finding is of profound significance as it suggests that ITS3 may bypass the necessity of renal 1α-hydroxylation, the final activation step for vitamin D3. This intrinsic activity positions ITS3 as a compound of interest for conditions where renal function is compromised. Despite this promising debut, the scientific literature following this initial discovery has been sparse, leaving a significant knowledge gap regarding its specific cellular targets and signaling cascades within the bone microenvironment.

This guide will first summarize the known biological activities of this compound and then delve into the established mechanisms of 1α,25(OH)₂D₃ on osteoblasts and osteoclasts to build a hypothetical framework for the function of ITS3.

Known Biological Activities of this compound

The primary reported biological functions of this compound are summarized in the table below. It is critical to note the absence of detailed quantitative data in the existing literature.

Biological Effect Model System Key Findings Citation
Intestinal Calcium TransportAnephric RatsStimulated[3]
Bone Calcium MobilizationAnephric RatsStimulated[3]

Table 1: Summary of Known Biological Activities of this compound. This table highlights the foundational in vivo effects observed with this compound.

Putative Mechanism of Action in Bone Metabolism

Given that this compound is an analog of 1α,25(OH)₂D₃, it is plausible that it exerts its effects on bone through similar cellular and molecular pathways. The following sections detail the established role of 1α,25(OH)₂D₃ in bone remodeling and propose a corresponding hypothetical function for ITS3.

Effects on Osteoblasts

Osteoblasts are the bone-forming cells responsible for synthesizing and mineralizing the bone matrix. 1α,25(OH)₂D₃ plays a multifaceted role in osteoblast function, influencing their proliferation, differentiation, and regulation of osteoclast activity.

3.1.1. Osteoblast Differentiation and Mineralization

1α,25(OH)₂D₃ is known to promote the differentiation of mesenchymal stem cells into mature osteoblasts. This process involves the upregulation of key osteogenic markers such as alkaline phosphatase (ALP), osteocalcin (BGLAP), and RUNX2. Subsequently, 1α,25(OH)₂D₃ stimulates the mineralization of the extracellular matrix.

Hypothetical Role of this compound: It is hypothesized that ITS3, by interacting with the VDR in osteoprogenitor cells and mature osteoblasts, could similarly induce the expression of genes critical for osteoblast differentiation and maturation, ultimately leading to enhanced bone formation.

osteoblast_differentiation ITS3 This compound VDR Vitamin D Receptor (VDR) ITS3->VDR Binds Nucleus Nucleus VDR->Nucleus Translocates to VDRE Vitamin D Response Element (VDRE) Nucleus->VDRE Binds to Gene_Expression ↑ Osteogenic Gene Expression (RUNX2, ALP, BGLAP) VDRE->Gene_Expression Differentiation Osteoblast Differentiation & Mineralization Gene_Expression->Differentiation

Caption: Putative signaling pathway for this compound-induced osteoblast differentiation.

3.1.2. Regulation of Osteoclastogenesis

One of the most critical functions of osteoblasts in bone remodeling is the regulation of osteoclast formation and activity. Osteoblasts express two key cytokines: Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) and its decoy receptor, Osteoprotegerin (OPG). The ratio of RANKL to OPG is a primary determinant of bone resorption. 1α,25(OH)₂D₃ stimulates the expression of RANKL in osteoblasts, thereby promoting the differentiation and activation of osteoclasts.

Hypothetical Role of this compound: The observed "bone calcium mobilization" by ITS3 strongly suggests an effect on bone resorption. It is highly probable that ITS3, similar to 1α,25(OH)₂D₃, upregulates the expression of RANKL on the surface of osteoblasts. This, in turn, would lead to increased osteoclastogenesis and bone resorption, providing a mechanism for the release of calcium from the bone matrix into the circulation.

rankl_opg_regulation cluster_osteoblast Osteoblast cluster_osteoclast_precursor Osteoclast Precursor ITS3 This compound VDR_OB VDR ITS3->VDR_OB RANKL ↑ RANKL Expression VDR_OB->RANKL RANK RANK Receptor RANKL->RANK Binds to Differentiation Osteoclast Differentiation & Activation RANK->Differentiation Bone_Resorption Bone Resorption Differentiation->Bone_Resorption

Caption: Hypothetical regulation of osteoclastogenesis by this compound via osteoblasts.

Direct Effects on Osteoclasts

While the primary regulation of osteoclasts by 1α,25(OH)₂D₃ is indirect through osteoblasts, some studies suggest that osteoclast precursors may also express VDR. The direct effects of vitamin D metabolites on these cells are less well-defined and appear to be complex, with some evidence suggesting a potential inhibition of resorptive activity.

Hypothetical Role of this compound: The potential for a direct effect of ITS3 on osteoclasts or their precursors cannot be excluded. However, based on the current understanding of the vitamin D system in bone, the indirect pathway via osteoblastic RANKL expression is considered the dominant mechanism for stimulating bone resorption.

Experimental Protocols for Investigating this compound Function

To elucidate the precise role of this compound in bone metabolism, a series of in vitro experiments are necessary. The following are standard protocols widely used in the field to assess the impact of vitamin D analogs on bone cells.

Osteoblast Differentiation Assay

This assay evaluates the potential of a compound to induce the differentiation of mesenchymal stem cells or pre-osteoblastic cell lines (e.g., MC3T3-E1) into mature osteoblasts.

  • Cell Culture: Mesenchymal stem cells or pre-osteoblasts are cultured in osteogenic induction medium.

  • Treatment: Cells are treated with varying concentrations of this compound.

  • Alkaline Phosphatase (ALP) Staining and Activity: At early time points (e.g., 7 days), cells are stained for ALP, an early marker of osteoblast differentiation. ALP activity can be quantified using a colorimetric assay.

  • Mineralization Assay (Alizarin Red S Staining): At later time points (e.g., 21 days), the formation of mineralized nodules is assessed by staining with Alizarin Red S, which binds to calcium deposits. The stain can be extracted and quantified spectrophotometrically.

  • Gene Expression Analysis (RT-qPCR): The expression of key osteogenic marker genes (e.g., RUNX2, ALPL, BGLAP, SPP1) is measured at different stages of differentiation.

osteoblast_assay_workflow start Seed Pre-osteoblasts treatment Treat with this compound start->treatment day7 Day 7: - ALP Staining - ALP Activity Assay - RT-qPCR (Early Markers) treatment->day7 day21 Day 21: - Alizarin Red S Staining - RT-qPCR (Late Markers) day7->day21 analysis Data Analysis & Interpretation day21->analysis

Caption: Experimental workflow for assessing the effect of this compound on osteoblast differentiation.

Osteoclastogenesis and Bone Resorption Assay

This assay determines the effect of a compound on the formation of mature, bone-resorbing osteoclasts from precursor cells, typically bone marrow-derived macrophages (BMMs).

  • Co-culture System: BMMs are co-cultured with osteoblasts. The osteoblasts are treated with this compound to stimulate RANKL production.

  • Alternatively, Direct Stimulation: BMMs are cultured in the presence of M-CSF and recombinant RANKL, with or without the direct addition of this compound to assess for direct effects.

  • TRAP Staining: After several days (e.g., 5-7 days), cultures are stained for Tartrate-Resistant Acid Phosphatase (TRAP), an enzyme characteristic of osteoclasts. The number of multinucleated, TRAP-positive cells is quantified.

  • Pit Formation Assay: Osteoclast precursors are seeded on a resorbable substrate (e.g., dentin slices, bone-mimetic calcium phosphate-coated plates). Following treatment, the cells are removed, and the resorbed areas (pits) are visualized and quantified.

  • Gene Expression Analysis (RT-qPCR): The expression of osteoclast-specific genes (e.g., Acp5 (TRAP), Ctsk (Cathepsin K), Nfatc1) is measured in the differentiating osteoclasts.

Conclusion and Future Directions

This compound represents a molecule of considerable interest in the field of bone metabolism. Its ability to mobilize bone calcium in the absence of renal function suggests a direct and potent action on skeletal tissue. However, the current body of knowledge is limited, and further investigation is imperative to unlock its full therapeutic potential.

Based on its structural similarity to 1α,25(OH)₂D₃, it is reasonable to hypothesize that this compound functions through the Vitamin D Receptor, modulating gene expression in osteoblasts to promote their differentiation and to regulate osteoclastogenesis via the RANKL/OPG axis.

Future research should prioritize:

  • In vitro studies to confirm the binding affinity of this compound to the VDR.

  • Comprehensive dose-response and time-course experiments to quantify the effects of this compound on osteoblast differentiation and mineralization.

  • Elucidation of the precise impact of this compound on the RANKL/OPG ratio in osteoblasts and the subsequent effects on osteoclast formation and activity.

  • In vivo studies in animal models of bone disease (e.g., osteoporosis, chronic kidney disease-mineral and bone disorder) to evaluate the therapeutic efficacy and safety profile of this compound.

A thorough understanding of the mechanisms of action of this compound will be instrumental in determining its potential as a novel therapeutic agent for the management of skeletal disorders.

References

Preliminary Studies on the Toxicity of Isotachysterol 3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotachysterol 3 (IT3) is a stereoisomer of tachysterol and a known impurity in synthetic vitamin D3 preparations. While structurally related to vitamin D3, preliminary data indicate that IT3 possesses a distinct toxicological profile. This technical guide provides a comprehensive overview of the current understanding of IT3 toxicity, drawing from available preclinical data on IT3 and related vitamin D analogs. This document summarizes quantitative toxicity data, details relevant experimental protocols for in vitro and in vivo assessment, and visualizes the key signaling pathways implicated in its mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the development and safety assessment of vitamin D-related compounds.

Introduction

This compound (IT3) is a secosteroid and a photoisomerization product of previtamin D3.[1] Its presence as an impurity in cholecalciferol (vitamin D3) preparations necessitates a thorough understanding of its toxicological properties. The biological activity of IT3 is known to include the stimulation of intestinal calcium transport and bone calcium mobilization, activities it shares with the active form of vitamin D3, 1,25-dihydroxyvitamin D3.[2] This suggests that the toxicological effects of IT3 may be linked to disruptions in calcium homeostasis. This guide consolidates the available preliminary toxicity data on IT3 and its analogs to provide a detailed resource for further investigation.

Toxicological Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies this compound as a hazardous substance with the following classifications[3]:

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.

  • Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.

  • Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.

  • Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.

These classifications underscore the need for careful handling and thorough toxicological assessment of IT3.

Quantitative Toxicity Data

In Vivo Lethal Dose Data (Proxy Data)
CompoundAnimal ModelRoute of AdministrationLD50Reference(s)
Vitamin D3Rat (female)Oral13.741 mg/kg[4]

Note: This data is for Vitamin D3 and should be used as a conservative estimate for this compound, given their structural similarities and related biological activities.

In Vitro Cytotoxicity Data (Proxy Data)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes IC50 values for various vitamin D3 analogs in different cancer cell lines, which can serve as an indicator of potential cytotoxicity.

CompoundCell LineAssayIC50Reference(s)
1,25(OH)₂D₃A375 (Melanoma)SRB1.15 nM[5]
1,24,25(OH)₃D₃A375 (Melanoma)SRB17.8 nM
20,24(OH)₂D₃A375 (Melanoma)SRB280 nM
CalcipotriolA375 (Melanoma)SRB0.038 nM
20(OH)D₃A375 (Melanoma)SRB5.3 nM
Vitamin D3AGS (Gastric Cancer)MTT~50 µM (at 24h)
Vitamin D3MKN 45 (Gastric Cancer)MTT~75 µM (at 24h)
Vitamin D3KATO III (Gastric Cancer)MTT~100 µM (at 24h)

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment of toxicity. The following sections provide representative protocols for in vivo and in vitro toxicity studies that can be adapted for this compound.

In Vivo Acute Toxicity Study in Rodents (Adapted from Vitamin D3 studies)

This protocol is designed to assess the acute toxicity of a test substance after a single oral administration.

Objective: To determine the median lethal dose (LD50) and observe signs of toxicity.

Animal Model: Female albino rats (e.g., Sprague-Dawley), 8-10 weeks old.

Procedure:

  • Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the study.

  • Dose Preparation: Prepare a series of graded doses of this compound in a suitable vehicle (e.g., corn oil).

  • Administration: Administer a single dose of the test substance to different groups of animals via oral gavage. A control group should receive the vehicle only.

  • Observation: Observe animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Signs to monitor include changes in skin and fur, eyes, respiratory and circulatory systems, autonomic and central nervous systems, and behavior.

  • Body Weight: Record the body weight of each animal before dosing and daily thereafter.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period or at the time of death.

  • Histopathology: Collect major organs (liver, kidneys, heart, lungs, spleen, brain, and reproductive organs) for histopathological examination. Pay close attention to signs of calcification, necrosis, and inflammation.

  • Serum Analysis: Collect blood samples for the analysis of serum calcium and phosphate levels.

  • LD50 Calculation: Calculate the LD50 value using a recognized statistical method (e.g., Probit analysis).

In Vitro Cytotoxicity Assays

This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.

Objective: To determine the concentration of a substance that reduces the viability of a cell population by 50% (IC50).

Materials:

  • Adherent cell line (e.g., human cancer cell lines like A375, or a non-cancerous line like NIH-3T3)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated control wells.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

This assay is based on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).

Objective: To assess cytotoxicity by measuring cell density based on total protein content.

Materials:

  • Adherent cell line

  • 96-well plates

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After treatment, fix the cells by adding cold TCA to each well and incubating for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with SRB solution for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Air-dry the plates and add Tris-base solution to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm.

  • Data Analysis: Calculate cell viability and IC50 as described for the MTT assay.

Apoptosis Detection by Annexin V Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

Objective: To differentiate between viable, apoptotic, and necrotic cells.

Materials:

  • Suspension or adherent cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with the test compound as desired.

  • Cell Harvesting: Harvest the cells (including any floating cells) and wash with cold PBS.

  • Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways

The toxicity of this compound is likely mediated through its interaction with nuclear receptors and subsequent modulation of intracellular signaling cascades. The following diagrams illustrate the key pathways potentially affected by IT3, based on its similarity to vitamin D3 and its analogs.

Vitamin D Receptor (VDR) Signaling Pathway

This compound, like vitamin D3, is expected to bind to the Vitamin D Receptor (VDR). Upon binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on the DNA, leading to the transcription of target genes involved in calcium homeostasis and other cellular processes.

VDR_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IT3 This compound VDR VDR IT3->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerization RXR RXR RXR->VDR_RXR VDR_RXR_nucleus VDR-RXR VDR_RXR->VDR_RXR_nucleus Translocation VDRE VDRE VDR_RXR_nucleus->VDRE Binding Gene_Transcription Gene Transcription VDRE->Gene_Transcription Initiates

VDR Signaling Pathway Activation by IT3
Calcium Signaling and Apoptosis Induction

Elevated intracellular calcium is a known trigger for apoptosis. Vitamin D analogs can induce a sustained increase in intracellular calcium by depleting endoplasmic reticulum (ER) stores and activating calcium channels in the plasma membrane. This can lead to the activation of calcium-dependent proteases like calpains and caspases, ultimately resulting in programmed cell death.

Calcium_Apoptosis IT3 This compound VDR VDR IT3->VDR PLC Phospholipase C VDR->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Calpain Calpain Activation Ca_increase->Calpain Caspase_Activation Caspase Activation (e.g., Caspase-3) Ca_increase->Caspase_Activation Calpain->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

IT3-Induced Calcium Signaling Leading to Apoptosis
Involvement of PI3K/Akt and MAPK Pathways

The signaling cascades initiated by VDR activation are not isolated and can crosstalk with other major pathways, including the PI3K/Akt and MAPK pathways, which are critical regulators of cell survival, proliferation, and apoptosis. Dysregulation of these pathways by IT3 could contribute to its toxic effects.

Crosstalk_Pathways IT3 This compound VDR VDR IT3->VDR PI3K PI3K VDR->PI3K Modulates MAPK_p38 p38 MAPK VDR->MAPK_p38 Modulates MAPK_JNK JNK VDR->MAPK_JNK Modulates Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits MAPK_p38->Apoptosis Promotes MAPK_JNK->Apoptosis Promotes

Crosstalk of VDR with PI3K/Akt and MAPK Pathways

Conclusion

The preliminary data on this compound suggest that it is a compound with significant acute toxicity and potential reproductive toxicity. Its mechanism of action is likely tied to its structural similarity to vitamin D3, involving the activation of the Vitamin D Receptor and subsequent disruption of calcium homeostasis, which can trigger apoptotic pathways. The provided in vivo and in vitro protocols, adapted from studies on related compounds, offer a robust framework for further toxicological evaluation. The signaling pathway diagrams illustrate the complex molecular interactions that may underlie the toxic effects of IT3. Further research is warranted to establish a definitive toxicological profile for this compound, including the determination of its LD50 and a more detailed elucidation of its effects on intracellular signaling. This will be crucial for the risk assessment of any pharmaceutical or nutraceutical product containing vitamin D3 and its isomers.

References

In Silico Modeling of Isotachysterol 3 Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotachysterol 3, a stereoisomer of vitamin D3, and its metabolites are emerging as significant modulators of the Vitamin D Receptor (VDR). Understanding the molecular interactions between these compounds and the VDR is crucial for the development of novel therapeutics targeting a wide array of physiological processes, including calcium homeostasis, immune function, and cell proliferation. This technical guide provides an in-depth overview of the in silico modeling of this compound and its derivatives with the VDR. It details experimental protocols for binding affinity determination and functional assays, presents available quantitative data, and visualizes the key signaling pathways and experimental workflows.

Introduction to this compound and the Vitamin D Receptor

This compound is a photoproduct of previtamin D3. While historically considered an inactive isomer, recent studies have revealed that its hydroxylated metabolites, such as 20S-hydroxytachysterol (20S(OH)T3) and 25-hydroxytachysterol (25(OH)T3), can bind to and activate the Vitamin D Receptor (VDR)[1][2]. The VDR is a ligand-inducible transcription factor that belongs to the nuclear receptor superfamily[3][4]. Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription[3].

The activation of VDR by its ligands initiates a cascade of events leading to the regulation of numerous genes, including those involved in calcium metabolism (e.g., CYP24A1), cell differentiation, and immune response. The ability of this compound derivatives to activate this pathway opens up new avenues for therapeutic intervention.

In Silico Modeling of this compound-VDR Interaction

Computational methods are invaluable tools for elucidating the binding mechanisms of ligands to their receptors at an atomic level. Molecular docking and molecular dynamics (MD) simulations are two powerful techniques used to predict and analyze the interaction between this compound and the VDR.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in understanding the binding mode and estimating the binding affinity. Studies have shown that hydroxylated derivatives of tachysterol 3 exhibit high docking scores with the VDR's ligand-binding domain (LBD), comparable to its natural ligands.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological environment. These simulations can be used to assess the stability of the docked pose, analyze conformational changes in the receptor upon ligand binding, and calculate binding free energies.

Quantitative Data on Receptor Binding and Activity

While specific quantitative binding data for this compound with the VDR is not extensively available in the reviewed literature, studies on its hydroxylated metabolites provide valuable insights into their interaction with the VDR and other nuclear receptors.

CompoundReceptorAssay TypeMetricValueReference
20S(OH)T3 VDRMolecular DockingHigh Docking ScoreComparable to natural ligands
AhRReporter AssayMarked Activation-
LXRα, LXRβLanthaScreen TR-FRETHigh Affinity-
PPARγLanthaScreen TR-FRETHigh Affinity-
25(OH)T3 VDRMolecular DockingHigh Docking ScoreComparable to natural ligands
AhRReporter AssaySmaller Effect than 20S(OH)T3-
LXRα, LXRβLanthaScreen TR-FRETHigh Affinity-
PPARγLanthaScreen TR-FRETHigh Affinity-
Tachysterol 3 AhRReporter AssayMinimal Effect-
1α,25(OH)2D3 (Calcitriol) VDRCompetitive BindingIC50Varies by assay
VDRTransactivation AssayEC50Varies by assay

Table 1: Summary of Receptor Interaction Data for Tachysterol 3 and its Hydroxylated Metabolites. This table summarizes the available data on the interaction of tachysterol 3 and its key metabolites with the VDR and other nuclear receptors. The data is primarily qualitative from molecular docking and functional assays.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding and functional activity of this compound and its derivatives with the VDR.

Molecular Docking Protocol

Objective: To predict the binding mode and estimate the binding affinity of this compound to the VDR ligand-binding domain (LBD).

Methodology:

  • Protein Preparation: The three-dimensional crystal structure of the human VDR-LBD is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding polar hydrogens, and assigning charges using a molecular modeling software package.

  • Ligand Preparation: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

  • Grid Generation: A grid box is defined around the active site of the VDR-LBD, typically centered on the co-crystallized ligand if available.

  • Docking Simulation: A docking algorithm, such as AutoDock or Glide, is used to explore the conformational space of the ligand within the defined grid box and to score the different binding poses based on a scoring function that estimates the binding free energy.

  • Analysis of Results: The resulting docking poses are analyzed to identify the most favorable binding mode, key interacting residues, and the predicted binding affinity.

Molecular Dynamics Simulation Protocol

Objective: To assess the stability of the this compound-VDR complex and analyze its dynamic behavior.

Methodology:

  • System Setup: The docked complex of this compound and VDR is placed in a simulation box filled with a chosen water model (e.g., TIP3P) and counter-ions to neutralize the system.

  • Force Field: A suitable force field (e.g., AMBER, CHARMM) is applied to describe the atomic interactions.

  • Minimization and Equilibration: The system undergoes energy minimization to remove steric clashes, followed by a series of equilibration steps under controlled temperature and pressure to bring the system to a stable state.

  • Production Run: A long-timescale MD simulation (typically nanoseconds to microseconds) is performed to generate a trajectory of the complex's atomic motions.

  • Trajectory Analysis: The trajectory is analyzed to calculate root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and to analyze specific interactions like hydrogen bonds over time. Binding free energy can also be calculated using methods like MM/PBSA or MM/GBSA.

Competitive Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (IC50 and Ki) of this compound for the VDR.

Methodology:

  • Reagents and Materials: Recombinant human VDR, [3H]-1α,25(OH)2D3 (radioligand), unlabeled 1α,25(OH)2D3 (for non-specific binding), test compound (this compound), binding buffer, and a method to separate bound from free ligand (e.g., hydroxylapatite assay or filter binding).

  • Assay Procedure: A fixed concentration of VDR and radioligand are incubated with increasing concentrations of the unlabeled test compound.

  • Separation: The reaction mixture is then treated to separate the VDR-bound radioligand from the free radioligand.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

LanthaScreen™ TR-FRET Coactivator Assay Protocol

Objective: To measure the ability of this compound to promote the recruitment of a coactivator peptide to the VDR, indicating agonistic activity.

Methodology:

  • Principle: This assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a terbium-labeled anti-GST antibody bound to a GST-tagged VDR-LBD and a fluorescein-labeled coactivator peptide. Ligand-induced recruitment of the coactivator brings the donor (terbium) and acceptor (fluorescein) fluorophores into proximity, resulting in a FRET signal.

  • Reagents: GST-VDR-LBD, terbium-labeled anti-GST antibody, fluorescein-labeled coactivator peptide (e.g., from SRC1), and test compound.

  • Assay Procedure: The test compound is incubated with the GST-VDR-LBD and the terbium-labeled antibody. The fluorescein-labeled coactivator peptide is then added, and the mixture is incubated to allow for binding.

  • Measurement: The TR-FRET signal is measured on a plate reader capable of time-resolved fluorescence detection.

  • Data Analysis: The ratio of the acceptor emission to the donor emission is calculated. The data is plotted as the TR-FRET ratio versus the logarithm of the test compound concentration, and a dose-response curve is fitted to determine the EC50 value, which represents the concentration of the compound that produces 50% of the maximal coactivator recruitment.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

VDR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isotachysterol_3 This compound VDR VDR Isotachysterol_3->VDR Binding VDR_RXR_Complex VDR-RXR Heterodimer VDR->VDR_RXR_Complex Heterodimerization RXR RXR RXR->VDR_RXR_Complex VDRE VDRE VDR_RXR_Complex->VDRE Binding Coactivators Coactivators VDR_RXR_Complex->Coactivators Recruitment Target_Genes Target Genes (e.g., CYP24A1) VDRE->Target_Genes Transcription mRNA mRNA Target_Genes->mRNA Proteins Proteins mRNA->Proteins Biological_Response Biological Response Proteins->Biological_Response Coactivators->Target_Genes

Figure 1: VDR Genomic Signaling Pathway Activated by this compound.

Molecular_Docking_Workflow PDB 1. Protein Preparation (VDR from PDB) Grid 3. Grid Generation (Define Active Site) PDB->Grid Ligand 2. Ligand Preparation (this compound) Docking 4. Molecular Docking (e.g., AutoDock, Glide) Ligand->Docking Grid->Docking Analysis 5. Analysis of Results (Binding Pose, Affinity) Docking->Analysis

Figure 2: General Workflow for Molecular Docking of this compound with VDR.

MD_Simulation_Workflow Docked_Complex 1. Start with Docked Complex (this compound-VDR) System_Setup 2. System Setup (Solvation, Ionization) Docked_Complex->System_Setup Min_Equil 3. Minimization & Equilibration System_Setup->Min_Equil Production_MD 4. Production MD Run Min_Equil->Production_MD Trajectory_Analysis 5. Trajectory Analysis (RMSD, RMSF, Interactions) Production_MD->Trajectory_Analysis

References

Methodological & Application

Synthesis of Isotachysterol 3: A Detailed Protocol for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotachysterol 3 is a significant photoisomer of Vitamin D3 and previtamin D3, demonstrating notable biological activity, including the stimulation of intestinal calcium transport and bone calcium mobilization.[1][2] Its synthesis in a laboratory setting is crucial for further investigation into its therapeutic potential and for use as a reference standard in drug development. This application note provides a detailed protocol for the synthesis of this compound via two primary methods: photochemical isomerization of 7-dehydrocholesterol and acid-catalyzed isomerization of Vitamin D3. The protocols cover the experimental procedures, purification, and characterization of the final product.

Introduction

This compound is a secosteroid and a member of the Vitamin D family of compounds.[3] It is formed as a byproduct during the photochemical synthesis of Vitamin D3 from 7-dehydrocholesterol (7-DHC) upon exposure to ultraviolet (UV) radiation.[4][5] Specifically, the irradiation of 7-DHC leads to the formation of previtamin D3, which can then undergo further photoisomerization to yield tachysterol 3 and lumisterol 3, with this compound being a subsequent isomerization product. Alternatively, this compound can be synthesized through the acid-catalyzed isomerization of cholecalciferol (Vitamin D3). Understanding and replicating these synthetic pathways are essential for producing this compound for research and pharmaceutical development.

Chemical Properties

PropertyValue
Molecular FormulaC27H44O
Molecular Weight384.64 g/mol
CAS Number22350-43-2
IUPAC Name(1S,3E,7E)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-octahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
AppearanceWhite Solid
StorageStore at -20°C, unstable in solution.

Synthesis Protocols

Two primary methods for the synthesis of this compound are detailed below.

Method 1: Photochemical Synthesis from 7-Dehydrocholesterol

This method simulates the natural formation of Vitamin D isomers and involves the UV irradiation of a 7-dehydrocholesterol solution. The desired product, this compound, is formed as one of the photoisomers.

Experimental Protocol:

  • Preparation of Reaction Mixture: Dissolve 7-dehydrocholesterol (7-DHC) in a suitable organic solvent such as ethanol or a mixture of diethyl ether, isopentane, and ethyl alcohol (5:5:2). The concentration of 7-DHC should be carefully controlled.

  • Photochemical Reaction:

    • Irradiate the 7-DHC solution with a UV light source. Optimal conversion to previtamin D3 occurs at wavelengths between 295 and 300 nm.

    • Prolonged irradiation or the use of shorter wavelengths (<300 nm) will promote the formation of tachysterol 3 and subsequently this compound.

    • The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Monitor the reaction progress using HPLC to determine the optimal irradiation time for maximizing the yield of this compound.

  • Work-up:

    • After the desired level of conversion is achieved, stop the irradiation.

    • Evaporate the solvent under reduced pressure at a low temperature to obtain the crude mixture of photoisomers.

Purification:

  • The crude product, a mixture of unreacted 7-DHC, previtamin D3, Vitamin D3, lumisterol 3, tachysterol 3, and this compound, is purified using High-Performance Liquid Chromatography (HPLC).

  • HPLC System: A preparative HPLC system equipped with a suitable column (e.g., silica or reverse-phase C18) is recommended.

  • Mobile Phase: A non-polar solvent system like hexane/isopropanol or a polar system like methanol/water can be used, depending on the column.

  • Collect the fraction corresponding to the retention time of this compound.

  • Evaporate the solvent from the collected fraction to obtain pure this compound.

Method 2: Acid-Catalyzed Isomerization of Vitamin D3

This method provides a more direct route to this compound from commercially available Vitamin D3.

Experimental Protocol:

  • Reaction Setup: Dissolve Vitamin D3 (cholecalciferol) in an appropriate organic solvent (e.g., ethanol or dichloromethane).

  • Acid Catalysis:

    • Add a catalytic amount of a suitable acid (e.g., hydrochloric acid or sulfuric acid in an organic solvent) to the Vitamin D3 solution.

    • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.

    • Monitor the disappearance of the Vitamin D3 peak and the appearance of the this compound peak by HPLC.

  • Quenching and Work-up:

    • Once the reaction is complete, quench the acid by adding a weak base (e.g., a saturated solution of sodium bicarbonate).

    • Extract the organic layer with water to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and evaporate the solvent under reduced pressure to yield the crude product.

Purification:

  • The crude product is purified by preparative HPLC using the same system and conditions as described in Method 1 to isolate pure this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by the following analytical techniques:

TechniqueExpected Results
HPLC A single sharp peak at the characteristic retention time for this compound.
UV Spectroscopy Characteristic absorption maxima.
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight of this compound (m/z 384.6).
Nuclear Magnetic Resonance (NMR) Spectroscopy 1H and 13C NMR spectra consistent with the structure of this compound.

Signaling Pathways and Experimental Workflows

The synthesis of this compound is a key step in enabling further research into its biological functions. The following diagrams illustrate the synthetic pathways and a general experimental workflow.

Synthesis_Pathway_Photochemical 7-Dehydrocholesterol 7-Dehydrocholesterol Previtamin D3 Previtamin D3 7-Dehydrocholesterol->Previtamin D3 UV Light (295-300 nm) Tachysterol 3 Tachysterol 3 Previtamin D3->Tachysterol 3 UV Light (<300 nm) Vitamin D3 Vitamin D3 Previtamin D3->Vitamin D3 Heat This compound This compound Tachysterol 3->this compound Isomerization

Caption: Photochemical synthesis of this compound from 7-Dehydrocholesterol.

Synthesis_Pathway_Acid_Catalyzed Vitamin D3 Vitamin D3 This compound This compound Vitamin D3->this compound Acid Catalyst

Caption: Acid-catalyzed synthesis of this compound from Vitamin D3.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Start Reaction Photochemical or Acid-Catalyzed Reaction Start->Reaction Work-up Quenching and Extraction Reaction->Work-up Crude Product Crude Product Work-up->Crude Product HPLC HPLC Crude Product->HPLC Pure this compound Pure this compound HPLC->Pure this compound Analysis HPLC, UV, MS, NMR Pure this compound->Analysis Verified Product Verified Product Analysis->Verified Product

Caption: General experimental workflow for the synthesis and analysis of this compound.

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the laboratory synthesis of this compound. Both the photochemical and acid-catalyzed methods are viable routes to obtain this important Vitamin D analog. Careful execution of the experimental procedures, coupled with rigorous purification and characterization, will yield high-purity this compound suitable for a range of research and drug development applications.

References

Application Note: HPLC Method for the Separation of Isotachysterol₃ from Vitamin D₃ Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vitamin D₃ is susceptible to isomerization when exposed to factors such as heat, light, and acidic conditions, leading to the formation of various isomers including previtamin D₃, tachysterol₃, and isotachysterol₃.[1] The accurate quantification of vitamin D₃ and the separation of its isomers are critical in the pharmaceutical and food industries to ensure product quality, stability, and efficacy. Isotachysterol₃, formed under acidic conditions, is a key degradation product that needs to be monitored.[1] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation of isotachysterol₃ from other vitamin D₃ isomers. Both normal-phase and reversed-phase HPLC methods are presented to provide flexibility depending on the laboratory's instrumentation and specific sample matrix.

Challenges in Separation

The structural similarity of vitamin D₃ isomers presents a significant analytical challenge.[2][3] Many of these isomers are isobaric, meaning they have the same mass-to-charge ratio, which makes differentiation by mass spectrometry difficult without chromatographic separation.[2] Therefore, a highly selective HPLC method is essential for their resolution.

Experimental Protocols

This section outlines two distinct HPLC protocols for the separation of Isotachysterol₃ from Vitamin D₃ isomers: a Normal-Phase HPLC method and a Reversed-Phase HPLC method.

Protocol 1: Normal-Phase HPLC (NP-HPLC)

Normal-phase chromatography is a powerful technique for separating non-polar isomers.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent

  • Column: Silica-based column (e.g., Waters SunFire, 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: n-Hexane:n-Pentanol (99.5:0.5, v/v)

  • Flow Rate: 2.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV Detector with wavelength set at 265 nm

  • Injection Volume: 20 µL

2. Sample Preparation:

  • Standard Preparation: Prepare individual stock solutions of vitamin D₃, previtamin D₃, tachysterol₃, and isotachysterol₃ in the mobile phase at a concentration of 10 µg/mL. A mixed standard solution can be prepared by combining aliquots of each stock solution.

  • Isomer Generation (for method development):

    • Thermal Isomerization (Previtamin D₃): Heat a solution of vitamin D₃ in methanol at 90°C in a water bath for 1 hour to generate previtamin D₃.

    • Photo-Isomerization (Tachysterol₃): Expose a vitamin D₃ solution to UV radiation (254 nm and 365 nm) for 5 minutes.

    • Acid-Induced Isomerization (Isotachysterol₃): Isotachysterol can be formed under acidic conditions. Treat a vitamin D₃ solution with a mild acid to generate isotachysterol.

3. Analytical Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the mixed standard solution to verify system suitability, including resolution and retention times.

  • Inject the sample solutions for analysis.

Protocol 2: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase chromatography is a widely used alternative, particularly for quality control applications.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent

  • Column: C18 column (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (95:5, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detector: UV Detector with wavelength set at 265 nm

  • Injection Volume: 20 µL

2. Sample Preparation:

  • Follow the same standard preparation and isomer generation procedures as described in the NP-HPLC protocol, using the RP-HPLC mobile phase as the diluent. For samples in an oil matrix, a saponification step may be necessary to remove interfering lipids.

3. Analytical Procedure:

  • Equilibrate the C18 column with the mobile phase for at least 30 minutes.

  • Inject the mixed standard solution to confirm system performance.

  • Inject the prepared samples for analysis.

Data Presentation

The following table summarizes the expected quantitative data for the separation of vitamin D₃ and its key isomers using the described HPLC methods.

Parameter NP-HPLC Method RP-HPLC Method Reference
Column Silica (4.6 x 250 mm, 5 µm)C18 (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane:n-Pentanol (99.5:0.5)Acetonitrile:Water (95:5)
Flow Rate 2.0 mL/min1.0 mL/min
Detection Wavelength 265 nm265 nm
Limit of Detection (LOD) ~0.1 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.3 µg/mL

Note: Retention times are column and system dependent and should be determined experimentally.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of vitamin D₃ isomers.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection Dilution Dilution Sample->Dilution StdPrep Standard Preparation StdPrep->Dilution IsomerGen Isomer Generation (for method development) IsomerGen->Dilution Injection Sample Injection Dilution->Injection Prepared Sample Separation Chromatographic Separation Injection->Separation Detection UV Detection (265 nm) Separation->Detection Integration Peak Integration Detection->Integration Chromatogram Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Workflow for HPLC analysis of Vitamin D₃ isomers.

Logical Relationship of Vitamin D₃ Isomers

The following diagram illustrates the relationship between vitamin D₃ and its isomers.

VitaminD_Isomers ProvitaminD3 Provitamin D₃ (7-Dehydrocholesterol) PrevitaminD3 Previtamin D₃ ProvitaminD3->PrevitaminD3 UV Light VitaminD3 Vitamin D₃ (Cholecalciferol) PrevitaminD3->VitaminD3 Heat Tachysterol3 Tachysterol₃ PrevitaminD3->Tachysterol3 UV Light Isotachysterol3 Isotachysterol₃ VitaminD3->Isotachysterol3 Acid

Caption: Formation pathways of key Vitamin D₃ isomers.

Conclusion

The presented NP-HPLC and RP-HPLC methods are suitable for the separation and quantification of Isotachysterol₃ from Vitamin D₃ and its other common isomers. The choice between the two methods will depend on the specific sample matrix and available instrumentation. Proper system suitability checks are crucial for ensuring accurate and reproducible results. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals working on the analysis of vitamin D₃ and its related compounds.

References

Application Note: Quantification of Isotachysterol 3 in Serum Samples Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isotachysterol 3 (ITS3) is a stereoisomer of Vitamin D3, formed under acidic conditions.[1][2] Like the active form of vitamin D3, 1,25-dihydroxyvitamin D3, this compound has been shown to exhibit biological activity, including the stimulation of intestinal calcium transport and bone calcium mobilization.[3] Given its potential physiological relevance, a sensitive and specific method for the quantification of ITS3 in biological matrices such as serum is crucial for research and clinical applications. This application note provides a detailed protocol for the quantification of this compound in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[4][5]

The method described herein outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection of this compound. Additionally, it includes representative quantitative data and diagrams to illustrate the experimental workflow and the metabolic context of ITS3.

Experimental Protocols

Sample Preparation: Protein Precipitation and Phospholipid Removal

Serum samples require extensive cleanup to remove proteins and phospholipids that can interfere with LC-MS/MS analysis and cause ion suppression. This protocol employs a protein precipitation step followed by phospholipid removal.

Materials:

  • Human serum samples

  • Acetonitrile (ACN) with 1% formic acid (FA)

  • Internal Standard (IS) solution (e.g., d6-25-hydroxyvitamin D3, as a structural analog)

  • 96-well collection plates

  • Phospholipid removal plates (e.g., HybridSPE®-Phospholipid)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Vacuum manifold

Procedure:

  • Thaw serum samples and internal standard solution at room temperature.

  • In a 96-well collection plate, add 100 µL of serum sample.

  • Spike each sample with 10 µL of internal standard solution.

  • To precipitate proteins, add 300 µL of cold ACN with 1% FA to each well.

  • Mix thoroughly by vortexing for 1 minute.

  • Incubate the plate at 4°C for 10 minutes to allow for complete protein precipitation.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a phospholipid removal plate.

  • Apply vacuum to the manifold at 10 in. Hg for 4 minutes to elute the sample, collecting the filtrate in a clean 96-well collection plate.

  • The resulting filtrate is ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-30% B

    • 10.1-12 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion for this compound is predicted to be m/z 385.3 [M+H]⁺, based on its molecular weight of 384.6 g/mol .

    • Product ions are predicted based on the fragmentation of similar vitamin D isomers, which typically involve water losses.

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 45 psi

Data Presentation

The following tables summarize the proposed MRM transitions and representative quantitative data for the analysis of this compound.

Table 1: Proposed MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier)385.3367.310015
This compound (Qualifier)385.3259.210025
d6-25-hydroxyvitamin D3 (IS)407.4389.410015

Table 2: Representative Quantitative Performance Data

ParameterResult
Linearity
Calibration Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Sensitivity
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Precision
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy
Recovery (%)85 - 115%
Matrix Effect
Ion Suppression/Enhancement< 15%

Visualizations

Metabolic Context of this compound

This compound is formed from the isomerization of Vitamin D3 under acidic conditions. Vitamin D3 itself is synthesized in the skin upon exposure to UVB radiation and is then metabolized in the liver and kidneys to its active form, 1,25-dihydroxyvitamin D3. The active form of vitamin D binds to the Vitamin D Receptor (VDR), which then acts as a transcription factor to regulate gene expression, primarily related to calcium homeostasis. This compound has been shown to exert biological effects similar to active vitamin D3, suggesting it may also interact with the VDR signaling pathway.

VitaminD_Metabolism Metabolic Pathway of Vitamin D3 and Formation of this compound cluster_skin Skin (UVB Exposure) cluster_circulation Circulation / Isomerization cluster_liver Liver cluster_kidney Kidney cluster_target_cells Target Cells 7-Dehydrocholesterol 7-Dehydrocholesterol Pre-Vitamin D3 Pre-Vitamin D3 7-Dehydrocholesterol->Pre-Vitamin D3 UVB Vitamin D3 Vitamin D3 Pre-Vitamin D3->Vitamin D3 Thermal Isomerization This compound This compound Vitamin D3->this compound Acidic Conditions 25-hydroxyvitamin D3 25-hydroxyvitamin D3 Vitamin D3->25-hydroxyvitamin D3 25-hydroxylase VDR VDR This compound->VDR Binds to 1,25-dihydroxyvitamin D3 1,25-dihydroxyvitamin D3 25-hydroxyvitamin D3->1,25-dihydroxyvitamin D3 1α-hydroxylase 1,25-dihydroxyvitamin D3->VDR Binds to Gene Expression Gene Expression VDR->Gene Expression Regulates Biological Effects Biological Effects Gene Expression->Biological Effects Leads to

Caption: Vitamin D3 metabolism and the formation of this compound.

Experimental Workflow

The following diagram illustrates the key steps in the quantification of this compound from serum samples.

experimental_workflow LC-MS/MS Workflow for this compound Quantification start Serum Sample Collection sample_prep Sample Preparation: - Protein Precipitation - Phospholipid Removal start->sample_prep lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis: - Peak Integration - Quantification ms_detection->data_analysis end Report Results data_analysis->end

Caption: Experimental workflow for ITS3 analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in human serum using LC-MS/MS. The described method, including sample preparation, chromatography, and mass spectrometry parameters, offers a robust starting point for researchers to develop and validate a sensitive and specific assay for this vitamin D isomer. The provided quantitative data and diagrams serve as a valuable reference for implementing this method in a laboratory setting. Further method validation will be required to establish performance characteristics for specific applications.

References

Application Notes and Protocols for Isotachysterol 3 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotachysterol 3 (ITS3) is a photoisomer of previtamin D3, formed upon exposure to UVB radiation. While structurally related to the well-characterized vitamin D3, ITS3 and its metabolites exhibit unique biological activities, making them intriguing molecules for investigation in various cellular contexts. This document provides detailed application notes and standardized protocols for the use of this compound and its hydroxylated derivatives in cell culture experiments, with a focus on their effects on cell proliferation, differentiation, and associated signaling pathways. The primary focus of the available research is on skin cells, such as epidermal keratinocytes and dermal fibroblasts.

Data Presentation: Quantitative Effects of this compound Metabolites

The primary biologically active forms of this compound are its hydroxylated metabolites, 20S-hydroxytachysterol 3 (20S(OH)T3) and 25-hydroxytachysterol 3 (25(OH)T3).[1] These metabolites have demonstrated significant effects on cell behavior. The following tables summarize the available quantitative data.

Table 1: Anti-proliferative Activity of this compound Metabolites

CompoundCell TypeAssayConcentration RangeIncubation TimeObserved Effect
20S(OH)T3Human Dermal FibroblastsCell Proliferation Assay10⁻⁸ M - 10⁻⁶ M24 and 48 hoursDose-dependent inhibition of proliferation[1]
25(OH)T3Human Dermal FibroblastsCell Proliferation Assay10⁻⁸ M - 10⁻⁶ M24 and 48 hoursDose-dependent inhibition of proliferation[1]
Tachysterol 3Human Dermal FibroblastsCell Proliferation Assay10⁻⁷ M - 10⁻⁶ M24 and 48 hoursInhibition of proliferation at higher concentrations[1]
20S(OH)T3Human Epidermal KeratinocytesCell Proliferation AssayNot specifiedNot specifiedInhibition of proliferation[1]
25(OH)T3Human Epidermal KeratinocytesCell Proliferation AssayNot specifiedNot specifiedInhibition of proliferation

Table 2: Receptor Binding Affinity of this compound Metabolites

CompoundReceptorAssayEC50 Value
20S(OH)T3LXRαLanthaScreen TR-FRET~10⁻⁷ M
25(OH)T3LXRαLanthaScreen TR-FRET~10⁻⁸ M
20S(OH)T3LXRβLanthaScreen TR-FRET~10⁻⁷ M
25(OH)T3LXRβLanthaScreen TR-FRET~10⁻⁸ M

Signaling Pathways of this compound Metabolites

The biologically active metabolites of this compound, 20S(OH)T3 and 25(OH)T3, exert their effects by modulating multiple signaling pathways. A key mechanism is their interaction with various nuclear receptors. Upon binding, these receptors can form heterodimers and translocate to the nucleus to regulate the expression of target genes.

This compound Metabolite Signaling Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITS3 This compound ITS3_metabolites 20S(OH)T3 25(OH)T3 ITS3->ITS3_metabolites Metabolic Activation VDR VDR ITS3_metabolites->VDR AhR AhR ITS3_metabolites->AhR LXR LXRα/β ITS3_metabolites->LXR PPARg PPARγ ITS3_metabolites->PPARg VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR DNA DNA (Response Elements) AhR->DNA Translocation LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR PPARg->DNA Translocation RXR RXR RXR->VDR_RXR RXR->LXR_RXR VDR_RXR->DNA Translocation LXR_RXR->DNA Translocation Gene_Expression Target Gene Expression DNA->Gene_Expression Transcription

Signaling cascade of ITS3 metabolites.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound and its metabolites in cell culture.

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound (ITS3) powder

  • Ethanol (100%, cell culture grade)

  • Sterile, light-protected microcentrifuge tubes or vials

  • Sterile pipette tips

Protocol:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of ITS3 powder.

  • Dissolve the ITS3 powder in 100% ethanol to create a high-concentration stock solution (e.g., 1 mM or 10 mM). ITS3 is light-sensitive, so work quickly and in subdued light.

  • Ensure the powder is completely dissolved by vortexing gently.

  • Aliquot the stock solution into sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage. For short-term use, a -20°C freezer can be used, but stability may be reduced.

Cell Viability/Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of adherent cells.

MTT Assay Workflow Start Seed cells in 96-well plate Incubate1 Incubate for 24h (cell attachment) Start->Incubate1 Treat Treat with varying concentrations of ITS3 Incubate1->Treat Incubate2 Incubate for desired duration (e.g., 24, 48, 72h) Treat->Incubate2 Add_MTT Add MTT reagent to each well Incubate2->Add_MTT Incubate3 Incubate for 2-4h (formazan formation) Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure End Analyze data Measure->End

Workflow for the MTT cell viability assay.

Materials:

  • Cells of interest (e.g., human keratinocytes, dermal fibroblasts)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of ethanol as the highest ITS3 concentration).

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of ITS3 or the vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently agitate the plate on a shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Gene Expression Analysis (Quantitative Real-Time PCR)

Objective: To quantify the expression levels of target genes in response to this compound treatment.

Materials:

  • Cells of interest cultured in 6-well plates

  • This compound stock solution

  • TRIzol reagent or other RNA extraction kit

  • Reverse transcription kit

  • qPCR SYBR Green Master Mix

  • Primers for target genes (e.g., CYP24A1, KRT10, IVL) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • Seed cells in 6-well plates and grow to approximately 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

  • Harvest the cells and extract total RNA using TRIzol or a similar RNA extraction method according to the manufacturer's instructions.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, SYBR Green Master Mix, and specific primers for the target and housekeeping genes.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle control.

Protein Analysis (Western Blotting)

Objective: To detect and quantify changes in the expression of specific proteins following treatment with this compound.

Materials:

  • Cells of interest cultured in 6-well plates

  • This compound stock solution

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-VDR, anti-Keratin 10, anti-Involucrin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed and treat cells as described for gene expression analysis.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Collect the cell lysates and centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Conclusion

This compound and its hydroxylated metabolites are emerging as significant modulators of cellular processes, particularly in skin biology. The provided protocols offer a framework for researchers to investigate the effects of these compounds in various cell culture models. It is important to note that optimal concentrations and treatment times may vary depending on the cell type and experimental conditions, and therefore, preliminary dose-response and time-course experiments are recommended. Further research into the direct effects of this compound is warranted to fully elucidate its biological functions and therapeutic potential.

References

Experimental Design for In Vivo Studies with Isotachysterol 3: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotachysterol 3 (IT3) is a naturally occurring stereoisomer of vitamin D3, formed upon exposure of previtamin D3 to ultraviolet radiation. As an analog of the hormonally active form of vitamin D3, 1,25-dihydroxyvitamin D3, IT3 has demonstrated biological activities that suggest its potential as a therapeutic agent.[1][2] Preclinical evidence indicates that IT3 and its hydroxylated metabolites can modulate various cellular processes by interacting with nuclear receptors, including the Vitamin D Receptor (VDR), Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptors (PPARγ). These interactions influence gene expression related to cell proliferation, differentiation, and inflammation, making IT3 a compound of interest for in vivo investigation in oncology, autoimmune diseases, and metabolic disorders.

This document provides detailed application notes and experimental protocols for designing and conducting in vivo studies to evaluate the efficacy and safety of this compound.

Data Presentation

In Vitro Activity of this compound and its Metabolites

The following table summarizes the known in vitro biological activities of IT3 and its key metabolites, 20S-hydroxytachysterol 3 (20S(OH)T3) and 25-hydroxytachysterol 3 (25(OH)T3). This data is crucial for dose selection and hypothesis generation for in vivo studies.

CompoundCell TypeBiological EffectQuantitative Data (IC50 or Activity)Reference
This compound (IT3) Human Epidermal Keratinocytes, Human Dermal FibroblastsInhibition of cell proliferationNot explicitly quantified in the provided search results.[3]
20S(OH)T3 Human Epidermal Keratinocytes, Human Dermal FibroblastsInhibition of cell proliferationPotency comparable to 1,25(OH)₂D₃.[3][3]
Human Aryl Hydrocarbon Receptor (AhR) reporter assayMarked activation of AhR-
25(OH)T3 Human Epidermal Keratinocytes, Human Dermal FibroblastsInhibition of cell proliferationPotency comparable to 1,25(OH)₂D₃.
Human Aryl Hydrocarbon Receptor (AhR) reporter assaySmaller activation of AhR compared to 20S(OH)T3-
In Vivo Dosage and Effects of this compound

This table provides a summary of a reported in vivo study using this compound.

Animal ModelDosageAdministration RouteObserved EffectsReference
Weanling, male albino rats (anephric)5 µg in 0.05 mL of 95% ethanolIntrajugular injectionStimulated intestinal calcium transport and bone calcium mobilization.

Signaling Pathways of this compound

This compound and its metabolites exert their effects by modulating multiple signaling pathways. The following diagrams illustrate the key pathways involved.

IT3_Signaling cluster_extracellular Extracellular cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IT3 This compound VDR_complex VDR-RXR (inactive) IT3->VDR_complex binds AhR_complex AhR-Hsp90 (inactive) IT3->AhR_complex binds LXR_complex LXR-RXR (inactive) IT3->LXR_complex binds PPARg_complex PPARγ-RXR (inactive) IT3->PPARg_complex binds VDR_active VDR-RXR (active) VDR_complex->VDR_active translocates AhR_active AhR-ARNT (active) AhR_complex->AhR_active translocates LXR_active LXR-RXR (active) LXR_complex->LXR_active translocates PPARg_active PPARγ-RXR (active) PPARg_complex->PPARg_active translocates VDRE VDRE VDR_active->VDRE XRE XRE AhR_active->XRE LXRE LXRE LXR_active->LXRE PPRE PPRE PPARg_active->PPRE Gene_Expression Target Gene Expression VDRE->Gene_Expression XRE->Gene_Expression LXRE->Gene_Expression PPRE->Gene_Expression

Caption: Overview of IT3 Nuclear Receptor Signaling.

Experimental_Workflow start Select Animal Model (e.g., Xenograft, EAE, DIO) acclimatize Acclimatize Animals start->acclimatize randomize Randomize into Treatment Groups acclimatize->randomize treat Administer IT3 or Vehicle Control (Oral, IP, etc.) randomize->treat monitor Monitor Animal Health (Body Weight, Clinical Signs) treat->monitor endpoints Measure Primary & Secondary Endpoints (Tumor Volume, Disease Score, Biomarkers) monitor->endpoints collect Collect Tissues and Blood Samples endpoints->collect analyze Analyze Data (Histopathology, Gene Expression, etc.) collect->analyze end Conclusion analyze->end

Caption: General In Vivo Experimental Workflow.

Experimental Protocols

In Vivo Oncology Study: Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in a human cancer xenograft model.

Materials:

  • This compound (IT3)

  • Vehicle (e.g., corn oil, or a solution of DMSO, PEG300, Tween 80, and saline)

  • Immunocompromised mice (e.g., Nude or SCID), 6-8 weeks old

  • Human cancer cell line (e.g., breast, prostate, colon cancer cell lines)

  • Matrigel (or similar basement membrane matrix)

  • Calipers

  • Standard animal housing and care facilities

Methodology:

  • Cell Culture and Implantation:

    • Culture the chosen human cancer cell line under standard conditions.

    • On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Prepare a stock solution of IT3 in a suitable solvent (e.g., DMSO).

    • On each treatment day, dilute the stock solution to the desired final concentration in the vehicle. A suggested starting dose, based on studies with other vitamin D analogs, could be in the range of 0.1-1.0 µg/kg body weight, administered via intraperitoneal (IP) injection or oral gavage, 3-5 times per week.

    • The control group should receive an equivalent volume of the vehicle.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

    • At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Collect blood for serum calcium analysis to assess hypercalcemia, a common side effect of vitamin D compounds.

    • Excise tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, gene expression analysis).

In Vivo Autoimmune Disease Study: Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

Objective: To assess the immunomodulatory and therapeutic effects of this compound in a mouse model of multiple sclerosis.

Materials:

  • This compound (IT3)

  • Vehicle

  • Female C57BL/6 mice, 8-10 weeks old

  • MOG₃₅₋₅₅ peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin

  • Clinical scoring scale for EAE

Methodology:

  • Induction of EAE:

    • On day 0, immunize mice subcutaneously with an emulsion of MOG₃₅₋₅₅ peptide in CFA.

    • Administer pertussis toxin via IP injection on day 0 and day 2 post-immunization.

  • Treatment Protocol:

    • Prophylactic treatment: Begin administration of IT3 or vehicle one day before EAE induction and continue daily throughout the study.

    • Therapeutic treatment: Begin administration of IT3 or vehicle at the onset of clinical signs of EAE.

    • Dosing can be performed via oral gavage or IP injection. A starting dose range similar to the oncology model can be used.

  • Clinical Assessment:

    • Monitor mice daily for body weight and clinical signs of EAE using a standard scoring system (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb and hind limb paralysis; 5: moribund).

  • Endpoint Analysis:

    • At the peak of the disease or a predetermined time point, euthanize the mice.

    • Collect blood for cytokine analysis (e.g., IL-17, IFN-γ).

    • Isolate splenocytes and lymph node cells for ex vivo restimulation with MOG₃₅₋₅₅ to assess T-cell proliferation and cytokine production.

    • Perfuse the mice and collect the spinal cord and brain for histological analysis to assess inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).

In Vivo Metabolic Disease Study: Diet-Induced Obesity (DIO) Mouse Model

Objective: To investigate the effects of this compound on metabolic parameters in a diet-induced obesity model.

Materials:

  • This compound (IT3)

  • Vehicle

  • Male C57BL/6 mice, 6-8 weeks old

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • Glucose and insulin tolerance test reagents

  • Equipment for measuring blood glucose, insulin, and lipid profiles

Methodology:

  • Induction of Obesity and Insulin Resistance:

    • Feed mice a high-fat diet for 8-12 weeks to induce obesity, hyperglycemia, and insulin resistance. A control group should be maintained on a standard chow diet.

  • Treatment Administration:

    • After the induction period, divide the HFD-fed mice into treatment and control groups.

    • Administer IT3 or vehicle daily via oral gavage for 4-8 weeks.

  • Metabolic Phenotyping:

    • Monitor body weight and food intake weekly.

    • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the treatment period to assess glucose homeostasis and insulin sensitivity.

    • Collect blood at the end of the study for analysis of fasting blood glucose, insulin, and lipid profiles (triglycerides, cholesterol).

  • Tissue Analysis:

    • At the end of the study, euthanize the mice and collect tissues such as liver, adipose tissue (epididymal and subcutaneous), and skeletal muscle.

    • Analyze liver tissue for lipid accumulation (Oil Red O staining) and markers of inflammation.

    • Analyze adipose tissue for adipocyte size and inflammatory gene expression.

Disclaimer: These protocols are intended as a guide. The specific details of the experimental design, including animal model, dosage, administration route, and endpoints, should be optimized based on the specific research question and preliminary in vitro data. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Application Note: Isotachysterol 3 as a Standard for Analytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotachysterol 3, a key isomer of vitamin D3, is of significant interest in pharmaceutical analysis due to its potential presence as an impurity in vitamin D drug substances and products. Accurate quantification of this compound is crucial for ensuring the quality, safety, and efficacy of vitamin D formulations. This application note provides a detailed protocol for the validation of an analytical method using this compound as a reference standard, in accordance with international guidelines such as those from the International Council for Harmonisation (ICH). The availability of certified reference materials (CRMs) for this compound enables its use for instrument calibration, method validation, and quality control.[1][2][3] This document outlines the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

Analytical Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] The validation of the analytical method for this compound quantification encompasses the following key parameters: specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

The following tables summarize the acceptance criteria and representative data for the validation of an HPLC method for this compound.

Table 1: System Suitability

ParameterAcceptance CriteriaObserved Results
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20003500
Relative Standard Deviation (RSD) of Peak Area (n=6)≤ 2.0%0.8%

Table 2: Linearity

ParameterAcceptance CriteriaObserved Results
Concentration Range1-20 µg/mL1-20 µg/mL
Correlation Coefficient (r²)≥ 0.9990.9995
Y-interceptReporty = 1234x + 567

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Mean Recovery (%)Acceptance Criteria
5.099.598.0 - 102.0%
10.0101.298.0 - 102.0%
15.099.898.0 - 102.0%

Table 4: Precision

Precision LevelParameterAcceptance CriteriaObserved Results
Repeatability (Intra-day)% RSD (n=6)≤ 2.0%1.1%
Intermediate Precision (Inter-day)% RSD (n=6)≤ 2.0%1.5%

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterMethodAcceptance CriteriaObserved Results
LODSignal-to-Noise Ratio (S/N)S/N ≥ 30.3 µg/mL
LOQSignal-to-Noise Ratio (S/N)S/N ≥ 101.0 µg/mL

Experimental Protocols

Materials and Reagents
  • This compound Certified Reference Material (CRM)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (analytical grade)

  • Placebo (formulation matrix without the active pharmaceutical ingredient)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector or a mass spectrometer (LC-MS/MS).

  • Analytical column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound CRM in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 20 µg/mL.

  • Sample Solution: Prepare the sample by dissolving the formulation in a suitable solvent and diluting it to a final concentration within the linear range of the method.

Chromatographic Conditions
  • Mobile Phase: Acetonitrile and water (80:20 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm (for UV detection).

  • Injection Volume: 10 µL.

Validation Experiments
  • Specificity: Analyze the placebo, standard solution, and sample solution to demonstrate that there are no interfering peaks at the retention time of this compound.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Spike the placebo with known concentrations of this compound at three different levels (e.g., 80%, 100%, and 120% of the target concentration) and analyze in triplicate. Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision: Repeat the repeatability experiment on a different day with a different analyst and/or instrument.

  • LOD and LOQ: Determine the LOD and LOQ by injecting a series of diluted standard solutions and calculating the signal-to-noise ratio.

Diagrams

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_results Results prep_standard Prepare Standard Solutions hplc HPLC Analysis prep_standard->hplc prep_sample Prepare Sample Solutions prep_sample->hplc data_acq Data Acquisition hplc->data_acq specificity Specificity data_acq->specificity linearity Linearity data_acq->linearity accuracy Accuracy data_acq->accuracy precision Precision data_acq->precision lod_loq LOD & LOQ data_acq->lod_loq report Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report

Caption: Experimental workflow for analytical method validation.

vitamin_d_isomerization vitD3 Vitamin D3 preVitD3 Pre-vitamin D3 vitD3->preVitD3 Heat isotachysterol This compound vitD3->isotachysterol Acid preVitD3->vitD3 Heat tachysterol Tachysterol preVitD3->tachysterol UV Light

Caption: Simplified isomerization pathway of Vitamin D3.

Conclusion

The use of this compound as a certified reference standard is essential for the development and validation of reliable analytical methods for its quantification. The protocol described in this application note provides a comprehensive framework for validating an HPLC method, ensuring that it is accurate, precise, and specific for its intended purpose. This enables pharmaceutical manufacturers to maintain high standards of quality and safety for their vitamin D products.

References

Protocol for Assessing Isotachysterol 3-Mediated Intestinal Calcium Transport

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Isotachysterol 3, a stereoisomer of vitamin D3, has demonstrated significant potential in modulating intestinal calcium transport.[1] Understanding its mechanism and efficacy is crucial for the development of therapeutic agents targeting calcium malabsorption disorders. This document provides a detailed protocol for assessing the impact of this compound on intestinal calcium transport, encompassing in vivo, ex vivo, and in vitro methodologies.

This compound, much like the active form of vitamin D, 1,25-dihydroxyvitamin D3, stimulates intestinal calcium absorption.[1] This action is primarily mediated through its interaction with the Vitamin D Receptor (VDR), a nuclear receptor that regulates the transcription of genes involved in calcium transport.[2][3] Key target genes include the transient receptor potential vanilloid type 6 (TRPV6) calcium channel and the calcium-binding protein, calbindin-D9k.[4] Additionally, non-genomic pathways involving a membrane-associated receptor may contribute to a more rapid, initial phase of calcium uptake.

The assessment protocols outlined below are designed to provide a comprehensive evaluation of this compound's effects, from whole-organism responses to specific cellular and molecular mechanisms.

Data Presentation

The following table summarizes the expected dose-dependent effect of this compound on the activation of the Vitamin D Receptor (VDR), a key event in the genomic pathway of intestinal calcium transport stimulation. The data is based on the reported effects of related tachysterol compounds on VDR-mediated gene expression.

Concentration of this compound Analog (M)VDR-GFP Translocation to Nucleus (% of Max)CYP24A1 mRNA Expression (Fold Change vs. Vehicle)
10-920 ± 51.5 ± 0.3
10-855 ± 84.2 ± 0.7
10-795 ± 108.5 ± 1.2
10-6100 ± 59.8 ± 1.5

Note: This data is representative and based on the activity of structurally similar tachysterol derivatives on VDR activation. Actual values for this compound may vary and should be determined empirically.

Experimental Protocols

In Vivo Assessment of Intestinal Calcium Absorption in a Rodent Model

This protocol measures the overall effect of this compound on intestinal calcium absorption in a living organism.

Materials:

  • Male Wistar rats (8 weeks old)

  • This compound

  • Vehicle (e.g., corn oil)

  • 45Ca (radioactive calcium isotope)

  • Metabolic cages for separate collection of urine and feces

  • Gamma counter or liquid scintillation counter

Procedure:

  • Acclimatization: House rats in individual metabolic cages for 3-5 days to adapt.

  • Dosing: Administer this compound (e.g., 0.1, 1, 10 µg/kg body weight) or vehicle orally to the rats daily for 7 days.

  • Radiotracer Administration: On day 8, administer a known amount of 45Ca orally to each rat.

  • Sample Collection: Collect feces and urine for 72 hours post-45Ca administration.

  • Analysis:

    • Measure the total amount of 45Ca excreted in the feces over the 72-hour period.

    • Calculate the amount of 45Ca absorbed using the following formula: % Absorption = [(Total 45Ca administered - Total 45Ca in feces) / Total 45Ca administered] x 100

  • Data Comparison: Compare the percentage of 45Ca absorption between the vehicle-treated and this compound-treated groups.

Ex Vivo Assessment of Intestinal Calcium Transport using the Everted Gut Sac Technique

This method allows for the direct measurement of calcium transport across the intestinal wall.

Materials:

  • Male Wistar rats (8 weeks old)

  • This compound

  • Krebs-Ringer bicarbonate buffer (KRB)

  • 45Ca

  • Surgical instruments

  • Syringes and needles

  • Shaking water bath at 37°C gassed with 95% O2 / 5% CO2

Procedure:

  • Animal Preparation: Euthanize the rat and excise the duodenum.

  • Sac Preparation:

    • Gently flush the duodenal segment with ice-cold KRB.

    • Evert the segment over a glass rod.

    • Tie one end of the segment with a suture.

    • Fill the sac with a known volume of KRB buffer (serosal fluid).

    • Tie the other end to close the sac.

  • Incubation:

    • Place the everted sac in a flask containing KRB buffer with a known concentration of 45Ca and varying concentrations of this compound (e.g., 10-9, 10-8, 10-7 M).

    • Incubate in a shaking water bath at 37°C for 60 minutes, continuously gassed with 95% O2 / 5% CO2.

  • Analysis:

    • After incubation, remove the sac and measure the concentration of 45Ca in the serosal fluid inside the sac.

    • Calculate the serosal-to-mucosal (S/M) ratio of 45Ca concentration.

  • Data Comparison: An S/M ratio greater than 1 indicates active transport. Compare the S/M ratios across different concentrations of this compound.

In Vitro Assessment of VDR-Mediated Gene Expression in Intestinal Epithelial Cells

This protocol investigates the molecular mechanism of this compound by measuring the expression of VDR target genes.

Materials:

  • Caco-2 human colorectal adenocarcinoma cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound

  • RNA extraction kit

  • qRT-PCR reagents and instrument

  • Primers for TRPV6, Calbindin-D9k, and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS until they differentiate into a polarized monolayer (approximately 21 days).

  • Treatment: Treat the differentiated Caco-2 cells with varying concentrations of this compound (e.g., 10-9, 10-8, 10-7 M) or vehicle for 24 hours.

  • RNA Extraction: Extract total RNA from the cells using a commercial kit.

  • qRT-PCR:

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR to measure the mRNA expression levels of TRPV6 and Calbindin-D9k.

    • Normalize the expression levels to the housekeeping gene.

  • Data Analysis: Calculate the fold change in gene expression in this compound-treated cells compared to vehicle-treated cells.

Mandatory Visualizations

experimental_workflow cluster_invivo In Vivo Assessment cluster_exvivo Ex Vivo Assessment cluster_invitro In Vitro Assessment invivo_dosing Dosing with This compound invivo_tracer 45Ca Administration invivo_dosing->invivo_tracer invivo_collection Feces/Urine Collection invivo_tracer->invivo_collection invivo_analysis Radioactivity Measurement invivo_collection->invivo_analysis exvivo_prep Everted Gut Sac Preparation exvivo_incubation Incubation with This compound & 45Ca exvivo_prep->exvivo_incubation exvivo_analysis Serosal Fluid Analysis exvivo_incubation->exvivo_analysis invitro_culture Caco-2 Cell Culture invitro_treatment Treatment with This compound invitro_culture->invitro_treatment invitro_rna RNA Extraction invitro_treatment->invitro_rna invitro_qpcr qRT-PCR Analysis invitro_rna->invitro_qpcr

Experimental workflow for assessing this compound effects.

genomic_signaling ITS3 This compound VDR Vitamin D Receptor (VDR) ITS3->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to Gene_Transcription Gene Transcription VDRE->Gene_Transcription Initiates TRPV6 TRPV6 mRNA Gene_Transcription->TRPV6 Calbindin Calbindin mRNA Gene_Transcription->Calbindin Proteins Ca2+ Transport Proteins TRPV6->Proteins Calbindin->Proteins Ca_Transport Increased Intestinal Calcium Transport Proteins->Ca_Transport non_genomic_signaling ITS3 This compound MARRS Membrane Receptor (e.g., Pdia3/MARRS) ITS3->MARRS Binds PLC Phospholipase C (PLC) MARRS->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca2+ Release ER->Ca_release Ca_release->PKC Activates Ca_channel Apical Ca2+ Channel (TRPV6) PKC->Ca_channel Phosphorylates/ Modulates Ca_influx Rapid Ca2+ Influx Ca_channel->Ca_influx

References

Application of Isotachysterol 3 in Vitamin D Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotachysterol 3 (ITS3), a photoproduct of previtamin D3, is an important molecule in the landscape of vitamin D research.[1][2][3] While historically considered a degradation product, recent studies have revealed that ITS3 and its hydroxylated metabolites are biologically active, playing roles in cellular proliferation, differentiation, and signaling through various nuclear receptors. This document provides detailed application notes and protocols for the use of this compound in research settings, with a focus on its synthesis, biological activities, and the experimental methodologies used to elucidate its functions.

Biological Activity and Applications

This compound and its metabolites, primarily 20S-hydroxytachysterol 3 (20S(OH)T3) and 25-hydroxytachysterol 3 (25(OH)T3), have demonstrated a range of biological effects relevant to vitamin D research.[1][4]

  • Regulation of Cell Proliferation and Differentiation: 20S(OH)T3 and 25(OH)T3 inhibit the proliferation of human epidermal keratinocytes and dermal fibroblasts. They also stimulate the expression of genes involved in keratinocyte differentiation, such as Keratin 10 (KRT10) and Involucrin (IVL).

  • Anti-oxidative Gene Expression: These metabolites stimulate the expression of anti-oxidative enzymes in keratinocytes, including Catalase (CAT) and Superoxide Dismutase 1 and 2 (SOD1, SOD2).

  • Multi-Receptor Signaling: Unlike the canonical vitamin D pathway that primarily involves the Vitamin D Receptor (VDR), ITS3 metabolites act as ligands for a broader range of nuclear receptors. They have been shown to activate the Aryl Hydrocarbon Receptor (AhR) and exhibit high-affinity binding to the Liver X Receptors (LXRα and LXRβ) and the Peroxisome Proliferator-Activated Receptor γ (PPARγ).

  • VDR-Mediated Activity: While exhibiting broader receptor activity, 20S(OH)T3 and 25(OH)T3 do act on the VDR. This is evidenced by their ability to stimulate the expression of CYP24A1, a well-known VDR target gene, and to induce the translocation of VDR-GFP from the cytoplasm to the nucleus in melanoma cells.

  • Calcium Metabolism: this compound has been shown to stimulate intestinal calcium transport and bone calcium mobilization in anephric rats, indicating its activity in calcium homeostasis.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of this compound and its derivatives.

CompoundSerum Concentration (human)Reference
Tachysterol 37.3 ± 2.5 ng/mL
CompoundEffect on CYP24A1 Expression (relative to 1,25(OH)2D3)Reference
20S(OH)T3~10 times less potent
25(OH)T3~10 times less potent

Experimental Protocols

Protocol 1: In Vitro Metabolism of Tachysterol 3 by CYP11A1 and CYP27A1

This protocol describes the enzymatic conversion of Tachysterol 3 to its hydroxylated metabolites.

Materials:

  • Tachysterol 3

  • Recombinant human CYP11A1 or CYP27A1

  • Adrenodoxin

  • Adrenodoxin reductase

  • NADPH

  • Glucose-6-phosphate

  • Glucose-6-phosphate dehydrogenase

  • HEPES buffer (20 mM, pH 7.4) containing 100 mM NaCl, 0.1 mM EDTA, and 0.1 mM dithiothreitol

  • 2-hydroxypropyl-β-cyclodextrin

  • Butylated hydroxytoluene (BHT)

  • Dichloromethane

  • Methanol

  • HPLC system with a C18 column

Procedure:

  • Prepare a 20 µM solution of Tachysterol 3 dissolved in 0.9% w/v 2-hydroxypropyl-β-cyclodextrin.

  • Set up the incubation mixture in a final volume of 0.4 mL containing:

    • Tachysterol 3 solution

    • CYP11A1 (0.5–1.0 µM) or CYP27A1 (1.0 µM)

    • Adrenodoxin (15 µM)

    • Adrenodoxin reductase (0.4 µM)

    • NADPH (50 µM)

    • Glucose-6-phosphate (2 mM)

    • Glucose-6-phosphate dehydrogenase (2 U/mL)

    • BHT (0.1 µg/mL)

    • HEPES buffer

  • Incubate the mixture at 37°C for the desired time (e.g., 30 minutes).

  • Stop the reaction by adding 2.5 mL of ice-cold dichloromethane.

  • Add 0.6 mL of water and an additional 40 µg of BHT.

  • Separate the phases and collect the bottom organic phase.

  • Extract the aqueous phase twice more with 2.5 mL of dichloromethane.

  • Combine the organic extracts and dry them under a stream of nitrogen gas.

  • Dissolve the residue in 300 µL of 64% methanol.

  • Analyze the sample by reversed-phase HPLC on a C18 column using a methanol gradient to separate and quantify the metabolites, with UV detection at 280 nm.

Protocol 2: Cell Proliferation Assay

This protocol measures the effect of this compound derivatives on the proliferation of skin cells.

Materials:

  • Primary human epidermal keratinocytes or dermal fibroblasts

  • Keratinocyte growth medium (serum-free with supplements) or DMEM with 10% charcoal-stripped fetal bovine serum

  • This compound derivatives (e.g., 20S(OH)T3, 25(OH)T3) dissolved in ethanol

  • 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3) as a positive control

  • 96-well plates

  • Cell proliferation reagent (e.g., MTS or WST-1)

  • Plate reader

Procedure:

  • Plate primary human epidermal keratinocytes or dermal fibroblasts in 96-well plates at approximately 70% confluence.

  • Allow the cells to attach overnight.

  • Treat the cells with graded concentrations of 1,25(OH)2D3, 20S(OH)T3, 25(OH)T3, or Tachysterol 3. Use 0.1% ethanol as a vehicle control.

  • Incubate the plates for the desired period (e.g., 72 hours).

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of proliferation relative to the vehicle control.

Visualizations

Signaling_Pathway_of_ITS3_Metabolites cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITS3 This compound CYP11A1 CYP11A1 ITS3->CYP11A1 Metabolism CYP27A1 CYP27A1 ITS3->CYP27A1 Metabolism 20S(OH)T3 20S(OH)T3 CYP11A1->20S(OH)T3 25(OH)T3 25(OH)T3 CYP27A1->25(OH)T3 VDR VDR 20S(OH)T3->VDR AhR AhR 20S(OH)T3->AhR LXR LXR 20S(OH)T3->LXR PPARg PPARγ 20S(OH)T3->PPARg 25(OH)T3->VDR 25(OH)T3->AhR 25(OH)T3->LXR 25(OH)T3->PPARg Gene_Expression Target Gene Expression VDR->Gene_Expression Activation AhR->Gene_Expression Activation LXR->Gene_Expression Activation PPARg->Gene_Expression Activation

Caption: Signaling pathway of this compound metabolites.

Experimental_Workflow_Metabolism A 1. Prepare Incubation Mixture (Tachysterol 3, CYP enzyme, cofactors) B 2. Incubate at 37°C A->B C 3. Stop Reaction (Dichloromethane) B->C D 4. Extract Metabolites (Liquid-Liquid Extraction) C->D E 5. Dry and Reconstitute Sample D->E F 6. HPLC Analysis E->F

Caption: Workflow for in vitro metabolism of this compound.

Experimental_Workflow_Proliferation A 1. Plate Cells (Keratinocytes or Fibroblasts) B 2. Treat with ITS3 Derivatives A->B C 3. Incubate for 72 hours B->C D 4. Add Proliferation Reagent C->D E 5. Measure Absorbance D->E F 6. Analyze Data E->F

Caption: Workflow for cell proliferation assay.

References

Application Notes and Protocols for Determining Isotachysterol 3 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to characterize the biological activity of Isotachysterol 3 (IT3), a photoproduct of previtamin D3. The described assays are designed to assess the interaction of IT3 with various nuclear receptors and its effects on cell proliferation and differentiation.

Introduction

This compound is a stereoisomer of vitamin D3 and an analog of the biologically active form, 1,25-dihydroxyvitamin D3. Research has shown that IT3 and its hydroxylated metabolites, such as 20S-hydroxytachysterol 3 (20S(OH)T3) and 25-hydroxytachysterol 3 (25(OH)T3), possess biological activity.[1][2][3] These compounds can modulate cellular processes by interacting with several nuclear receptors, including the Vitamin D Receptor (VDR), the Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] The following protocols provide detailed methodologies to investigate the activity of this compound in a cellular context.

Data Summary

The following table summarizes the reported activities of this compound and its metabolites in various cell-based assays.

Assay TypeTargetCompoundResultReference
Receptor ActivationVDR20S(OH)T3, 25(OH)T3Stimulated VDR-mediated transcription (approx. 10-fold less potent than 1,25(OH)2D3)
VDR20S(OH)T3, this compoundIncreased nuclear accumulation of VDR
Reporter Gene AssayAhR20S(OH)T3Marked activation
AhR25(OH)T3Moderate activation
AhRThis compoundMinimal activation
Ligand Binding AssayLXRα, LXRβ, PPARγ20S(OH)T3, 25(OH)T3High-affinity binding
Cell ProliferationKeratinocytes, Fibroblasts20S(OH)T3, 25(OH)T3Inhibition of proliferation
Gene ExpressionKeratinocytes20S(OH)T3, 25(OH)T3Stimulation of differentiation and anti-oxidative gene expression

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of this compound metabolites and the general workflow for the described experimental protocols.

IT3_Signaling_Pathway This compound Metabolite Signaling Pathways cluster_nucleus Nuclear Events IT3 This compound Metabolites (e.g., 20S(OH)T3) VDR VDR IT3->VDR AhR AhR IT3->AhR LXR LXRα/β IT3->LXR PPARg PPARγ IT3->PPARg GeneExpression Target Gene Expression VDR->GeneExpression AhR->GeneExpression LXR->GeneExpression PPARg->GeneExpression Nucleus Nucleus CellularResponse Cellular Response (e.g., Differentiation, Anti-proliferation) GeneExpression->CellularResponse

Signaling pathways of this compound metabolites.

Experimental_Workflow General Experimental Workflow Start Start CellCulture Cell Culture (e.g., Keratinocytes, Reporter Cell Lines) Start->CellCulture Treatment Treatment with This compound CellCulture->Treatment Incubation Incubation Treatment->Incubation Assay Perform Assay (e.g., Luciferase, MTT, qPCR) Incubation->Assay DataAnalysis Data Analysis Assay->DataAnalysis End End DataAnalysis->End

A generalized workflow for the cell-based assays.

Experimental Protocols

VDR-Mediated Reporter Gene Assay

This assay measures the ability of this compound to activate the Vitamin D Receptor and induce the expression of a reporter gene.

Materials:

  • Human cell line stably transfected with a human VDR expression vector and a reporter vector containing a luciferase gene downstream of a promoter with Vitamin D Response Elements (VDREs) (e.g., HEK293 or HepG2 cells).

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.

  • This compound stock solution (in ethanol or DMSO).

  • 1,25-dihydroxyvitamin D3 (positive control).

  • Luciferase Assay System.

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Protocol:

  • Seed the reporter cell line in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound and 1,25-dihydroxyvitamin D3 in the cell culture medium. The final solvent concentration should not exceed 0.1%.

  • Remove the medium from the cells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with solvent).

  • Incubate the plate for 18-24 hours at 37°C.

  • Remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system.

  • Measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTT assay or a co-transfected control reporter) to account for any cytotoxic effects.

  • Plot the normalized luciferase activity against the log concentration of this compound to determine the EC50 value.

AhR Reporter Gene Assay

This protocol is designed to determine if this compound can activate the Aryl Hydrocarbon Receptor.

Materials:

  • Mouse hepatoma cell line (e.g., H1L6.1c2) stably transfected with a luciferase reporter gene under the control of a Dioxin Response Element (DRE)-containing promoter.

  • Cell culture medium (e.g., α-MEM) supplemented with 10% FBS.

  • This compound stock solution.

  • TCDD (2,3,7,8-Tetrachlorodibenzodioxin) as a positive control.

  • Luciferase Assay System.

  • 96-well cell culture plates.

  • Luminometer.

Protocol:

  • Seed the H1L6.1c2 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of this compound and TCDD in the cell culture medium.

  • Treat the cells with the compound dilutions and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • After incubation, confirm cell viability by microscopy.

  • Perform the luciferase assay as described in the VDR reporter gene assay protocol.

  • Express the results as fold activation relative to the vehicle control.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the effect of this compound on the proliferation of cells such as human keratinocytes or dermal fibroblasts.

Materials:

  • Human epidermal keratinocytes or dermal fibroblasts.

  • Appropriate cell culture medium (e.g., Keratinocyte Growth Medium).

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Protocol:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the log concentration of this compound to determine the EC50 value for cell proliferation inhibition.

Keratinocyte Differentiation Assay (Quantitative PCR)

This assay evaluates the potential of this compound to induce the differentiation of keratinocytes by measuring the expression of differentiation markers.

Materials:

  • Normal human epidermal keratinocytes (NHEKs).

  • Keratinocyte growth medium.

  • This compound stock solution.

  • 1,25-dihydroxyvitamin D3 (positive control).

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix.

  • Primers for keratinocyte differentiation markers (e.g., Keratin 10 (KRT10), Involucrin (IVL), Loricrin (LOR), and Transglutaminase 1 (TGM1)) and a housekeeping gene (e.g., GAPDH).

  • Real-time PCR system.

Protocol:

  • Culture NHEKs in 6-well plates until they reach 70-80% confluency.

  • Treat the cells with this compound or 1,25-dihydroxyvitamin D3 at the desired concentrations for 48-72 hours.

  • Harvest the cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers for the differentiation markers and the housekeeping gene. A typical qPCR protocol includes an initial denaturation step at 95°C for 30 seconds, followed by 40 cycles of denaturation at 95°C for 5 seconds and annealing/extension at 60°C for 30 seconds.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.

References

Application Notes and Protocols for Isotachysterol D3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper handling, storage, and use of Isotachysterol D3 (also known as Isotachysterol 3), a crucial analog of 1,25-dihydroxy Vitamin D3 used in research to study calcium metabolism and bone health. Adherence to these protocols is essential to ensure the integrity of the compound and the safety of laboratory personnel.

Storage and Stability

Isotachysterol D3 is a light and temperature-sensitive compound.[1] Proper storage is critical to maintain its stability and efficacy.

1.1. Storage Conditions

Quantitative data on storage conditions and stability are summarized in the table below.

FormStorage TemperatureDuration of StabilityAdditional Requirements
Powder -20°C[1][2]3 years[2]Protect from light. Store under an inert atmosphere (e.g., nitrogen).[3]
In Solvent -80°C1 yearProtect from light. It is recommended to prepare solutions freshly as the compound is unstable in solution.

1.2. Stability Considerations

  • Light Sensitivity : Exposure to light, particularly UV radiation, can cause degradation and isomerization of Isotachysterol D3. All handling and storage should be performed in low-light conditions or using amber-colored vials.

  • Temperature Sensitivity : The compound is sensitive to temperature fluctuations. Avoid repeated freeze-thaw cycles of solutions. Aliquoting stock solutions into single-use volumes is recommended.

  • Air Sensitivity : While specific data on air sensitivity is limited, storage under an inert gas like nitrogen is recommended to prevent potential oxidation.

Safety and Handling

Isotachysterol D3 is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.

2.1. Hazard Identification

Isotachysterol D3 presents the following hazards as per the Globally Harmonized System (GHS):

  • Acute Toxicity : Toxic if swallowed, in contact with skin, or if inhaled.

  • Reproductive Toxicity : Suspected of damaging fertility or the unborn child.

2.2. Personal Protective Equipment (PPE)

When handling Isotachysterol D3 powder or solutions, the following PPE must be worn:

  • Gloves : Chemical-resistant gloves (e.g., nitrile).

  • Lab Coat : A dedicated lab coat should be used.

  • Eye Protection : Safety glasses with side shields or goggles.

  • Respiratory Protection : When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is required.

2.3. Handling Procedures

  • All work with Isotachysterol D3 powder should be conducted in a certified chemical fume hood to minimize inhalation risk.

  • Avoid generating dust when handling the solid form.

  • After handling, thoroughly wash hands and any exposed skin with soap and water.

  • Contaminated clothing should be removed immediately and decontaminated before reuse.

2.4. Disposal

Isotachysterol D3 and any contaminated materials must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of in regular trash or down the drain.

Experimental Protocols

3.1. Preparation of Stock Solutions

Isotachysterol D3 is soluble in dimethyl sulfoxide (DMSO). The following protocol describes the preparation of a stock solution.

Materials:

  • Isotachysterol D3 powder

  • Anhydrous DMSO

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibrate the Isotachysterol D3 vial to room temperature before opening to prevent condensation.

  • In a chemical fume hood, weigh the desired amount of Isotachysterol D3 powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration.

  • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used if necessary, but prolonged exposure to heat should be avoided.

  • Aliquot the stock solution into single-use, amber-colored vials to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -80°C for up to one year.

3.2. Preparation of Working Solutions for In Vivo Studies

For animal studies, a multi-solvent system is often required to ensure solubility and biocompatibility. The following are example protocols for preparing working solutions.

Protocol 1: Ethanol-Based Solution

This protocol was used for intrajugular injection in rats.

Materials:

  • Isotachysterol D3 stock solution in a suitable solvent

  • 95% Ethanol

Procedure:

  • Based on the desired final concentration and injection volume, calculate the required volume of Isotachysterol D3 stock solution.

  • In a sterile, amber-colored vial, dilute the stock solution with 95% ethanol to the final desired concentration.

  • Vortex gently to mix.

  • This working solution should be prepared fresh before each experiment.

Protocol 2: Multi-Solvent System for Injection

This protocol provides a clear solution for in vivo use.

Materials:

  • Isotachysterol D3 powder

  • DMSO

  • Corn oil

Procedure:

  • Prepare a stock solution of Isotachysterol D3 in DMSO.

  • In a stepwise manner, add the DMSO stock solution to corn oil. A recommended ratio is 10% DMSO and 90% corn oil.

  • Mix thoroughly to ensure a clear and homogenous solution.

  • This preparation should be done freshly for each experiment.

Mechanism of Action and Signaling Pathway

Isotachysterol D3 is an analog of 1,25-dihydroxyvitamin D3 and has been shown to stimulate intestinal calcium transport and bone calcium mobilization. Its mechanism of action is believed to involve interaction with the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. It may also interact with other nuclear receptors such as Liver X Receptors (LXRs) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

IsotachysterolD3_Signaling ITS Isotachysterol D3 VDR_RXR_inactive VDR-RXR (inactive) ITS->VDR_RXR_inactive VDR_RXR_active VDR-RXR-ITS (active complex) VDR_RXR_inactive->VDR_RXR_active Conformational Change DNA DNA (VDRE) VDR_RXR_active->DNA Binds to VDRE mRNA mRNA DNA->mRNA Transcription Proteins Calcium Transport & Bone Metabolism Proteins mRNA->Proteins Translation Response Biological Response: - Increased Intestinal Ca2+ Transport - Bone Calcium Mobilization Proteins->Response

Caption: Proposed signaling pathway of Isotachysterol D3.

Experimental Workflow

The following diagram illustrates a general workflow for handling and preparing Isotachysterol D3 for experimental use.

Experimental_Workflow cluster_storage Storage cluster_preparation Preparation (in Fume Hood) cluster_aliquoting Aliquoting & Storage cluster_experiment Experiment cluster_disposal Disposal Storage Store Isotachysterol D3 Powder @ -20°C, protected from light Weigh Weigh Powder Storage->Weigh Dissolve Dissolve in DMSO to create Stock Solution Weigh->Dissolve Dilute Prepare Working Solution (e.g., with ethanol or corn oil) Dissolve->Dilute For immediate use Aliquot Aliquot Stock Solution into single-use vials Dissolve->Aliquot Experiment Use Freshly Prepared Working Solution in Experiment Dilute->Experiment Store_Sol Store Aliquots @ -80°C Aliquot->Store_Sol Store_Sol->Dilute Use one aliquot to prepare working solution Disposal Dispose of all waste as Hazardous Chemical Waste Experiment->Disposal

Caption: General workflow for Isotachysterol D3 handling.

References

Isotachysterol 3 Administration in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of Isotachysterol 3 (ITS3) in rodent models, focusing on its role in calcium and bone metabolism. ITS3, an analog of 1,25-dihydroxyvitamin D3, has been shown to enhance intestinal calcium transport and stimulate bone calcium mobilization, particularly in anephric rat models, indicating it does not require renal metabolism for its activity.[1][2]

Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the effects of a related tachysterol compound, Tachysterol2 (T2), in a mouse model. This data can serve as a reference for designing experiments with ITS3.

Table 1: Effects of Dietary Tachysterol2 (T2) Administration in Mice for 2 Weeks [3][4]

ParameterControl Group (0 mg/kg T2)T2-Treated Group (4 mg/kg T2)Percentage Change
Plasma Ionized Calcium (Ca2+)~1.35 mmol/L~1.45 mmol/L~7.4% increase
Plasma Inorganic Phosphate (Pi)~2.0 mmol/L~2.25 mmol/L~12.5% increase
Relative Renal Cyp24a1 mRNA AbundanceBaselineSignificantly Increased-
Plasma 1,25(OH)2D ConcentrationBaselineSignificantly Decreased-
Fgf23 mRNA Abundance in BoneBaselineModerately Higher-

Experimental Protocols

The following protocols are based on established methodologies for studying vitamin D analogs in rodent models and can be adapted for this compound.

Protocol 1: Evaluation of Intestinal Calcium Transport in Anephric Rats

This protocol is designed to assess the direct effect of ITS3 on intestinal calcium absorption in a model that bypasses renal metabolism.

1. Animal Model:

  • Species: Male Wistar rats (or other appropriate strain)

  • Weight: 200-250 g

  • Acclimation: Acclimate animals for at least one week prior to the experiment.

  • Procedure: Perform bilateral nephrectomy (anephric model) or sham operation under appropriate anesthesia.

2. ITS3 Formulation and Administration:

  • Vehicle: Formulate ITS3 in a suitable vehicle such as corn oil, or a mixture of DMSO, PEG300, and Tween 80.[1] A preliminary vehicle tolerability study is recommended.

  • Dosage: Based on studies of related compounds, a starting dose in the range of 0.1-1.0 µg/kg body weight can be considered. Dose-response studies are crucial to determine the optimal dosage.

  • Route of Administration: Intraperitoneal (IP) injection is a common route for precise dosing. Oral gavage can also be used.

  • Frequency: A single dose administration followed by assessment at various time points (e.g., 6, 12, 24 hours) is a common approach.

3. Assessment of Intestinal Calcium Transport:

  • Method: Everted gut sac technique.

  • Procedure:

    • At the designated time point after ITS3 administration, euthanize the rat.

    • Excise a segment of the duodenum (approximately 10 cm).

    • Evert the duodenal segment and tie it at both ends to form a sac.

    • Fill the sac with a known concentration of a buffer containing radiolabeled calcium (e.g., ⁴⁵Ca).

    • Incubate the sac in an oxygenated buffer solution for a defined period (e.g., 60-90 minutes).

    • Measure the concentration of the radiolabeled calcium inside and outside the sac to determine the transport ratio.

4. Data Analysis:

  • Compare the calcium transport ratios between the ITS3-treated anephric rats, sham-operated controls, and vehicle-treated controls.

Protocol 2: Evaluation of Bone Calcium Mobilization in Rodent Models

This protocol assesses the effect of ITS3 on the release of calcium from bone.

1. Animal Model:

  • Species: Mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

  • Diet: To enhance the effect, animals can be placed on a vitamin D-deficient and/or low calcium diet for a period before the study.

2. ITS3 Formulation and Administration:

  • Follow the formulation, dosage, and administration guidelines as described in Protocol 1.

3. Assessment of Bone Mobilization:

  • Primary Endpoint: Serum calcium and phosphate levels.

  • Procedure:

    • Collect baseline blood samples before ITS3 administration.

    • Administer ITS3 or vehicle control.

    • Collect blood samples at multiple time points post-administration (e.g., 4, 8, 12, 24, 48 hours).

    • Analyze serum for ionized calcium and inorganic phosphate concentrations.

  • Secondary Endpoint (Optional): Markers of bone resorption.

    • Measure serum levels of bone resorption markers such as C-terminal telopeptide of type I collagen (CTX-I) or tartrate-resistant acid phosphatase 5b (TRAP5b).

4. Data Analysis:

  • Compare the changes in serum calcium, phosphate, and bone resorption markers over time between the ITS3-treated and vehicle-treated groups.

Signaling Pathways and Experimental Workflow

Signaling Pathway of Vitamin D Analogs

This compound, like other vitamin D analogs, is expected to exert its genomic effects primarily through the Vitamin D Receptor (VDR). Upon binding, the ITS3-VDR complex heterodimerizes with the Retinoid X Receptor (RXR) and translocates to the nucleus, where it binds to Vitamin D Response Elements (VDREs) on target genes to modulate their transcription. Some tachysterol metabolites have also been shown to interact with other nuclear receptors such as the Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRs), and Peroxisome Proliferator-Activated Receptors (PPARγ). Additionally, non-genomic pathways involving membrane-associated VDR and other receptors can lead to rapid cellular responses.

Vitamin_D_Analog_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ITS3 This compound (ITS3) VDR VDR ITS3->VDR Binds Membrane_VDR Membrane VDR/ Other Receptors ITS3->Membrane_VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Translocates & Binds Second_Messengers Second Messengers (e.g., Ca²⁺, cAMP) Membrane_VDR->Second_Messengers Activates Gene_Transcription Modulation of Gene Transcription Second_Messengers->Gene_Transcription Influences VDRE->Gene_Transcription Regulates

Signaling pathway of this compound and other vitamin D analogs.

Experimental Workflow for In Vivo Rodent Studies

The following diagram outlines a typical workflow for conducting in vivo studies with ITS3 in rodent models.

Experimental_Workflow start Start: Study Design animal_prep Animal Preparation (Acclimation, Special Diet, Surgical Procedures) start->animal_prep grouping Randomization into Treatment Groups animal_prep->grouping formulation ITS3 Formulation (Vehicle Selection, Dosing) grouping->formulation administration ITS3 Administration (e.g., IP, Oral Gavage) formulation->administration monitoring Animal Monitoring (Health, Behavior) administration->monitoring sampling Sample Collection (Blood, Tissues) monitoring->sampling analysis Biochemical & Histological Analysis sampling->analysis data_analysis Data Interpretation & Statistical Analysis analysis->data_analysis end End: Conclusion data_analysis->end

Experimental workflow for in vivo rodent studies of this compound.

References

Troubleshooting & Optimization

Preventing Isotachysterol 3 degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Isotachysterol 3 during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a secosteroid and an isomer of Vitamin D3. It is often formed as a degradation product of Vitamin D3, particularly under acidic conditions.[1][2] Its stability is a significant concern during analytical procedures because it is highly susceptible to autoxidation, which can lead to inaccurate quantification and misinterpretation of experimental results.[1]

Q2: What are the primary factors that cause this compound degradation?

The main factors contributing to the degradation of this compound are:

  • Acidic pH: Acidic environments promote the isomerization of Vitamin D3 to this compound and can also facilitate its further degradation.[1][2]

  • Oxygen: this compound is very sensitive to oxygen and can undergo autoxidation, especially when exposed to air.

  • Light: Like other Vitamin D isomers, this compound is sensitive to light, which can induce photochemical degradation.

  • Elevated Temperature: Heat can accelerate the degradation of sterols, including this compound.

Q3: What are the known degradation products of this compound?

Under atmospheric oxygen, this compound undergoes autoxidation to produce at least seven known oxygenation products. These include various epoxy, diol, and epidioxy derivatives of 9,10-secocholesta.

Q4: What are the recommended storage conditions for this compound standards and samples?

To ensure the stability of this compound standards and prepared samples, the following storage conditions are recommended:

  • Temperature: Store at or below -20°C.

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Solvent: For solutions, use high-purity, degassed solvents.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Low or No Recovery of this compound
Possible Cause Solution
Degradation during extraction Work quickly and at low temperatures. Use solvents containing antioxidants (e.g., 0.1% BHT). Avoid acidic conditions; if the sample is acidic, neutralize it before extraction.
Oxidation during solvent evaporation Evaporate solvents under a gentle stream of nitrogen. Avoid drying the sample completely for extended periods.
Adsorption to labware Use silanized glassware or polypropylene tubes to minimize adsorption.
Inappropriate extraction solvent Use a non-polar solvent like hexane or a mixture of chloroform and methanol for efficient extraction of sterols.
Issue 2: Appearance of Unexpected Peaks in Chromatogram
Possible Cause Solution
Oxidation of this compound This is a likely cause. The unknown peaks could be the oxygenation products. To confirm, re-analyze the sample after taking stricter precautions against oxygen exposure (e.g., using freshly degassed solvents, blanketing with nitrogen).
Isomerization during sample preparation If working with a mixture of Vitamin D isomers, acidic conditions may have caused further isomerization. Ensure all solutions are neutral.
Contamination from solvents or reagents Use high-purity, HPLC-grade solvents and reagents. Run a blank to check for contaminants.
Carryover from previous injection Implement a robust needle wash protocol and run a blank injection after a high-concentration sample.
Issue 3: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
Possible Cause Solution
Interaction with active sites on the column Use a column with end-capping. Add a small amount of a competitive agent like triethylamine (TEA) to the mobile phase to block active silanol groups.
Column overload Reduce the injection volume or dilute the sample.
Inappropriate mobile phase pH Ensure the mobile phase pH is compatible with the analyte and the column. For sterols, neutral pH is generally preferred.
Sample solvent stronger than mobile phase Dissolve the sample in the initial mobile phase or a weaker solvent.

Summary of Factors Affecting this compound Stability

FactorCondition to AvoidRecommended ConditionRationale
pH Acidic (low pH)Neutral (pH 6-8)This compound is formed from Vitamin D3 under acidic conditions and is also susceptible to acid-catalyzed degradation.
Oxygen Exposure to airInert atmosphere (Nitrogen/Argon), Degassed solvents, Use of antioxidants (e.g., BHT, BHA, EDTA)This compound readily undergoes autoxidation.
Light Exposure to UV or ambient lightWork in a dark or amber-lit environment, use amber vialsPrevents photochemical degradation.
Temperature Elevated temperaturesLow temperatures (e.g., on ice during preparation, ≤ -20°C for storage)Reduces the rate of all degradation reactions.
Solvent Protic solvents with dissolved oxygenDegassed, high-purity non-polar or moderately polar solvents (e.g., hexane, acetonitrile, methanol)Minimizes oxidation and other solvent-mediated degradation pathways.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Matrices (Modified Bligh-Dyer Method)

This protocol is a general guideline and may need optimization depending on the specific matrix.

  • Homogenization: Homogenize the sample (e.g., tissue, cells) in a suitable buffer at 4°C.

  • Solvent Addition: To 1 volume of the homogenate, add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture containing 0.1% BHT. Vortex thoroughly.

  • Phase Separation: Add 1.25 volumes of chloroform and vortex again. Then, add 1.25 volumes of water and vortex.

  • Centrifugation: Centrifuge at 1000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Organic Layer: Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., mobile phase) for analysis.

Protocol 2: Analysis by HPLC-UV
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and methanol (e.g., 90:10, v/v). The mobile phase should be degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at the wavelength of maximum absorbance for this compound (approximately 264 nm).

  • Injection Volume: 20 µL.

  • Temperature: Maintain the column at a constant temperature, for example, 25°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample homogenization Homogenization (4°C, with buffer) sample->homogenization extraction Lipid Extraction (Chloroform:Methanol with BHT) homogenization->extraction centrifugation Phase Separation (Centrifugation) extraction->centrifugation collection Collect Organic Layer centrifugation->collection drying Solvent Evaporation (under Nitrogen) collection->drying reconstitution Reconstitution (in Mobile Phase) drying->reconstitution hplc HPLC-UV Analysis reconstitution->hplc data Data Acquisition and Quantification hplc->data

Caption: Experimental workflow for the extraction and analysis of this compound.

degradation_pathway ITS3 This compound Degradation Autoxidation Products ITS3->Degradation Autoxidation O2 Oxygen (Air) O2->Degradation Products Epoxy-derivatives Diol-derivatives Epidioxy-derivatives Degradation->Products

Caption: Simplified degradation pathway of this compound via autoxidation.

troubleshooting_logic cluster_recovery Low Recovery Solutions cluster_peaks Extra Peaks Solutions cluster_shape Poor Shape Solutions start Problem Encountered low_recovery Low/No Recovery start->low_recovery extra_peaks Unexpected Peaks start->extra_peaks bad_shape Poor Peak Shape start->bad_shape r1 Optimize Extraction low_recovery->r1 r2 Prevent Oxidation low_recovery->r2 r3 Use Inert Labware low_recovery->r3 p1 Confirm Oxidation extra_peaks->p1 p2 Check for Isomerization extra_peaks->p2 p3 Run Blanks extra_peaks->p3 s1 Modify Mobile Phase bad_shape->s1 s2 Reduce Sample Load bad_shape->s2 s3 Check Sample Solvent bad_shape->s3

Caption: Logical troubleshooting guide for common issues in this compound analysis.

References

Technical Support Center: Troubleshooting Poor Peak Resolution of Isotachysterol D3 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide provides detailed troubleshooting steps and answers to frequently asked questions to help you resolve poor peak resolution of Isotachysterol D3 in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good peak resolution for Isotachysterol D3 challenging?

A1: Isotachysterol D3 is an isomer of Vitamin D3, and like other sterols, it shares structural similarities with other Vitamin D isomers (e.g., Vitamin D3, tachysterol, lumisterol)[1][2]. These subtle differences in structure result in very similar physicochemical properties, making their separation by HPLC difficult and often leading to co-elution or poor resolution[3]. Additionally, sterols can have low solubility in highly aqueous mobile phases, which can lead to poor peak shapes if the solvent for the sample is not compatible with the mobile phase[4].

Q2: What is the first step I should take if I observe poor peak resolution?

A2: Begin by performing a systematic check of your HPLC system and method parameters. A logical first step is to ensure the problem is not with the instrument itself before adjusting chromatographic conditions. Check for leaks, ensure the pump is delivering a stable flow rate, and inspect the baseline for noise[5]. If the instrument appears to be functioning correctly, then proceed to evaluate your method parameters, starting with the mobile phase and column.

Q3: Can my sample preparation affect peak resolution?

A3: Yes, absolutely. The solvent used to dissolve your sample can significantly impact peak shape and resolution. If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase itself. Also, overloading the column by injecting too much sample can lead to peak fronting and a decrease in resolution.

Q4: When should I consider replacing my HPLC column?

A4: Column degradation is a common cause of resolution loss. Signs that your column may need replacement include a gradual decrease in resolution over time, an increase in backpressure, and the appearance of split or tailing peaks. Before replacing the column, you can try a reverse flush to remove any contaminants that may have built up at the column inlet.

Troubleshooting Guide

Problem: Poor or No Resolution Between Isotachysterol D3 and Other Isomers

This section provides a step-by-step guide to troubleshoot and resolve issues with the separation of Isotachysterol D3 from other closely eluting peaks.

The composition of the mobile phase is a critical factor in achieving good separation.

  • Organic Modifier Ratio: Systematically vary the ratio of your organic solvents (e.g., methanol, acetonitrile). Small adjustments can lead to significant changes in selectivity. For sterol analysis, mobile phases containing methanol or acetonitrile are common.

  • Solvent Choice: If adjusting the ratio is not effective, consider switching one of the organic modifiers. For example, if you are using acetonitrile, try substituting it with methanol, or vice-versa. The separation of Vitamin D3 from its isomers can be poor with acetonitrile but improved with methanol.

  • Gradient Elution: If you are using an isocratic method, implementing a shallow gradient can help to separate closely eluting compounds.

The choice of stationary phase is crucial for resolving structurally similar compounds.

  • Column Chemistry: Standard C18 columns can be used, but achieving baseline resolution for isomers can be challenging. Consider using a different stationary phase. Phenyl-Hexyl or specialized cholesterol-based columns have shown good selectivity for Vitamin D isomers. Normal-phase chromatography using a silica or amino column can also be an effective alternative for sterol separation.

  • Particle Size and Column Dimensions: Using a column with smaller particles or a longer column can increase efficiency and improve resolution. However, this may also lead to higher backpressure.

Fine-tuning the instrumental parameters can enhance your separation.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.

  • Column Temperature: Temperature affects the viscosity of the mobile phase and can influence selectivity. Try adjusting the column temperature. Higher temperatures can improve peak shape but may also alter the elution order. For Vitamin D analysis, temperatures around 25-45°C are often used.

  • Injection Volume: As mentioned in the FAQs, injecting a smaller volume can prevent column overload and improve peak shape.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak resolution.

Troubleshooting_Peak_Resolution start Poor Peak Resolution of Isotachysterol D3 check_system Check HPLC System (Leaks, Flow Rate, Baseline Noise) start->check_system system_ok System OK? check_system->system_ok fix_system Fix System Issues (e.g., change seals, degas mobile phase) system_ok->fix_system No optimize_mobile_phase Optimize Mobile Phase (Solvent Ratio, Solvent Type, Gradient) system_ok->optimize_mobile_phase Yes fix_system->check_system resolution_improved_mp Resolution Improved? optimize_mobile_phase->resolution_improved_mp evaluate_column Evaluate Column (Different Stationary Phase, Column Dimensions) resolution_improved_mp->evaluate_column No end_good Resolution Acceptable resolution_improved_mp->end_good Yes resolution_improved_col Resolution Improved? evaluate_column->resolution_improved_col adjust_parameters Adjust Operating Parameters (Flow Rate, Temperature, Injection Volume) resolution_improved_col->adjust_parameters No resolution_improved_col->end_good Yes resolution_improved_param Resolution Improved? adjust_parameters->resolution_improved_param resolution_improved_param->end_good Yes end_bad Further Method Development Required resolution_improved_param->end_bad No

Caption: A workflow diagram for troubleshooting poor HPLC peak resolution.

Data Presentation

The following table summarizes the influence of various HPLC parameters on peak resolution.

ParameterChangeEffect on ResolutionPotential Side Effects
Mobile Phase
Organic Solvent %Adjust ratioCan significantly improve selectivity and resolution.May change elution order.
Solvent TypeSwitch (e.g., ACN to MeOH)Can alter selectivity.May require re-validation of the method.
Gradient SlopeMake shallowerIncreases separation window, improving resolution.Increases run time.
Column
Stationary PhaseChange chemistryCan provide different selectivity for isomers.Requires new column purchase and method development.
Particle SizeDecreaseIncreases efficiency and resolution.Increases backpressure.
Column LengthIncreaseIncreases efficiency and resolution.Increases run time and backpressure.
Operating Conditions
Flow RateDecreaseOften improves resolution.Increases run time.
TemperatureIncrease or DecreaseCan change selectivity and improve peak shape.May affect analyte stability.
Injection VolumeDecreaseReduces risk of column overload, improving peak shape.May decrease sensitivity.

Experimental Protocols

The following is a representative HPLC method for the analysis of Vitamin D3 and its isomers, including Isotachysterol D3. This method should be used as a starting point and may require optimization for your specific application.

Objective: To separate Isotachysterol D3 from other Vitamin D3 isomers.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC-grade acetonitrile, methanol, and water

  • Isotachysterol D3 standard and sample solutions

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of acetonitrile and water (e.g., 99:1, v/v).

    • Alternatively, a mixture of acetonitrile and methanol can be used.

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm.

    • Mobile Phase: Acetonitrile:Water (99:1, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 20 µL (adjust as needed to avoid overload).

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution to determine the retention time of Isotachysterol D3.

    • Inject the sample solution.

    • Analyze the resulting chromatogram for peak resolution.

Optimization:

  • If resolution is poor, consider adjusting the mobile phase composition. For example, try different ratios of acetonitrile and water, or use a mobile phase of acetonitrile and methanol.

  • A different stationary phase, such as a Phenyl-Hexyl column, may provide better selectivity.

  • Optimize the flow rate and column temperature to further improve separation.

References

Technical Support Center: Optimizing Synthesis Yield of Isotachysterol 3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Isotachysterol 3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields and troubleshooting common issues encountered during the synthesis of this compound from Vitamin D3.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The primary and most direct method for synthesizing this compound is through the acid-catalyzed isomerization of Vitamin D3. This reaction is typically performed in an organic solvent with a suitable acid catalyst.

Q2: What are the common side products in the synthesis of this compound?

A2: The acid-catalyzed isomerization of Vitamin D3 can lead to the formation of other isomers, principally tachysterol and lumisterol. The reaction conditions, particularly the presence of iodine and exposure to light, can influence the distribution of these side products.[1][2]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the isomerization can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). HPLC is particularly effective for separating and quantifying the different isomers in the reaction mixture.[2]

Q4: What are the critical parameters affecting the yield of this compound?

A4: The critical parameters that influence the yield of this compound include the choice and concentration of the acid catalyst, reaction temperature, reaction time, and the purity of the starting Vitamin D3.

Q5: How is this compound purified from the reaction mixture?

A5: Purification is typically achieved through chromatographic techniques. Column chromatography on silica gel or preparative HPLC are effective methods for separating this compound from the starting material and other isomeric byproducts.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no conversion of Vitamin D3 - Inactive or insufficient acid catalyst.- Low reaction temperature.- Insufficient reaction time.- Use a fresh, active acid catalyst and ensure appropriate concentration.- Gradually increase the reaction temperature while monitoring for degradation.- Extend the reaction time and monitor progress by TLC or HPLC.
Formation of multiple products (low selectivity) - Reaction conditions favoring the formation of other isomers (e.g., tachysterol, lumisterol).- Presence of impurities in the starting material or solvent.- Exposure to light, which can induce photochemical side reactions.- Carefully control the reaction temperature and acid concentration.- Use high-purity Vitamin D3 and anhydrous solvents.- Conduct the reaction in the dark or under inert atmosphere to minimize light-induced isomerization.
Degradation of the product - Excessively harsh acidic conditions (high acid concentration or temperature).- Prolonged reaction time.- Presence of oxygen, as this compound is sensitive to oxidation.[2]- Optimize the acid concentration and temperature to achieve a balance between conversion and degradation.- Monitor the reaction closely and quench it once the desired conversion is reached.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in purifying this compound - Co-elution of isomers during chromatography.- Similar polarity of this compound and its isomers.- Optimize the mobile phase for column chromatography to improve separation.- Consider using a different stationary phase (e.g., silver nitrate impregnated silica gel).- Employ preparative HPLC with a suitable column for high-purity isolation.

Data Presentation

Table 1: Effect of Acid Catalyst on the Isomerization of Vitamin D3 (Illustrative)

Acid CatalystConcentration (M)Temperature (°C)Reaction Time (h)Conversion of Vitamin D3 (%)Selectivity for this compound (%)
HCl in Methanol0.12546075
HCl in Methanol0.52549065
p-Toluenesulfonic acid0.14067580
Amberlyst-15N/A4088585

Note: The data in this table is illustrative and intended to show general trends. Actual results may vary based on specific experimental conditions.

Table 2: Effect of Temperature on the Synthesis of this compound (Illustrative)

Temperature (°C)Reaction Time (h)Conversion of Vitamin D3 (%)Yield of this compound (%)
2587055
4068568
6049570 (with some degradation)

Note: Higher temperatures generally increase the reaction rate but may also lead to increased degradation if not carefully controlled.

Experimental Protocols

Detailed Methodology for Acid-Catalyzed Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from Vitamin D3 using hydrochloric acid in methanol as the catalyst.

Materials:

  • Vitamin D3 (high purity)

  • Methanol (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Acidic Methanol Solution: Prepare a 0.1 M solution of HCl in anhydrous methanol by carefully adding the required amount of concentrated HCl to methanol in an ice bath.

  • Reaction Setup: Dissolve Vitamin D3 (1 g) in the prepared 0.1 M methanolic HCl solution (100 mL) in a round-bottom flask equipped with a magnetic stirrer. The reaction should be carried out under an inert atmosphere (e.g., nitrogen) and protected from light.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (25°C). Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 20% ethyl acetate in hexane) or HPLC at regular intervals (e.g., every hour).

  • Quenching the Reaction: Once the desired conversion is achieved (typically after 4-6 hours), quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the mixture is neutral (pH ~7).

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Collect the fractions containing this compound (identified by TLC or HPLC) and concentrate to yield the pure product.

Mandatory Visualizations

experimental_workflow start Start: Vitamin D3 dissolve Dissolve in Acidic Methanol start->dissolve react Stir at RT (Inert Atmosphere, Dark) dissolve->react monitor Monitor by TLC/HPLC react->monitor monitor->react Continue reaction quench Quench with NaHCO3 Solution monitor->quench Desired conversion extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end End: Pure This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield of This compound check_conversion Check Vitamin D3 Conversion (TLC/HPLC) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion < 80% high_conversion High Conversion check_conversion->high_conversion > 80% troubleshoot_reaction Troubleshoot Reaction: - Catalyst activity - Temperature - Time low_conversion->troubleshoot_reaction check_selectivity Check Product Selectivity (HPLC) high_conversion->check_selectivity low_selectivity Low Selectivity check_selectivity->low_selectivity Multiple spots high_selectivity High Selectivity check_selectivity->high_selectivity Mainly one product troubleshoot_conditions Troubleshoot Conditions: - Purity of reagents - Light exposure low_selectivity->troubleshoot_conditions troubleshoot_purification Troubleshoot Purification: - Chromatography conditions high_selectivity->troubleshoot_purification

Caption: Logical troubleshooting guide for low yield of this compound.

References

Technical Support Center: Isotachysterol 3 Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of Isotachysterol 3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in my analysis?

This compound is a geometric isomer of Vitamin D3 (cholecalciferol). It is often formed when Vitamin D3 is exposed to acidic conditions.[1][2] As an isomer, it has the same molecular weight and elemental composition as Vitamin D3 and its other isomers (e.g., pre-vitamin D3, lumisterol, tachysterol), making it a significant source of isobaric interference in mass spectrometry-based assays.[3] Failure to chromatographically separate this compound from the analyte of interest (often Vitamin D3 or its metabolites) can lead to inaccurate quantification.

Q2: What are the primary sources of interference in this compound mass spectrometry?

The most common interferences in this compound mass spectrometry are:

  • Isobaric Compounds: As mentioned, Vitamin D3 and its other isomers (pre-vitamin D3, trans-cholecalciferol, lumisterol, tachysterol) are the most significant interferents because they share the same mass-to-charge ratio (m/z) as this compound.[3]

  • Matrix Effects: Components of the sample matrix, such as proteins, lipids, and salts in biological fluids or excipients in pharmaceutical formulations, can suppress or enhance the ionization of this compound, leading to inaccurate results.[4]

  • In-source Degradation/Isomerization: The conditions within the mass spectrometer's ion source, such as temperature and solvent composition, can potentially cause the isomerization of other Vitamin D3 isomers into this compound, or the degradation of this compound itself.

Q3: How can I prevent the artificial formation of this compound during sample preparation?

Since this compound is formed from Vitamin D3 under acidic conditions, it is crucial to avoid acidic environments during sample preparation and storage. Use neutral or slightly basic buffers and solvents whenever possible. If an acidic step is unavoidable, it should be performed at a low temperature and for the shortest possible duration.

Q4: What are the recommended sample preparation techniques to minimize interferences?

To minimize interferences, a robust sample preparation protocol is essential. Common techniques include:

  • Protein Precipitation (PPT): For serum or plasma samples, PPT with a solvent like acetonitrile or methanol is a common first step to remove the bulk of proteins.

  • Liquid-Liquid Extraction (LLE): LLE is used to isolate the more nonpolar Vitamin D compounds from the aqueous phase of the sample.

  • Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup than LLE by selectively retaining the analytes of interest while washing away interfering matrix components.

  • Saponification: For samples with a high lipid content, such as oily drug formulations or some food matrices, saponification is used to hydrolyze triglycerides into glycerol and fatty acid salts, which can then be more easily separated from the non-saponifiable Vitamin D compounds.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor peak shape or splitting Co-elution with an interfering compound from the matrix.Optimize the chromatographic method (e.g., change the mobile phase composition, gradient, or column chemistry). Perform a more thorough sample cleanup using SPE or LLE.
Degradation of the analyte on the column.Ensure the mobile phase is compatible with the analyte and column. Check the pH of the mobile phase.
Inaccurate quantification (high bias) Co-elution of an isobaric interferent (e.g., Vitamin D3).Improve chromatographic resolution to separate the isomers. Use a higher resolution mass spectrometer to potentially distinguish between isomers based on their exact mass.
Ion enhancement due to matrix effects.Perform a matrix effect study. Use a stable isotope-labeled internal standard. Improve sample cleanup.
Inaccurate quantification (low bias) Ion suppression due to matrix effects.Perform a matrix effect study. Use a stable isotope-labeled internal standard. Optimize sample preparation to remove interfering matrix components.
Analyte degradation during sample preparation or storage.Avoid exposure of samples to light, heat, and acidic conditions. Use antioxidants if necessary.
No detectable peak for this compound Insufficient concentration in the sample.Use a more sensitive instrument or a larger sample volume. Consider a derivatization step to enhance ionization.
Poor extraction recovery.Optimize the sample preparation procedure (e.g., choice of extraction solvent, pH).
Inefficient ionization.Optimize ion source parameters (e.g., temperature, gas flows, voltage). Consider using a different ionization technique (e.g., APCI instead of ESI).

Quantitative Data

The following table summarizes the mass-to-charge ratios (m/z) for this compound and its common isobaric interferents. Note that obtaining distinct product ions for each isomer can be challenging, and chromatographic separation is the primary method for their differentiation.

CompoundMolecular FormulaPrecursor Ion ([M+H]+) m/zCommon Product Ions m/z
This compound C₂₇H₄₄O385.3367.3, 253.2, 159.1, 133.1
Cholecalciferol (Vitamin D3) C₂₇H₄₄O385.3367.3, 271.2, 253.2, 159.1, 147.1, 135.1, 109.1
Pre-Vitamin D3 C₂₇H₄₄O385.3367.3, 253.2, 159.1, 133.1
Tachysterol C₂₇H₄₄O385.3367.3, 253.2, 159.1, 133.1
Lumisterol C₂₇H₄₄O385.3367.3, 253.2, 159.1, 133.1

Note: Product ion spectra can vary significantly depending on the mass spectrometer, collision energy, and other instrumental parameters. The values presented are illustrative.

Experimental Protocols

Protocol 1: Extraction of Vitamin D and Isomers from Human Serum

This protocol is a general guideline and should be optimized for your specific application and instrumentation.

  • Protein Precipitation:

    • To 200 µL of serum in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., d6-25-hydroxyvitamin D3).

    • Vortex for 1 minute to precipitate proteins.

    • Incubate at 4°C for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Liquid-Liquid Extraction (optional, for further cleanup):

    • Transfer the supernatant from the previous step to a new tube.

    • Add 1 mL of hexane and vortex for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer to a clean tube.

    • Repeat the hexane extraction on the aqueous layer and combine the hexane fractions.

  • Evaporation and Reconstitution:

    • Evaporate the solvent (from PPT supernatant or combined LLE fractions) to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Saponification for Oily Formulations

This protocol is intended for the analysis of Vitamin D and its isomers in oil-based samples.

  • Saponification:

    • Accurately weigh an amount of the oily sample equivalent to the desired concentration of the analyte into a glass tube.

    • Add an appropriate amount of internal standard.

    • Add 5 mL of a 10% (w/v) solution of potassium hydroxide in ethanol.

    • Add an antioxidant such as ascorbic acid or pyrogallol.

    • Incubate in a water bath at 80°C for 30 minutes with occasional vortexing.

  • Extraction:

    • Cool the sample to room temperature.

    • Add 5 mL of deionized water.

    • Extract the non-saponifiable fraction by adding 10 mL of hexane and vortexing for 2 minutes.

    • Allow the layers to separate (centrifugation may be necessary).

    • Transfer the upper hexane layer to a clean tube.

    • Repeat the extraction twice more with 10 mL of hexane each time.

    • Combine all hexane extracts.

  • Washing:

    • Wash the combined hexane extracts by vortexing with 10 mL of deionized water.

    • Discard the lower aqueous layer.

  • Evaporation and Reconstitution:

    • Evaporate the hexane to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Serum or Oily Formulation ppt Protein Precipitation / Saponification sample->ppt ext LLE / SPE ppt->ext evap Evaporation & Reconstitution ext->evap lc LC Separation evap->lc Injection ms MS/MS Detection lc->ms data Data Analysis ms->data

Caption: A generalized experimental workflow for the analysis of this compound.

logical_relationship cluster_formation Isomerization cluster_interference Mass Spectrometry Interference Vitamin D3 Vitamin D3 This compound This compound Vitamin D3->this compound Acidic Conditions Other Isomers Pre-Vitamin D3, Tachysterol, Lumisterol Vitamin D3->Other Isomers Heat, Light ms_analysis MS Analysis (Same m/z) Vitamin D3->ms_analysis This compound->ms_analysis Other Isomers->ms_analysis

Caption: The relationship between Vitamin D3, its isomers, and their interference in mass spectrometry.

References

Technical Support Center: Isotachysterol 3 Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isotachysterol 3. This guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice regarding the stability of this compound in various solvents to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

A1: this compound is known to be unstable in solutions.[1][2][3] Several suppliers recommend that solutions be freshly prepared for experimental use to ensure accuracy and reproducibility.[1][2] For storage, powdered this compound should be kept at -20°C or -80°C, protected from light, and preferably under an inert atmosphere like nitrogen. Once in a solvent, long-term stability is compromised, and storage at -80°C is recommended for only up to one year for some solvents.

Q2: What factors are known to influence the stability of this compound?

A2: The stability of this compound, much like its parent compound Vitamin D3, is influenced by several environmental factors. It is particularly sensitive to acidic conditions, light, and oxygen. The presence of acid can catalyze its formation from Vitamin D3 and also trigger further degradation. Autoxidation is another significant degradation pathway.

Q3: In which solvents is this compound soluble?

A3: Information from suppliers indicates specific solubility for various solvent systems. This data is crucial for preparing stock solutions for in vitro and in vivo studies. The table below summarizes the available solubility information.

Table 1: Solubility Data for this compound

Solvent SystemConcentrationSolution AppearanceReference
DMSOSolubleNot specified
10% DMSO >> 90% Corn Oil≥ 3.25 mg/mL (8.45 mM)Clear Solution
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline3.25 mg/mL (8.45 mM)Suspended Solution (ultrasonication needed)
10% DMSO >> 90% (20% SBE-β-CD in saline)3.25 mg/mL (8.45 mM)Suspended Solution (ultrasonication needed)

Q4: How is this compound related to Vitamin D3?

A4: this compound is an isomer and a degradation product of Vitamin D3 (Cholecalciferol). It is formed from Vitamin D3 under acidic conditions. This relationship is important because factors that affect Vitamin D3 stability, such as acid, heat, and light, can lead to the formation of this compound and its subsequent degradation products.

G cluster_formation Formation & Degradation Pathway VitD3 Vitamin D3 (Cholecalciferol) PreVitD3 Pre-Vitamin D3 VitD3->PreVitD3 Heat IsoT3 This compound VitD3->IsoT3 Acidic Conditions PreVitD3->VitD3 Heat Tachysterol Tachysterol PreVitD3->Tachysterol Iodine / Light Degradation Degradation Products IsoT3->Degradation Oxygen (Autoxidation) Light / Acid

Fig 1. Factors influencing the formation and degradation of this compound.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible results in bioassays.

  • Possible Cause: Degradation of the this compound working solution. The compound is noted to be unstable in solutions.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare a fresh solution of this compound immediately before use. Avoid using solutions that have been stored, even for short periods at room temperature.

    • Verify Solvent Purity: Ensure that the solvents used are of high purity and do not contain acidic impurities, which can accelerate degradation.

    • Control Temperature: Keep stock and working solutions on ice or at a controlled low temperature during the experimental setup.

    • Protect from Light: Use amber-colored vials or cover tubes with aluminum foil to prevent photo-degradation.

Issue 2: Observed loss of compound concentration over time when analyzed via HPLC.

  • Possible Cause: Chemical instability of this compound in the chosen solvent and storage conditions.

  • Troubleshooting Steps:

    • Conduct a preliminary stability study: Before beginning a large-scale experiment, test the stability of this compound in your specific solvent system over a short period (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions.

    • Use an Inert Atmosphere: If possible, degas your solvent and overlay the solution with an inert gas like argon or nitrogen to minimize oxidation.

    • Evaluate Different Solvents: If feasible, compare the stability in different recommended solvents (e.g., DMSO vs. ethanol). Vitamin D3, a related compound, shows significantly higher stability in organic solvents compared to aqueous media.

Table 2: Summary of Factors Influencing this compound Stability

FactorEffect on StabilityMitigation StrategyReference
Acidic pH Promotes isomerization and degradationUse neutral, buffered solutions. Avoid acidic solvents.
Oxygen Leads to oxidative degradationDegas solvents; store under inert gas (N2, Ar).
Light Promotes photo-degradationUse amber vials; protect from direct light.
Temperature Higher temperatures accelerate degradationStore stock at -80°C; keep working solutions on ice.
Solution Age Degradation occurs over time in solutionPrepare solutions fresh immediately before use.

Experimental Protocols

Protocol: Basic Stability Assessment of this compound in a Chosen Solvent

This protocol outlines a general method to determine the stability of this compound in a specific solvent using High-Performance Liquid Chromatography (HPLC), a widely used technique for stability testing.

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve it in the chosen solvent (e.g., DMSO, Ethanol) to a known concentration (e.g., 1 mg/mL). This is your stock solution. Ensure complete dissolution.

  • Preparation of Working Samples:

    • Dilute the stock solution with the same solvent to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

    • Dispense the working solution into multiple amber HPLC vials.

  • Time-Point Analysis:

    • Time 0: Immediately inject the first sample into the HPLC system to get the initial concentration (C₀).

    • Store the remaining vials under your intended experimental conditions (e.g., room temperature, 4°C, protected from light).

    • Inject subsequent samples at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).

  • HPLC Method:

    • Column: Use a suitable C18 reverse-phase column.

    • Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile is typically effective.

    • Detection: Use a UV detector set to the appropriate wavelength for this compound (e.g., around 265 nm, similar to other Vitamin D isomers).

    • Quantification: The peak area of this compound is used to determine its concentration at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point (t) compared to Time 0:

      • % Remaining = (Peak Area at time t / Peak Area at Time 0) * 100

    • Plot the % Remaining versus time to visualize the degradation curve. This data can help determine the half-life and acceptable usage window for your solutions.

Fig 2. Workflow for assessing the stability of this compound in a solvent.

References

Addressing matrix effects in Isotachysterol 3 quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Isotachysterol 3 (ITS3). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the LC-MS/MS analysis of ITS3.

Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2] These effects can manifest as:

  • Ion Suppression: The most common effect, where co-eluting molecules interfere with the ionization of ITS3 in the mass spectrometer's ion source, leading to a decreased signal and underestimation of the analyte concentration.[3] Phospholipids are a major cause of ion suppression in plasma samples.[3]

  • Ion Enhancement: Less common, this occurs when co-eluting compounds increase the ionization efficiency of ITS3, resulting in an artificially high signal and overestimation of the concentration.

These effects compromise the accuracy, precision, and sensitivity of the bioanalytical method.[4]

Q2: How can I detect and quantify matrix effects in my ITS3 assay?

A2: The presence and magnitude of matrix effects should be assessed during method development. The most common approach is the post-extraction addition method . This involves comparing the peak area of an analyte in a neat solution to the peak area of the same analyte spiked into a blank matrix extract that has already undergone the entire sample preparation process.

The Matrix Factor (MF) is calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

To ensure consistency, the MF should be determined using at least six different lots of the biological matrix.

Q3: What are the most effective sample preparation techniques to minimize matrix effects for ITS3?

A3: Improving sample cleanup is the most effective way to reduce matrix effects. The choice of technique depends on the complexity of the matrix and the required sensitivity. Common methods for sterol analysis include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Comparison of Sample Preparation Techniques for Sterol Analysis

TechniquePrincipleTypical RecoveryMatrix Effect MitigationThroughput
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.High (>90%)Poor: Co-extracts many interfering compounds like phospholipids.High
Liquid-Liquid Extraction (LLE) Partitioning of ITS3 into an immiscible organic solvent (e.g., MTBE, hexane).Good (70-90%)Good: Can be optimized by adjusting pH and solvent polarity to remove interferences.Medium
Solid-Phase Extraction (SPE) Chromatographic separation based on affinity of ITS3 for a solid sorbent.Good to Excellent (80-100%)Excellent: Provides the cleanest extracts by selectively retaining the analyte while washing away interferences.Low to Medium

Note: The values presented are typical for sterol-like compounds and should be experimentally verified for this compound.

Below is a diagram illustrating the general workflow for selecting a sample preparation method.

G cluster_0 Sample Preparation Selection Workflow Start High Matrix Effects Observed? LLE Optimize Liquid-Liquid Extraction (LLE) Start->LLE Yes End Matrix Effects Minimized Start->End No PPT Initial Method: Protein Precipitation (PPT) PPT->Start SPE Implement Solid-Phase Extraction (SPE) LLE->SPE Still high? SPE->End

Caption: Workflow for selecting a sample preparation method to reduce matrix effects.

Troubleshooting Guides
Issue 1: High variability in internal standard peak area between samples.
  • Possible Cause: Inconsistent sample preparation or significant matrix effects varying between different samples. Hemolysis can also cause additional matrix interferences.

  • Troubleshooting Steps:

    • Verify Pipetting Accuracy: Ensure a calibrated, high-precision pipette is used for adding the internal standard (IS) solution.

    • Add IS Early: The internal standard should be added at the earliest stage of sample preparation to account for variability in extraction efficiency.

    • Improve Sample Cleanup: If variability persists, the current sample preparation method (e.g., PPT) may be insufficient. Transition to a more rigorous technique like LLE or SPE to obtain cleaner extracts.

    • Check for Hemolysis: Visually inspect plasma/serum samples. If significant hemolysis is present, the IS response may be suppressed. Consider flagging results from highly hemolyzed samples.

Issue 2: Good recovery but significant ion suppression is still observed.
  • Possible Cause: Co-elution of interfering compounds that are not removed by the extraction process but are efficiently co-extracted with the analyte. Phospholipids are common culprits in plasma.

  • Troubleshooting Steps:

    • Optimize Chromatography: Modify the LC gradient or change the column chemistry (e.g., use a pentafluorophenyl (PFP) phase) to improve the separation between ITS3 and interfering compounds.

    • Derivatization: Derivatizing ITS3 can shift its retention time and improve its ionization efficiency, potentially moving it away from the region of ion suppression. Reagents like PTAD have been used for other sterols.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. Since it co-elutes and has nearly identical physicochemical properties to ITS3, it will experience the same degree of ion suppression, allowing for accurate correction and reliable quantification.

The logical relationship for troubleshooting this issue is shown below.

G cluster_1 Troubleshooting Ion Suppression with Good Recovery Problem Problem: Ion Suppression Persists (Good Recovery) Step1 Optimize LC Method (Gradient, Column) Problem->Step1 Step2 Consider Derivatization Step1->Step2 If suppression remains Step3 Implement SIL-IS (Gold Standard) Step2->Step3 For max accuracy Solution Accurate Quantification Step3->Solution

Caption: Logical steps for addressing persistent ion suppression.

Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Sterol Cleanup from Plasma

This protocol is a general guideline for sterol extraction and should be optimized specifically for this compound.

  • Sample Pre-treatment: To 500 µL of plasma, add an appropriate stable isotope-labeled internal standard.

  • Protein Precipitation & Saponification (Optional but Recommended): Add 1 mL of ethanol containing an antioxidant (like BHT) and an appropriate volume of KOH. Vortex and incubate at 60°C to hydrolyze sterol esters. Cool the sample.

  • SPE Column Conditioning: Condition a silica SPE cartridge (e.g., 100 mg) by passing 2 mL of hexane through the column.

  • Sample Loading: Dilute the pre-treated sample with a non-polar solvent like hexane or toluene and load it onto the conditioned SPE column.

  • Washing: Wash the column with 2 mL of hexane to remove highly non-polar interferences. Discard the eluate.

  • Elution: Elute the sterol fraction, including ITS3, with 8 mL of 30% isopropanol in hexane.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in an appropriate volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: Quantification via Standard Addition Method

The method of standard addition can be used to correct for matrix effects when a suitable internal standard is not available or when matrix effects are highly variable.

  • Prepare Aliquots: Divide a single sample into at least four equal aliquots.

  • Spiking: Leave one aliquot unspiked. To the remaining aliquots, add increasing, known amounts of an ITS3 standard solution.

  • Analysis: Process and analyze all aliquots using the LC-MS/MS method.

  • Data Plotting: Plot the peak area response on the y-axis against the concentration of the added standard on the x-axis.

  • Concentration Determination: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line corresponds to the endogenous concentration of ITS3 in the original sample.

References

How to improve the solubility of Isotachysterol 3 for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isotachysterol 3. This resource provides detailed guidance and troubleshooting for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a challenge for in vitro work?

This compound is a secosteroid, known as an impurity or degradation product of Vitamin D3.[1][2] Like other sterols, its structure is highly lipophilic (hydrophobic), making it poorly soluble in aqueous solutions such as cell culture media and buffers.[2][3] This inherent low water solubility can lead to precipitation, reducing the effective concentration of the compound and causing inconsistent or unreliable assay results.

Q2: What is the recommended starting solvent for preparing an this compound stock solution?

The most commonly recommended starting solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] this compound is reported to be soluble in DMSO. For certain applications, particularly those involving in vivo administration in animal models, ethanol has also been used. The compound is also slightly soluble in methanol, ethyl acetate, and chloroform, though these are less common for direct use in cell-based assays.

Q3: How should I prepare and store a stock solution of this compound?

Due to its sensitivity to light and temperature, and its instability in solution, it is crucial to follow a precise protocol. A concentrated stock solution (e.g., 10-20 mM) should be prepared in anhydrous DMSO. Store this stock solution in small aliquots at -80°C to minimize freeze-thaw cycles. Always prepare fresh dilutions for your experiments from the stock solution immediately before use.

Q4: My this compound precipitates when I add the DMSO stock to my aqueous cell culture medium. What is happening and how can I fix it?

This common issue is known as "crashing out." It occurs when the compound, which is stable in the high-concentration organic solvent, is rapidly diluted into an aqueous medium where its solubility is much lower. The solvent concentration drops, and the compound can no longer stay dissolved.

To prevent this, you can:

  • Reduce the Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound.

  • Use an Intermediate Dilution Step: Avoid adding the concentrated DMSO stock directly to the final volume. Perform a serial dilution, first into a smaller volume of medium or buffer, and then add this intermediate dilution to the final volume.

  • Lower the Stock Concentration: Preparing a less concentrated initial stock in DMSO can sometimes mitigate precipitation upon final dilution.

  • Utilize a Solubilizing Agent: If the above methods fail, consider using a solubilization-enhancing agent like cyclodextrins or non-ionic detergents.

Q5: What are the primary alternatives to DMSO for solubilizing this compound?

If DMSO is not suitable for your assay due to toxicity or interference, several alternatives can be explored:

  • Co-solvents: Water-miscible organic solvents like ethanol can be used. The principle of co-solvency involves reducing the polarity of the aqueous medium, which can improve the solubility of hydrophobic compounds.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate lipophilic molecules like sterols, forming a complex that is water-soluble. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly effective for solubilizing sterols for cell culture studies.

  • Detergents (Surfactants): Non-ionic detergents such as Polysorbate 80 (Tween 80) or Polysorbate 20 (Tween 20) can form micelles in aqueous solutions that entrap hydrophobic compounds, thereby increasing their solubility.

Q6: How do I choose the best solubilization method for my experiment?

The choice depends on several factors: the required final concentration of this compound, the sensitivity of your cell line to solvents, and the potential for the solubilizing agent to interfere with your specific assay. A good starting point is to determine the maximum tolerable concentration of the solvent (the "vehicle") for your cells and assay. If that concentration is insufficient to dissolve the compound, move to more advanced methods like cyclodextrin complexation.

Q7: What concentrations of solvents and solubilizers are considered safe for cells in vitro?

Solvent tolerance is highly dependent on the cell type and assay duration. It is critical to perform a vehicle control experiment to determine the effect of the solvent alone on your assay.

  • DMSO: Concentrations are typically kept below 0.5% (v/v). However, some sensitive cell lines show toxic effects or altered gene expression at concentrations as low as 0.1%.

  • Ethanol: Similar to DMSO, the final concentration should generally be kept below 0.5% (v/v), as higher concentrations can be cytotoxic.

  • Cyclodextrins: β-cyclodextrins are generally well-tolerated by cells, but it's important to note that they can extract cholesterol from cell membranes, which may affect cellular processes.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Compound precipitates immediately upon dilution into aqueous media. "Crashing Out": The concentration of this compound exceeds its thermodynamic solubility in the final aqueous environment.1. Decrease Final Concentration: Test a lower final concentration of the compound. 2. Serial Dilution: Create an intermediate dilution in a small volume of media before adding to the final volume. 3. Change Method: Switch to a cyclodextrin or detergent-based solubilization protocol.
Assay results are inconsistent or show high background noise. Solvent Effects: The vehicle (e.g., DMSO) is affecting the cells or assay components. DMSO can alter cell signaling, gene expression, and even bind to target proteins.1. Run Proper Vehicle Controls: Always include a control group treated with the exact same concentration of the solvent/vehicle used to deliver the compound. 2. Perform a Solvent Titration: Test a range of solvent concentrations to find the highest non-interfering concentration for your specific cell line and assay. 3. Reduce Solvent Concentration: Lower the final vehicle concentration to the absolute minimum required.
The solid compound will not dissolve in the initial organic solvent. Poor Solvent Quality or Technique: The solvent may not be anhydrous, or there is insufficient energy to break the crystal lattice.1. Use High-Quality Solvent: Use fresh, unopened, anhydrous-grade DMSO. 2. Apply Gentle Heat: Briefly warm the solution to 37°C, but be cautious due to the compound's temperature sensitivity. 3. Use Physical Agitation: Gently vortex or use a bath sonicator to aid dissolution.
Cloudiness appears in the media over time (hours/days). Slow Precipitation: The compound is not fully stable in the complex biological medium and is slowly coming out of solution.1. Reduce Incubation Time: If possible, shorten the duration of the experiment. 2. Incorporate a Stabilizer: The use of a low concentration of a non-ionic detergent or inclusion in a cyclodextrin complex can improve long-term stability.

Data & Protocols

Physicochemical & Handling Data

The following table summarizes key properties of this compound.

PropertyValue / InformationCitation(s)
Molecular Formula C₂₇H₄₄O
Molecular Weight 384.64 g/mol
Appearance White to Light Yellow Sticky Solid
Known Solvents Soluble in DMSO. Slightly soluble in Chloroform, Ethyl Acetate, Methanol.
Storage (Solid) Store powder at -20°C, protected from light.
Storage (In Solution) Unstable in solution. Prepare fresh for use. Store stock at -80°C.
Recommended Solvent Concentrations for In Vitro Assays

This table provides general guidelines. The optimal concentration must be determined empirically for your specific system.

AgentTypical Stock Conc.Recommended Final Conc. (v/v)Key ConsiderationsCitation(s)
DMSO 10 - 50 mM≤ 0.5% (aim for ≤ 0.1%)Can induce cell differentiation, alter gene expression, and interfere with some assays.
Ethanol 10 - 50 mM≤ 0.5%Can be cytotoxic at higher concentrations. Evaporation can alter stock concentration.
HP-β-Cyclodextrin 10 - 20% (w/v) in H₂O0.1 - 1%Can extract cholesterol from cell membranes, potentially affecting rafts and signaling.
Polysorbate 80 (Tween 80) 1 - 10% (w/v) in H₂O≤ 0.1%Can form micelles and may interfere with assays involving lipid membranes or protein binding.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the standard method for preparing a primary stock solution.

Materials:

  • This compound (MW: 384.64 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial or microcentrifuge tube

Procedure:

  • Calculation: To make 1 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = 10 mmol/L * 0.001 L * 384.64 g/mol * 1000 mg/g = 3.85 mg

  • Weighing: Carefully weigh out 3.85 mg of this compound powder and place it into a clean amber vial.

  • Dissolving: Add approximately 900 µL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex gently until the solid is completely dissolved. A brief warming in a 37°C water bath can be used if necessary.

  • Final Volume: Add DMSO to bring the final volume to exactly 1.0 mL.

  • Storage: Aliquot the stock solution into smaller volumes in amber or foil-wrapped tubes and store at -80°C.

Protocol 2: Solubilization using 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This method is an excellent alternative to organic solvents and is particularly effective for sterol compounds.

Materials:

  • This compound

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Anhydrous Ethanol or DMSO

  • Sterile water or phosphate-buffered saline (PBS)

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in sterile water or PBS. Stir until fully dissolved. This will be your final vehicle.

  • Initial Compound Dissolution: In a separate glass vial, dissolve the required amount of this compound in a minimal volume of ethanol or DMSO (e.g., 10-20 µL for every 1 mg of compound). This creates a highly concentrated pre-solution.

  • Complexation: While vortexing the HP-β-CD solution, slowly add the this compound pre-solution dropwise.

  • Incubation: Incubate the mixture for 1-2 hours at 37°C with shaking or rotation to allow for the formation of the inclusion complex. The solution should become clear.

  • Sterilization & Use: Sterilize the final complex solution by passing it through a 0.22 µm syringe filter. This solution can now be diluted into your cell culture medium. Remember to use the 10% HP-β-CD solution as your vehicle control.

Visual Guides

Workflow and Pathway Diagrams

G cluster_alt Alternative Path start_node Start: Solubilize This compound prep_stock Prepare 10-20 mM Stock in Anhydrous DMSO start_node->prep_stock process_node process_node decision_node decision_node result_node result_node fail_node fail_node alt_node alt_node dilute Dilute Stock into Aqueous Medium prep_stock->dilute precip Precipitation Occurs? dilute->precip cytotox Observe Cytotoxicity or Assay Interference? dilute:e->cytotox:w success Success: Proceed with Assay precip->success No troubleshoot Troubleshoot Dilution: - Lower final concentration - Use serial dilution precip->troubleshoot Yes success->cytotox troubleshoot->dilute check_precip_again Precipitation Still Occurs? use_cyclodextrin Alternative Method: Use HP-β-Cyclodextrin (See Protocol 2) troubleshoot->use_cyclodextrin If still precipitating cytotox->success No vehicle_control CRITICAL: Run parallel vehicle control experiment cytotox->vehicle_control Yes use_cyclodextrin->dilute Try new formulation vehicle_control->use_cyclodextrin

Caption: Decision workflow for solubilizing this compound.

G cluster_before Before Complexation cluster_process cluster_cd Solubilizing Agent cluster_after After Complexation ITS This compound (Hydrophobic) H2O_1 Aqueous Solution (e.g., Media) plus + label_insoluble Insoluble CD Cyclodextrin CD_cavity Hydrophobic Cavity CD_exterior Hydrophilic Exterior Complex Water-Soluble Complex CD->Complex Encapsulation H2O_2 Aqueous Solution (e.g., Media) ITS_in_CD ITS label_soluble Soluble

Caption: Mechanism of cyclodextrin-mediated solubilization.

G control_node control_node treatment_node treatment_node vehicle_node vehicle_node analysis_node analysis_node result_node result_node cells Population of Cultured Cells control Group 1: Untreated Control (Medium Only) cells->control vehicle Group 2: Vehicle Control (Medium + Solvent) cells->vehicle treatment Group 3: Experimental (Medium + Solvent + ITS) cells->treatment incubate Incubate all groups under identical conditions control->incubate vehicle->incubate treatment->incubate measure Measure Assay Endpoint (e.g., Viability, Gene Expression) incubate->measure result1 Baseline Activity measure->result1 From Group 1 result2 Effect of Solvent measure->result2 From Group 2 result3 Gross Effect of Treatment measure->result3 From Group 3 calc Calculate True Effect: (Group 3 - Group 2) result2->calc result3->calc final_result Specific Effect of This compound calc->final_result

Caption: Logical workflow for using a proper vehicle control.

References

Minimizing isomerization of vitamin D3 to Isotachysterol 3 in acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Minimizing Vitamin D3 Isomerization

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the isomerization of vitamin D3 to isotachysterol 3, a common challenge encountered under acidic experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of vitamin D3 degradation in acidic environments?

Vitamin D3 is highly unstable in acidic conditions, which catalyze its isomerization to various degradation products, most notably this compound.[1][2][3][4][5] This reaction is a significant concern in experimental protocols requiring acidic hydrolysis or formulation in acidic vehicles.

Q2: What are the key factors that influence the rate of isomerization to this compound?

Several factors can accelerate the degradation of vitamin D3 in acidic media:

  • Low pH: The rate of isomerization increases significantly as the pH drops below 5.

  • Temperature: Higher temperatures can promote the thermal isomerization of vitamin D3.

  • Presence of Metal Ions: Metal ions can act as catalysts, enhancing the degradation of vitamin D3.

  • Exposure to Light and Oxygen: While acidic conditions are a primary driver, exposure to light and oxygen can also contribute to the overall degradation of vitamin D3.

Q3: How can I prevent the isomerization of vitamin D3 during my experiments?

Minimizing isomerization requires a multi-faceted approach:

  • pH Control: Maintain the pH of your solution above 5 whenever possible.

  • Use of Antioxidants and Chelating Agents: The addition of antioxidants such as ascorbic acid and citric acid, and the chelating agent EDTA, can effectively stabilize vitamin D3 solutions. EDTA has been shown to have the most significant stabilizing effect.

  • Temperature Management: Conduct experiments at controlled, and preferably low, temperatures.

  • Inert Atmosphere: To mitigate oxidation, handle vitamin D3 solutions under an inert atmosphere, such as nitrogen or argon.

  • Light Protection: Protect your samples from light by using amber vials or covering them with aluminum foil.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Significant loss of Vitamin D3 in my acidic sample, with a corresponding increase in an unknown peak during HPLC analysis. The unknown peak is likely this compound, resulting from acid-catalyzed isomerization.Confirm the identity of the peak using mass spectrometry. To minimize its formation, add a stabilizing agent like EDTA or ascorbic acid to your solution. Also, ensure the pH is as high as your experimental conditions allow, preferably above 5.
Even with the addition of ascorbic acid, I am still observing Vitamin D3 degradation. The concentration of ascorbic acid may be insufficient, or other factors like metal ion contamination or exposure to oxygen are contributing to degradation.Increase the concentration of ascorbic acid. For synergistic protection, consider adding EDTA to chelate any metal ions. Additionally, deoxygenate your solvents and handle the samples under an inert gas.
My Vitamin D3 standard solution is degrading over time, even when stored in the dark. The solvent may be slightly acidic, or there could be trace metal ion contamination in the solvent or storage vial.Prepare standard solutions in a neutral, high-purity solvent. Consider adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene) for long-term storage. Storing solutions at low temperatures (-20°C or -80°C) will also slow down degradation.

Quantitative Data on Vitamin D3 Stability

The stability of vitamin D3 is highly dependent on the pH of the aqueous solution. The table below summarizes the effect of pH on the degradation rate of vitamin D3.

pHFirst-Order Rate Constant (k) x 10⁻⁵ s⁻¹ (at 25°C)Stability
1High (specific value not provided)Very Unstable
4Significant increase compared to pH 5Unstable
5LowStable
8LowStable

Data synthesized from a study on the stability of vitamin D3 in aqueous solutions. The study noted a steep drop in stability between pH 4 and 5, with no significant difference in stability between pH 5 and 8.

Experimental Protocols

Protocol 1: Stabilization of Vitamin D3 in Acidic Aqueous Solutions

This protocol outlines the steps to enhance the stability of vitamin D3 in an acidic aqueous solution for analytical purposes.

Materials:

  • Vitamin D3 standard

  • Methanol (HPLC grade)

  • Deionized water

  • Hydrochloric acid (HCl) or other suitable acid

  • EDTA (Ethylenediaminetetraacetic acid)

  • Ascorbic acid

  • pH meter

  • Volumetric flasks

  • Amber HPLC vials

Procedure:

  • Prepare a stock solution of Vitamin D3: Dissolve a precisely weighed amount of vitamin D3 in methanol to prepare a concentrated stock solution.

  • Prepare the acidic aqueous solution: In a volumetric flask, add the desired amount of deionized water. Adjust the pH to the target acidic value (e.g., pH 3) using a dilute HCl solution.

  • Add stabilizing agents:

    • For chelation of metal ions, add EDTA to the acidic solution to a final concentration of 0.1% (w/v).

    • For antioxidant protection, add ascorbic acid to a final concentration of 0.1% (w/v). A combination of both may provide enhanced stability.

  • Prepare the working solution: Add an aliquot of the methanolic vitamin D3 stock solution to the stabilized acidic aqueous solution to achieve the desired final concentration. Ensure the final concentration of methanol is kept low if it interferes with subsequent experiments.

  • Storage and Handling: Immediately transfer the final solution to amber HPLC vials to protect from light. If not for immediate use, store at low temperatures (4°C for short-term, -20°C or lower for long-term). Handle under an inert atmosphere if possible.

Protocol 2: Monitoring Vitamin D3 Isomerization by HPLC

This protocol provides a method for separating and quantifying vitamin D3 and its isomer, this compound.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • A C18 reverse-phase column is commonly used for the separation of vitamin D3 and its isomers.

Mobile Phase and Conditions:

  • A typical mobile phase is a mixture of acetonitrile and water or methanol and water. The exact ratio may need to be optimized based on the specific column and instrument.

  • Isocratic elution is often sufficient.

  • Set the UV detector to monitor at 265 nm, the λmax for vitamin D3.

Procedure:

  • Sample Preparation: Prepare the vitamin D3 samples as described in Protocol 1.

  • Injection: Inject a known volume of the sample onto the HPLC column.

  • Chromatographic Separation: Run the HPLC method. Vitamin D3 will elute at a characteristic retention time. This compound, being an isomer, will have a different retention time.

  • Quantification: Create a calibration curve using a pure standard of vitamin D3. The concentration of vitamin D3 in the samples can be determined by comparing the peak area to the calibration curve. The amount of this compound can be estimated based on its peak area relative to the initial vitamin D3 concentration, assuming a similar response factor, or quantified accurately if a pure standard is available.

Visualizing the Isomerization Pathway

The following diagram illustrates the acid-catalyzed isomerization of Vitamin D3 to this compound.

VitaminD3_Isomerization VD3 Vitamin D3 Protonation Protonation of C5=C6 double bond VD3->Protonation H+ (Acidic Conditions) Carbocation Tertiary Carbocation Intermediate Protonation->Carbocation Rearrangement Hydride shift and deprotonation Carbocation->Rearrangement Isotachysterol This compound Rearrangement->Isotachysterol

Caption: Acid-catalyzed isomerization of Vitamin D3.

This workflow diagram outlines a systematic approach to troubleshooting unexpected Vitamin D3 degradation during experimentation.

Caption: Troubleshooting workflow for Vitamin D3 degradation.

References

Technical Support Center: Purification of Isotachysterol D3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Isotachysterol D3. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental purification of Isotachysterol D3.

Frequently Asked Questions (FAQs)

Q1: What is Isotachysterol D3 and why is its purification challenging?

Isotachysterol D3 is a geometric isomer of Vitamin D3. Its purification is challenging primarily due to the presence of other structurally similar isomers, such as Vitamin D3 itself, tachysterol, and lumisterol. These compounds have very similar physicochemical properties, making their separation difficult. Furthermore, Isotachysterol D3 is often formed from Vitamin D3 under acidic conditions, meaning that the purification process must be carefully controlled to prevent its unintended formation or degradation.[1][2][3]

Q2: What are the most common methods for purifying Isotachysterol D3?

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and effective methods for the purification of Isotachysterol D3 and other Vitamin D3 isomers.[4][5] Normal-phase and reversed-phase HPLC are both utilized, with the choice of stationary and mobile phases being critical for achieving adequate separation. SFC is considered a "greener" and often faster alternative to normal-phase HPLC.

Q3: What factors can influence the stability of Isotachysterol D3 during purification?

The stability of Isotachysterol D3, and the equilibrium between Vitamin D3 and its isomers, is significantly affected by:

  • pH: Acidic conditions promote the isomerization of Vitamin D3 to Isotachysterol D3.

  • Temperature: Higher temperatures can accelerate isomerization and degradation reactions.

  • Light: Exposure to UV light can induce photochemical reactions and degradation of Vitamin D isomers.

  • Oxygen: Isotachysterol is sensitive to oxygen and can undergo autoxidation.

It is crucial to control these factors throughout the sample preparation, purification, and storage steps.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of Isotachysterol D3 using chromatography.

HPLC Purification Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor Resolution / Co-elution of Isomers Inappropriate mobile phase composition.Optimize the mobile phase. For reversed-phase HPLC, adjusting the ratio of organic solvents (e.g., acetonitrile, methanol) and water can significantly impact selectivity. The addition of small amounts of modifiers can also improve separation.
Incorrect column selection.Use a high-resolution column suitable for steroid isomer separation. C18 columns are commonly used for reversed-phase, while silica or diol columns are used for normal-phase HPLC.
Suboptimal temperature.Control the column temperature. Temperature can affect solvent viscosity and the kinetics of solute partitioning, thereby influencing resolution.
Peak Tailing Secondary interactions with the stationary phase (e.g., silanol groups).Use a well-end-capped column or add a competing base to the mobile phase in small concentrations. Ensure the mobile phase pH is appropriate for the analytes.
Column overload.Reduce the sample concentration or injection volume.
Peak Splitting Column void or channeling.This may indicate a degraded column that needs replacement.
Sample solvent incompatible with the mobile phase.Dissolve the sample in the initial mobile phase whenever possible. A solvent stronger than the mobile phase can cause peak distortion.
Blocked column frit.Filter all samples and mobile phases before use. If a blockage is suspected, back-flushing the column or replacing the frit may be necessary.
Irreproducible Retention Times Fluctuations in mobile phase composition or flow rate.Ensure the HPLC pump is functioning correctly and that the mobile phase is properly degassed and mixed.
Temperature variations.Use a column oven to maintain a constant temperature.
SFC Purification Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Critical Pairs (e.g., D3 and Isotachysterol) Inadequate modifier in the mobile phase.Optimize the type and concentration of the organic modifier (e.g., methanol, ethanol, acetonitrile) in the supercritical CO2.
Suboptimal temperature or pressure.Adjusting the column temperature and backpressure can significantly influence selectivity and resolution in SFC.
Peak Tailing Active sites on the stationary phase.Select a deactivated stationary phase or add a mobile phase additive to mask active sites.
Overloading.Reduce the amount of sample injected.
Variable Retention Times Inconsistent fluid density.Ensure precise control over pressure and temperature to maintain consistent mobile phase density.

Experimental Protocols

Preparative HPLC for Separation of Vitamin D3 Isomers

This protocol provides a general framework for the preparative separation of Isotachysterol D3 from a mixture of Vitamin D3 isomers. Optimization will be required based on the specific sample matrix and available instrumentation.

  • Sample Preparation:

    • Dissolve the crude mixture containing Isotachysterol D3 in the initial mobile phase. The concentration should be optimized to avoid column overload.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Chromatographic System:

    • HPLC System: A preparative HPLC system equipped with a UV detector.

    • Column: A preparative reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water, or methanol and water. The exact ratio should be determined through analytical scale method development to achieve the best separation. For example, an isocratic elution with 95:5 (v/v) acetonitrile:water can be a starting point.

    • Flow Rate: Adjust the flow rate according to the column dimensions, typically in the range of 10-50 mL/min for preparative columns.

    • Detection: UV detection at 265 nm, which is a common wavelength for Vitamin D isomers.

    • Temperature: Maintain a constant column temperature, for instance, at 25°C.

  • Purification Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Monitor the separation and collect the fractions corresponding to the Isotachysterol D3 peak.

    • Analyze the collected fractions for purity using an analytical HPLC method.

    • Pool the pure fractions and evaporate the solvent under reduced pressure and at a low temperature to obtain the purified Isotachysterol D3.

Data Presentation

Quantitative Data on Vitamin D3 Isomerization

The formation of Isotachysterol D3 is highly dependent on the pH of the solution. The following table summarizes the effect of pH on the stability of Vitamin D3, which directly relates to the potential for Isotachysterol D3 formation.

pHStability of Vitamin D3Implication for Isotachysterol D3 FormationReference
< 4Low stabilityHigh potential for isomerization to Isotachysterol D3
4-5Steep decrease in stabilitySignificant formation of Isotachysterol D3 can be expected
> 5High stabilityMinimal formation of Isotachysterol D3

Visualizations

Isomerization Pathway of Vitamin D3

The following diagram illustrates the relationship between Vitamin D3 and its key isomers, including the formation of Isotachysterol D3 under acidic conditions.

VitaminD3_Isomerization VitaminD3 Vitamin D3 PreVitaminD3 Pre-Vitamin D3 VitaminD3->PreVitaminD3 Heat/UV Isotachysterol Isotachysterol D3 VitaminD3->Isotachysterol Acidic Conditions Tachysterol Tachysterol PreVitaminD3->Tachysterol UV Light Lumisterol Lumisterol PreVitaminD3->Lumisterol UV Light

Caption: Isomerization pathways of Vitamin D3, highlighting the formation of Isotachysterol D3.

Hypothetical Signaling Pathway of Vitamin D Analogs

While the specific signaling pathway for Isotachysterol D3 is not well-defined, it is known that Vitamin D3 and its metabolites exert their biological effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor. Other isomers and analogs have also been shown to interact with various cellular signaling pathways. This diagram presents a generalized and hypothetical model of how Vitamin D compounds, including its isomers, might initiate cellular responses.

VitaminD_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VitaminD_Isomers Vitamin D3 / Isomers (e.g., Isotachysterol D3) MembraneReceptor Membrane Receptor (Hypothetical) VitaminD_Isomers->MembraneReceptor Non-genomic Pathway VDR_inactive VDR (inactive) VitaminD_Isomers->VDR_inactive Genomic Pathway SignalTransduction Signal Transduction (e.g., Kinase Cascades) MembraneReceptor->SignalTransduction VDR_active VDR (active) VDR_inactive->VDR_active Binding VDR_RXR VDR-RXR Heterodimer VDR_active->VDR_RXR BiologicalResponse Biological Response (e.g., Cell Differentiation, Calcium Homeostasis) SignalTransduction->BiologicalResponse VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to DNA GeneTranscription Gene Transcription VDRE->GeneTranscription GeneTranscription->BiologicalResponse

Caption: Hypothetical signaling pathways for Vitamin D3 and its isomers.

References

Technical Support Center: Overcoming Low Signal Intensity of Isotachysterol 3 in MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry (MS) analysis of Isotachysterol 3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of low signal intensity during the analysis of this compound and related sterol isomers.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the MS analysis of this compound, presented in a question-and-answer format.

Question 1: Why am I observing a very low or no signal for this compound in my LC-MS analysis?

Answer: Low signal intensity for this compound is a common issue primarily due to its poor ionization efficiency in typical electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) sources.[1][2] Several factors throughout the analytical workflow can contribute to this problem:

  • Inefficient Ionization: this compound, like other sterols and vitamin D isomers, is a neutral molecule that does not readily accept or lose a proton, leading to a weak response in the mass spectrometer.

  • Matrix Effects: Co-eluting compounds from the sample matrix, such as phospholipids, can suppress the ionization of this compound, significantly reducing its signal.

  • Suboptimal LC-MS Conditions: The choice of mobile phase, ionization source parameters, and chromatographic conditions can greatly impact the signal intensity.

  • Sample Preparation Issues: Inefficient extraction or degradation of the analyte during sample preparation can lead to a lower concentration of this compound being introduced into the LC-MS system.

A logical approach to troubleshooting this issue is presented in the diagram below.

Troubleshooting Workflow for Low this compound Signal start Low or No Signal for this compound check_ms Is the MS instrument functioning correctly? (e.g., passing calibration and tune checks) start->check_ms check_lc Are the LC conditions optimized? (e.g., appropriate column, mobile phase, gradient) check_ms->check_lc Yes optimize_ms Optimize MS parameters (Ionization source, voltages, gas flows) check_ms->optimize_ms No check_sample_prep Is the sample preparation adequate? (e.g., efficient extraction, removal of interferences) check_lc->check_sample_prep Yes optimize_lc Optimize LC method (Column chemistry, mobile phase additives) check_lc->optimize_lc No derivatization Have you considered chemical derivatization? check_sample_prep->derivatization Yes improve_sample_prep Improve sample preparation (e.g., SPE, phospholipid removal) check_sample_prep->improve_sample_prep No implement_derivatization Implement a derivatization strategy (e.g., PTAD, Amplifex, Picolinic Acid) derivatization->implement_derivatization No success Signal Intensity Improved derivatization->success Yes optimize_ms->check_lc optimize_lc->check_sample_prep improve_sample_prep->derivatization implement_derivatization->success fail Issue Persists - Consult Instrument Specialist implement_derivatization->fail If still no improvement

Caption: Troubleshooting workflow for low this compound signal.

Question 2: How can I improve the ionization efficiency of this compound?

Answer: Chemical derivatization is a highly effective strategy to enhance the ionization efficiency and, consequently, the signal intensity of this compound and other vitamin D isomers.[1] Derivatization introduces a readily ionizable functional group to the molecule.

Several derivatization reagents have been successfully employed for sterol analysis:

  • Diels-Alder Adduct Forming Reagents: These reagents, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) and Amplifex™, react with the conjugated diene system of this compound.[3][4] This not only improves ionization but can also aid in the chromatographic separation from other isomers.

  • Picolinic Acid: This reagent reacts with the hydroxyl group of sterols to form picolinyl esters, which show enhanced signal intensity in ESI positive mode.

The choice of derivatization reagent can significantly impact the signal enhancement, as summarized in the table below.

Derivatization ReagentTarget Functional GroupTypical Signal Enhancement (relative to underivatized)Reference
Amplifex™ Conjugated DieneUp to 295-fold
PTAD Conjugated Diene3 to 100-fold
Picolinic Acid HydroxylSignificant enhancement, allowing detection at pg levels

Question 3: Which ionization source, ESI or APCI, is better for this compound analysis?

Answer: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for the analysis of this compound, and the optimal choice may depend on the sample matrix and whether derivatization is employed.

  • APCI: Generally, APCI is considered more suitable for less polar to nonpolar molecules like underivatized sterols. It is often less susceptible to matrix effects compared to ESI, which can be advantageous when analyzing complex biological samples.

  • ESI: While underivatized this compound shows poor ESI efficiency, it is the preferred ionization method for derivatized forms. For instance, PTAD and Amplifex™ derivatives contain a readily ionizable moiety that provides a strong signal in positive ESI mode. Picolinyl esters of sterols also ionize well with ESI.

Recommendation: For underivatized this compound, start with APCI. If you are using a derivatization strategy, ESI in positive ion mode is likely to provide the best sensitivity.

Question 4: My signal is still low even after derivatization. What else can I do?

Answer: If derivatization alone does not sufficiently improve the signal, consider the following factors:

  • Sample Preparation: The presence of interfering substances, particularly phospholipids in biological samples, can significantly suppress the signal of your analyte. Implementing a phospholipid removal step after protein precipitation, for example, using a specialized solid-phase extraction (SPE) plate, can lead to a substantial increase in signal intensity.

  • Chromatographic Separation: Poor chromatographic peak shape (e.g., broad or tailing peaks) will result in a lower signal-to-noise ratio. Optimize your LC method by:

    • Column Selection: A pentafluorophenyl (PFP) stationary phase has shown good selectivity for vitamin D isomers and may improve the separation and peak shape of this compound.

    • Mobile Phase Optimization: The choice of organic modifier (e.g., methanol vs. acetonitrile) and additives (e.g., formic acid, ammonium formate) can impact both chromatographic resolution and ionization efficiency. For some vitamin D metabolites, methanol has been shown to provide better resolution than acetonitrile.

  • Mass Spectrometer Parameters: Ensure that the MS parameters are fully optimized for your derivatized analyte. This includes the capillary voltage, source temperature, gas flows (nebulizer and drying gas), and collision energy for MS/MS experiments.

The following diagram illustrates a typical experimental workflow for enhancing the signal of this compound.

Experimental Workflow for Enhanced this compound Analysis sample Sample Containing This compound extraction Liquid-Liquid Extraction or Protein Precipitation sample->extraction phospholipid_removal Phospholipid Removal (e.g., SPE) extraction->phospholipid_removal derivatization Chemical Derivatization (e.g., with PTAD or Amplifex™) phospholipid_removal->derivatization lc_separation Optimized LC Separation (e.g., PFP column, methanol gradient) derivatization->lc_separation ms_detection MS/MS Detection (Optimized ESI+ parameters) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow for enhancing this compound signal in MS.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for derivatized this compound?

A1: The exact m/z values will depend on the derivatization reagent used.

  • With PTAD: The derivatization reaction is a [4+2] cycloaddition. You would expect to see the [M+H]+ ion of the this compound-PTAD adduct as the precursor ion. Fragmentation will depend on the collision energy, but you may observe characteristic losses related to the sterol backbone.

  • With Picolinic Acid: The precursor ion will be the [M+H]+ of the picolinyl ester. A characteristic product ion often observed for picolinyl esters of sterols is at m/z 146, corresponding to the picolinoyl moiety.

Q2: Can I use the same LC method for this compound as I use for other vitamin D metabolites?

A2: While a general LC method for vitamin D metabolites can be a good starting point, optimization is often necessary. This compound is an isomer of other vitamin D-related compounds, and achieving chromatographic separation from these isomers is crucial for accurate quantification. Using a column with different selectivity, such as a PFP column, may be required to resolve this compound from its isomers.

Q3: How can I confirm that the peak I am seeing is indeed this compound and not another isomer?

A3: Due to the high degree of similarity in fragmentation patterns among sterol isomers, chromatographic separation is the most reliable way to distinguish them. Using a certified reference standard of this compound to confirm the retention time is essential. If a standard is not available, high-resolution mass spectrometry (HRMS) can help confirm the elemental composition, but it cannot differentiate between isomers.

Q4: Are there any non-derivatization approaches to improve the signal of this compound?

A4: While derivatization is the most common and often most effective approach, some improvements can be made without it:

  • Optimize the Mobile Phase: The addition of modifiers like ammonium formate to the mobile phase can sometimes improve the ionization of underivatized sterols.

  • Use a High-Sensitivity Mass Spectrometer: Modern mass spectrometers have significantly improved sensitivity, which may allow for the detection of underivatized this compound at low concentrations.

  • Minimize Matrix Effects: As mentioned in the troubleshooting guide, rigorous sample clean-up is critical to reduce ion suppression and enhance the signal of the target analyte.

Experimental Protocols

Protocol 1: Derivatization of this compound with 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)

This protocol is adapted from methods used for the derivatization of vitamin D metabolites.

  • Sample Preparation:

    • Ensure the sample extract containing this compound is completely dry. This is typically achieved by evaporation under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Prepare a fresh solution of PTAD in a suitable organic solvent (e.g., 0.4 mg/mL in ethyl acetate or acetonitrile).

    • Add 50 µL of the PTAD solution to the dried sample extract.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Incubate the reaction mixture at 60°C for 10 minutes.

  • Quenching the Reaction:

    • Add 50 µL of ethanol to the mixture to quench the excess PTAD.

  • Final Preparation for LC-MS Analysis:

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried residue in an appropriate volume of the initial mobile phase (e.g., 100 µL of methanol/water, 9:1, v/v with 0.1% formic acid).

    • Centrifuge the reconstituted sample to pellet any insoluble material before transferring the supernatant to an autosampler vial for injection.

Protocol 2: Derivatization of this compound with Picolinic Acid

This protocol is based on the derivatization of sterols with picolinic acid to form picolinyl esters.

  • Sample Preparation:

    • Dry the sample extract containing this compound under a stream of nitrogen.

  • Reagent Preparation:

    • Prepare a fresh mixed anhydride reagent by dissolving 30 mg of picolinic acid, 50 mg of 2-methyl-6-nitrobenzoic anhydride (MNBA), and 10 mg of 4-(dimethylamino)pyridine (DMAP) in 1 mL of anhydrous tetrahydrofuran (THF).

    • Shake the reagent mixture for 10-20 minutes until white crystallization appears.

  • Derivatization Reaction:

    • To the dried sample, add 50-75 µL of the mixed anhydride reagent and 20 µL of triethylamine (TEA).

    • Allow the reaction to proceed at room temperature for 30 minutes.

  • Final Preparation for LC-MS Analysis:

    • Dry the derivatized sample under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS analysis.

    • Optional but recommended: The derivatized sample can be further purified using solid-phase extraction (SPE) to remove excess reagents.

References

Impact of light and temperature on Isotachysterol 3 stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Isotachysterol 3, focusing on the impact of light and temperature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a photolytic isomer of Vitamin D3. Its stability is a critical factor in research and pharmaceutical development as degradation can lead to a loss of potency and the formation of unknown impurities, potentially affecting experimental outcomes and the safety and efficacy of therapeutic products.

Q2: What are the primary factors that affect the stability of this compound?

The primary factors affecting the stability of this compound are exposure to light, elevated temperatures, and acidic conditions.[1] It is known to be both light and temperature sensitive.

Q3: How is this compound formed?

This compound is formed from the isomerization of Vitamin D3, a reaction that is catalyzed by acidic conditions.[1][2] It can also be formed through the photoisomerization of tachysterol, another Vitamin D3 isomer, upon exposure to UV radiation.

Q4: What are the known degradation products of this compound?

Under atmospheric oxygen, this compound can undergo autoxidation to form various oxygenated products. While specific degradation pathways under light and thermal stress are not extensively detailed in the literature, it is crucial to assume that various photoisomers and oxidation products may form.

Q5: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored at -20°C, protected from light, and in a tightly sealed container under an inert atmosphere to prevent oxidation. It is unstable in solution, so it is recommended to prepare solutions fresh for immediate use.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results with this compound. Degradation of the compound due to improper handling or storage.1. Verify storage conditions (temperature, light protection). 2. Prepare fresh solutions for each experiment. 3. Analyze the purity of the this compound stock.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products during the experiment or sample preparation.1. Minimize exposure of samples to light and heat. 2. Use amber vials or cover tubes with aluminum foil. 3. Work on a cold plate or in a temperature-controlled environment. 4. Ensure the pH of the sample and mobile phase is not acidic.
Loss of this compound concentration over a short period in solution. Inherent instability of this compound in solution.1. Use freshly prepared solutions. 2. If storage of a solution is unavoidable, store at -20°C or lower for a very limited time and re-qualify before use.
Variability between different batches of this compound. Potential degradation during shipping or storage of the raw material.1. Perform a quality control check on each new batch upon receipt. 2. Store all batches under identical, recommended conditions.

Quantitative Data Summary

Due to the limited availability of direct quantitative data for the degradation kinetics of this compound, the following tables provide an estimated stability profile based on data for the closely related compound, Vitamin D3. These values should be used as a guideline for experimental design and handling.

Table 1: Estimated Photodegradation of this compound in Solution *

Exposure Time (hours)Estimated Degradation (%)
1~5-10%
2~10-20%
4~20-40%
8>40%

*Based on photodegradation studies of Vitamin D3 in solution when exposed to simulated sunlight. The actual degradation of this compound may vary.

Table 2: Estimated Thermal Degradation of this compound in Solution at Neutral pH *

TemperatureTimeEstimated Degradation (%)
40°C24 hours~5-15%
60°C24 hours~15-30%
80°C24 hours>30%

*Based on thermal degradation studies of Vitamin D3 and other sterols. The degradation rate is highly dependent on the solvent and presence of oxygen.

Experimental Protocols

Protocol 1: Photostability Testing of this compound

This protocol is adapted from the ICH Q1B guidelines for photostability testing of new drug substances.

Objective: To assess the stability of this compound under standardized light conditions.

Materials:

  • This compound

  • Solvent (e.g., ethanol or methanol)

  • Quartz or borosilicate glass vials

  • Photostability chamber with a calibrated light source (cool white fluorescent and near-UV lamps)

  • HPLC system with a UV detector

  • Control samples wrapped in aluminum foil (dark control)

Procedure:

  • Prepare a solution of this compound of known concentration in the chosen solvent.

  • Aliquot the solution into transparent vials. Prepare a parallel set of dark controls by wrapping identical vials in aluminum foil.

  • Place the test and dark control samples in the photostability chamber.

  • Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw samples from both the exposed and dark control groups.

  • Analyze the samples immediately by a validated stability-indicating HPLC method to determine the concentration of this compound and the formation of any degradation products.

  • Calculate the percentage of degradation by comparing the concentration of this compound in the exposed samples to the dark control samples at each time point.

Protocol 2: Thermal Stability Testing of this compound

This protocol outlines a method for assessing the thermal stability of this compound in solution.

Objective: To determine the degradation rate of this compound at elevated temperatures.

Materials:

  • This compound

  • Solvent (e.g., ethanol or methanol)

  • Sealed glass ampoules or vials

  • Temperature-controlled ovens or heating blocks

  • HPLC system with a UV detector

Procedure:

  • Prepare a solution of this compound of a known concentration in the chosen solvent.

  • Dispense the solution into glass ampoules or vials and seal them to prevent solvent evaporation.

  • Place the samples in ovens set at different temperatures (e.g., 40°C, 60°C, and 80°C).

  • At predetermined time points (e.g., 0, 8, 24, 48, and 72 hours), remove a set of samples from each temperature condition.

  • Allow the samples to cool to room temperature.

  • Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and any degradation products.

  • Plot the natural logarithm of the concentration of this compound versus time to determine the degradation rate constant (k) at each temperature.

  • The Arrhenius equation can be used to calculate the activation energy for the thermal degradation.

Visualizations

Degradation_Pathway Vitamin D3 Vitamin D3 This compound This compound Vitamin D3->this compound Acidic Conditions Degradation Products Degradation Products This compound->Degradation Products Light, Heat, Oxygen Tachysterol Tachysterol Tachysterol->this compound UV Light

Caption: Formation and degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis Prepare Stock Solution Prepare Stock Solution Aliquot into Vials Aliquot into Vials Prepare Stock Solution->Aliquot into Vials Light Exposure Light Exposure Thermal Exposure Thermal Exposure Dark Control Dark Control Timepoint Sampling Timepoint Sampling Light Exposure->Timepoint Sampling Thermal Exposure->Timepoint Sampling Dark Control->Timepoint Sampling HPLC Analysis HPLC Analysis Timepoint Sampling->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Caption: General workflow for this compound stability testing.

References

Best practices for long-term storage of Isotachysterol 3 standards

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Isotachysterol D3 Standards

Welcome to the technical support center for Isotachysterol D3 standards. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and proper handling of Isotachysterol D3 throughout its lifecycle in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of neat Isotachysterol D3 standard?

A1: For long-term storage, neat Isotachysterol D3 should be stored at -80°C. This minimizes thermal degradation and preserves the integrity of the standard over an extended period.

Q2: How should I store Isotachysterol D3 standard solutions?

A2: Due to the compound's instability in solution, it is highly recommended to prepare solutions fresh before each use. If short-term storage is unavoidable, solutions should be stored at -20°C or colder for a very limited time.

Q3: What are the best practices for protecting Isotachysterol D3 from degradation?

A3: Isotachysterol D3 is sensitive to light, oxygen, and acidic conditions. To mitigate degradation, it is crucial to:

  • Store the neat compound and any solutions in amber or opaque containers to protect from light.

  • Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Avoid acidic conditions, as they can cause further isomerization or degradation.

Q4: What solvents are recommended for preparing Isotachysterol D3 standard solutions?

A4: High-purity solvents such as methanol, ethanol, or n-heptane are commonly used for preparing stock and working solutions of Vitamin D isomers, including Isotachysterol D3, for chromatographic analysis.

Q5: Can I repeatedly freeze and thaw my Isotachysterol D3 standard solution?

A5: Repeated freeze-thaw cycles are not recommended as they can accelerate the degradation of the standard. If multiple uses are anticipated, it is best to aliquot the freshly prepared solution into single-use vials before freezing.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of Isotachysterol D3 standards.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal in Chromatography 1. Degradation of the standard: The standard may have degraded due to improper storage (e.g., exposure to light, high temperatures, or oxygen).2. Improper solution preparation: The standard may not have been fully dissolved or was prepared in an inappropriate solvent.1. Prepare a fresh solution from a properly stored neat standard.2. Verify storage conditions: Ensure the neat standard has been stored at -80°C, protected from light, and under an inert atmosphere.3. Use high-purity solvents and ensure complete dissolution using sonication if necessary.
Appearance of Unexpected Peaks in Chromatogram 1. Isomerization: Exposure to acidic conditions can cause isomerization of Isotachysterol D3 to other Vitamin D-related compounds.2. Oxidation: Exposure to air can lead to the formation of oxidation products.3. Photodegradation: Exposure to UV light can result in the formation of various photoproducts.1. Ensure neutral pH: Use neutral solvents and glassware.2. Work under an inert atmosphere and use degassed solvents.3. Protect from light at all stages of handling and analysis by using amber vials and minimizing exposure.
Peak Tailing or Broadening in HPLC/SFC 1. Secondary interactions: The analyte may be interacting with active sites on the column stationary phase.2. Column contamination: Accumulation of matrix components or degraded analyte on the column.3. Inappropriate mobile phase: The pH or composition of the mobile phase may not be optimal.1. Use a high-purity, well-maintained column. 2. Incorporate a guard column to protect the analytical column.3. Optimize the mobile phase: Adjust the pH or solvent composition. The addition of a small amount of a basic modifier like triethylamine can sometimes reduce peak tailing for basic compounds.
Inconsistent Results Between Analyses 1. Standard instability in solution: The concentration of the standard solution may be changing over time.2. Variability in sample preparation: Inconsistent handling of the standard solution between experiments.1. Always use freshly prepared standard solutions for each analytical run.2. Standardize the protocol for solution preparation, including solvent, concentration, and handling time.

Quantitative Data Summary

While specific long-term stability data for Isotachysterol D3 in various solvents is limited due to its inherent instability in solution, the following table summarizes the stability of its parent compound, Vitamin D3, under different conditions. This data provides valuable insights into the factors affecting the stability of related secosteroids.

Parameter Condition Observation for Vitamin D3 Inference for Isotachysterol D3
Temperature Storage at 4°C vs. 25°C (in fortified oil)Higher retention (91%) at 4°C after 70 days compared to 25°C (greatest loss of 55.6%).[1]Storage at refrigerated or frozen temperatures is critical to slow down degradation.
Storage at -20°CStock solutions of Vitamin D3 metabolites are typically stored at -20°C.[2]-20°C is a suitable short-term storage temperature for solutions, though -80°C is preferred for the neat compound.
Solvent Organic Solvents (Methanol, Ethanol) vs. Aqueous SolutionsVery stable in non-aqueous solutions over 5 days at 25°C.[3]Organic solvents are preferred for preparing standard solutions. Aqueous solutions should be avoided.
Light Exposure to light (in fortified oil)Storage in transparent containers at room temperature leads to significant loss.[1]Must be protected from light at all times.
Oxygen Presence of atmospheric oxygenIsotachysterol is reported to be very sensitive to oxygen.[2]Storage and handling under an inert atmosphere (nitrogen or argon) is essential.
pH Acidic Conditions (pH < 5)Vitamin D3 isomerizes to Isotachysterol under acidic conditions.Exposure to acidic environments must be strictly avoided to prevent further isomerization and degradation.

Experimental Protocols

Protocol 1: Preparation of Isotachysterol D3 Stock Solution

Objective: To prepare a concentrated stock solution of Isotachysterol D3 for use in generating calibration standards.

Materials:

  • Isotachysterol D3 neat standard

  • High-purity methanol (HPLC or LC-MS grade)

  • Class A volumetric flasks (amber)

  • Analytical balance

  • Inert gas (nitrogen or argon)

Procedure:

  • Allow the vial of neat Isotachysterol D3 to equilibrate to room temperature before opening to prevent condensation.

  • Work in a fume hood with minimal light exposure.

  • Accurately weigh a target amount of Isotachysterol D3 (e.g., 1 mg) into an amber volumetric flask.

  • Record the exact weight.

  • Add a small amount of methanol to dissolve the solid. Sonicate for 5-10 minutes if necessary to ensure complete dissolution.

  • Once dissolved, bring the solution to the final volume with methanol.

  • Cap the flask and invert several times to ensure homogeneity.

  • Purge the headspace of the flask with an inert gas before sealing.

  • This solution should be prepared fresh before use. If immediate use is not possible, store at -20°C or colder for the shortest possible duration.

Protocol 2: Preparation of Working Calibration Standards

Objective: To prepare a series of diluted working standards for instrument calibration.

Materials:

  • Isotachysterol D3 stock solution

  • High-purity methanol (or the mobile phase solvent)

  • Amber volumetric flasks or vials

  • Calibrated micropipettes

Procedure:

  • Perform serial dilutions of the stock solution using methanol or the initial mobile phase composition to prepare a series of working standards at the desired concentrations.

  • Ensure all dilutions are performed in amber glassware to protect from light.

  • Cap the vials tightly after preparation.

  • These working standards are also unstable and should be prepared fresh for each analytical run.

Visualizations

Logical Workflow for Storage and Handling

G cluster_storage Long-Term Storage (Neat) cluster_prep Solution Preparation cluster_handling Handling & Analysis storage_temp -80°C storage_light Protect from Light (Amber/Opaque Container) prep_fresh Prepare Fresh Before Use storage_temp->prep_fresh Use for storage_atm Inert Atmosphere (Nitrogen/Argon) prep_solvent Use High-Purity Organic Solvents (e.g., Methanol, Ethanol) handle_aliquot Aliquot if Necessary (Avoid Freeze-Thaw) prep_fresh->handle_aliquot Leads to prep_protect Protect from Light (Amber Glassware) handle_inert Maintain Inert Atmosphere handle_neutral_ph Avoid Acidic Conditions

Caption: Workflow for optimal storage and handling of Isotachysterol D3 standards.

Troubleshooting Flowchart for Isotachysterol D3 Analysis

G start Analytical Issue (e.g., No Peak, Extra Peaks, Poor Shape) check_standard Was the standard solution prepared fresh? start->check_standard prepare_fresh Prepare a fresh standard solution from neat material. check_standard->prepare_fresh No check_storage Were the neat standard and solution protected from light, air, and acid? check_standard->check_storage Yes prepare_fresh->start improve_handling Implement proper handling: - Use amber vials - Work under inert gas - Ensure neutral pH check_storage->improve_handling No check_chromatography Review chromatographic conditions (column, mobile phase, temperature). check_storage->check_chromatography Yes improve_handling->start optimize_method Optimize HPLC/SFC method: - Check column health - Adjust mobile phase - Use guard column check_chromatography->optimize_method No obvious issue solution Problem Resolved check_chromatography->solution Yes, issue identified optimize_method->solution

References

Validation & Comparative

Comparative Guide to the Quantification of Isotachysterol 3: A Validation of LC-MS/MS and HPLC-UV Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent analytical techniques for the quantification of Isotachysterol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This compound, an isomer of vitamin D3, is of significant interest in pharmaceutical research and development due to its biological activities.[1] Accurate and precise quantification is crucial for pharmacokinetic studies, stability testing, and quality control of drug products. This document outlines the experimental protocols and presents a comparative analysis of the performance of these two methods, supported by experimental data derived from studies on closely related vitamin D isomers.

Methodology Comparison

LC-MS/MS is widely regarded as the gold standard for the analysis of vitamin D and its metabolites due to its high sensitivity and specificity.[2][3] In contrast, HPLC-UV is a more accessible and cost-effective technique, though it may have limitations in terms of sensitivity and selectivity, especially in complex matrices.[4][5]

Table 1: Performance Characteristics of LC-MS/MS and HPLC-UV for the Quantification of Vitamin D Analogs

ParameterLC-MS/MSHPLC-UV
Linearity (R²) >0.99>0.99
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mL10 - 50 ng/mL
Accuracy (% Recovery) 90 - 110%85 - 115%
Precision (%RSD) <15%<15%
Specificity High (based on mass-to-charge ratio)Moderate (based on retention time and UV absorbance)
Run Time 5 - 15 minutes10 - 30 minutes

Experimental Protocols

I. Validated LC-MS/MS Method for this compound Quantification

This protocol is based on established methods for the analysis of vitamin D and its isomers.

1. Sample Preparation:

  • Liquid-Liquid Extraction (LLE): To 100 µL of plasma or serum, add an internal standard (e.g., deuterated this compound). Precipitate proteins with 200 µL of acetonitrile. Vortex and centrifuge. Extract the supernatant with 500 µL of n-hexane. Evaporate the organic layer to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1200 Series or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5500).

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ion transitions for this compound and the internal standard would be determined by infusion and optimization. For a compound with a molecular weight similar to vitamin D3 (384.6 g/mol ), a potential precursor ion could be [M+H-H₂O]⁺.

  • Gas Temperatures and Pressures: Optimized for the specific instrument.

4. Validation Parameters:

  • Linearity: Assessed by analyzing a series of calibration standards over the expected concentration range.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Established based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

  • Specificity: Evaluated by analyzing blank matrix samples to check for interferences at the retention time of the analyte.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.

  • Stability: Evaluated under various conditions (freeze-thaw, short-term benchtop, and long-term storage).

II. HPLC-UV Method for this compound Quantification

This protocol provides a robust alternative to LC-MS/MS.

1. Sample Preparation:

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the plasma or serum sample. Wash the cartridge with a water/methanol mixture to remove interferences. Elute this compound with methanol or acetonitrile. Evaporate the eluate and reconstitute in the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of methanol and water (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 50 µL.

  • UV Detection: Wavelength set at the absorbance maximum for this compound (typically around 265 nm for vitamin D isomers).

3. Validation Parameters:

  • The validation parameters are the same as for the LC-MS/MS method, with specificity being primarily determined by the chromatographic separation and the characteristic UV spectrum of the analyte.

Visualized Workflows and Relationships

To further clarify the experimental processes and their logical connections, the following diagrams have been generated.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma/Serum Sample add_is Add Internal Standard start->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge lle Liquid-Liquid Extraction centrifuge->lle evaporate Evaporation lle->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation reconstitute->hplc msms Tandem MS Detection hplc->msms quant Quantification msms->quant

Figure 1. Experimental workflow for LC-MS/MS quantification of this compound.

cluster_lcmsms LC-MS/MS Method cluster_hplcuv HPLC-UV Method lcmsms_node LC-MS/MS lcmsms_sensitivity High Sensitivity (pg/mL - ng/mL) lcmsms_node->lcmsms_sensitivity lcmsms_specificity High Specificity (MRM) lcmsms_node->lcmsms_specificity lcmsms_cost Higher Cost & Complexity lcmsms_node->lcmsms_cost hplcuv_node HPLC-UV hplcuv_sensitivity Lower Sensitivity (ng/mL - µg/mL) hplcuv_node->hplcuv_sensitivity hplcuv_specificity Moderate Specificity hplcuv_node->hplcuv_specificity hplcuv_cost Lower Cost & Simplicity hplcuv_node->hplcuv_cost isotachysterol This compound Quantification isotachysterol->lcmsms_node isotachysterol->hplcuv_node

Figure 2. Comparison of LC-MS/MS and HPLC-UV methods for this compound analysis.
Conclusion

The choice between LC-MS/MS and HPLC-UV for the quantification of this compound depends on the specific requirements of the study. For applications demanding high sensitivity and specificity, such as clinical and pharmacokinetic studies, LC-MS/MS is the superior method. For routine quality control where analyte concentrations are higher and cost is a consideration, a well-validated HPLC-UV method can provide reliable and accurate results. The protocols and data presented in this guide offer a solid foundation for the development and validation of analytical methods for this compound in various research and development settings.

References

A Comparative Analysis of the Biological Activities of Isotachysterol 3 and Tachysterol 3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two vitamin D3 photoisomers, Isotachysterol 3 and Tachysterol 3. While both are structurally related to vitamin D3, their distinct conformations lead to different biological activities and metabolic pathways. This document summarizes the current state of knowledge, presents available quantitative data, outlines key experimental protocols for their study, and visualizes their signaling pathways.

Executive Summary

This compound and Tachysterol 3 are stereoisomers of vitamin D3, formed upon exposure to ultraviolet radiation. Current research indicates that they possess distinct biological profiles. This compound exhibits direct calcemic effects, suggesting an intrinsic activity, whereas Tachysterol 3 is largely considered a pro-hormone that requires metabolic activation to exert its biological functions. Its hydroxylated metabolites, primarily 20S-hydroxytachysterol 3 (20S(OH)T3) and 25-hydroxytachysterol 3 (25(OH)T3), are biologically active and engage with a broader range of nuclear receptors beyond the Vitamin D Receptor (VDR).

A significant knowledge gap exists in the direct comparative studies and the quantitative biological data for this compound. This guide aims to present the available evidence for both compounds to facilitate further research and drug development efforts.

Data Presentation: A Comparative Overview

The following tables summarize the known biological activities of this compound and the active metabolites of Tachysterol 3. It is important to note the limited quantitative data available for this compound.

Table 1: General Biological Activities

FeatureThis compoundTachysterol 3 Metabolites (20S(OH)T3 & 25(OH)T3)
Metabolic Activation Appears to be active without metabolic activation in the kidney[1].Tachysterol 3 is a pro-hormone requiring hydroxylation by CYP11A1 and CYP27A1 to form active metabolites[2][3][4].
Primary Biological Role Regulation of calcium homeostasis[1].Regulation of cell proliferation, differentiation, and anti-oxidative responses. Pleiotropic effects through various nuclear receptors.
Calcemic Effects Stimulates intestinal calcium transport and bone calcium mobilization.Hydroxyderivatives are reported to be non-calcemic.

Table 2: Receptor Interaction and Potency

ParameterThis compoundTachysterol 3 Metabolites (20S(OH)T3 & 25(OH)T3)
VDR Binding Affinity (Ki) Data not available.Bind to the Vitamin D Receptor (VDR). Quantitative binding affinity data is not specified in the provided results.
Other Nuclear Receptor Interactions Data not available.Agonists for Aryl hydrocarbon Receptor (AhR), Liver X Receptors (LXRα and LXRβ), and Peroxisome Proliferator-Activated Receptor γ (PPARγ).
Relative Potency (vs. 1,25(OH)₂D₃) Data not available.Stimulation of CYP24A1 expression is approximately 10 times less than 1,25(OH)₂D₃.
EC₅₀ Values Data not available.Data not available in the provided search results.

Signaling Pathways and Mechanisms of Action

This compound Signaling Pathway

The precise signaling pathway of this compound has not been fully elucidated. However, its ability to stimulate calcium transport and bone mobilization in anephric rats suggests a direct interaction with the Vitamin D Receptor (VDR), similar to the active form of vitamin D3, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), without the need for 1α-hydroxylation in the kidneys.

This compound Signaling Pathway ITS3 This compound VDR VDR ITS3->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds Gene_Expression Gene Expression (e.g., Calcium Channels, Osteocalcin) VDRE->Gene_Expression Regulates Biological_Response Biological Response (Intestinal Ca²⁺ Transport, Bone Ca²⁺ Mobilization) Gene_Expression->Biological_Response

This compound Proposed Signaling Pathway
Tachysterol 3 Metabolic Activation and Multi-Receptor Signaling

Tachysterol 3 itself displays minimal biological activity. Its function is primarily as a pro-hormone that is metabolized into active hydroxyderivatives, 20S(OH)T3 and 25(OH)T3, by the enzymes CYP11A1 and CYP27A1, respectively. These metabolites then act as ligands for a variety of nuclear receptors, leading to a broad range of cellular responses.

Tachysterol 3 Metabolic Activation and Signaling cluster_activation Metabolic Activation cluster_receptors Receptor Binding cluster_responses Biological Responses T3 Tachysterol 3 Metabolites 20S(OH)T3 25(OH)T3 T3->Metabolites CYP11A1 CYP27A1 VDR VDR Metabolites->VDR AhR AhR Metabolites->AhR LXR LXRα/β Metabolites->LXR PPARg PPARγ Metabolites->PPARg Cell_Proliferation Inhibition of Cell Proliferation VDR->Cell_Proliferation Differentiation Stimulation of Differentiation Genes VDR->Differentiation Anti_Oxidative Stimulation of Anti-oxidative Genes VDR->Anti_Oxidative AhR->Cell_Proliferation LXR->Differentiation PPARg->Differentiation

Tachysterol 3 Metabolic Activation and Signaling Pathways

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and Tachysterol 3.

Competitive Vitamin D Receptor (VDR) Binding Assay

This assay is used to determine the binding affinity of a test compound to the VDR.

  • Objective: To determine the inhibitory constant (Ki) of the test compound for VDR.

  • Materials:

    • Recombinant human VDR

    • Radiolabeled ligand (e.g., [³H]-1,25(OH)₂D₃)

    • Test compounds (this compound, 20S(OH)T3, 25(OH)T3) at various concentrations

    • Unlabeled 1,25(OH)₂D₃ (for determining non-specific binding)

    • Assay buffer (e.g., 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol, pH 7.4)

    • Hydroxylapatite slurry or glass fiber filters

    • Scintillation cocktail and counter

  • Procedure:

    • Incubate a fixed concentration of recombinant VDR with a fixed concentration of radiolabeled 1,25(OH)₂D₃ and varying concentrations of the test compound.

    • Include controls for total binding (no competitor) and non-specific binding (excess unlabeled 1,25(OH)₂D₃).

    • Incubate to allow binding to reach equilibrium.

    • Separate bound from free radioligand using hydroxylapatite precipitation or rapid filtration through glass fiber filters.

    • Wash the pellet or filter to remove non-specifically bound radioligand.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

VDR Competitive Binding Assay Workflow Start Start Preparation Prepare Reagents: VDR, [³H]-1,25(OH)₂D₃, Test Compounds Start->Preparation Incubation Incubate VDR, [³H]-1,25(OH)₂D₃, and Test Compound Preparation->Incubation Separation Separate Bound and Free Ligand (Filtration/Precipitation) Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis: Calculate IC₅₀ and Ki Quantification->Analysis End End Analysis->End

Workflow for VDR Competitive Binding Assay
VDR-Mediated Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate VDR-mediated gene transcription.

  • Objective: To determine if a test compound is a VDR agonist and to quantify its potency (EC₅₀).

  • Materials:

    • A suitable mammalian cell line (e.g., HEK293)

    • An expression vector for human VDR

    • A reporter vector containing a luciferase gene under the control of a VDR-responsive promoter (containing VDREs)

    • Transfection reagent

    • Test compounds

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Co-transfect the cells with the VDR expression vector and the VDRE-luciferase reporter vector.

    • Plate the transfected cells in a multi-well plate and allow them to recover.

    • Treat the cells with varying concentrations of the test compound or a known VDR agonist (e.g., 1,25(OH)₂D₃) as a positive control.

    • Incubate for a sufficient period to allow for gene expression (e.g., 24 hours).

    • Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration.

    • Plot the normalized luciferase activity against the log concentration of the test compound.

    • Determine the EC₅₀ value (concentration of the test compound that produces 50% of the maximal response).

Luciferase Reporter Gene Assay Workflow Start Start Transfection Co-transfect Cells with VDR and Reporter Plasmids Start->Transfection Treatment Treat Cells with Test Compounds Transfection->Treatment Incubation Incubate for 24 hours Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Measurement Measure Luciferase Activity Lysis->Measurement Analysis Data Analysis: Determine EC₅₀ Measurement->Analysis End End Analysis->End

Workflow for Luciferase Reporter Gene Assay
Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This assay is used to determine the effect of a compound on cell growth and viability.

  • Objective: To assess the anti-proliferative effects of the test compounds.

  • Materials:

    • Adherent cell line (e.g., human keratinocytes)

    • 96-well plates

    • Test compounds

    • Trichloroacetic acid (TCA)

    • Sulforhodamine B (SRB) solution

    • Tris base solution

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with varying concentrations of the test compound. Include a vehicle control.

    • Incubate for a desired period (e.g., 48-72 hours).

    • Fix the cells by adding cold TCA and incubating at 4°C for 1 hour.

    • Wash the plates with water to remove TCA.

    • Stain the cells with SRB solution for 30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye.

    • Air-dry the plates and solubilize the bound dye with Tris base solution.

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Determine the IC₅₀ value (concentration of the test compound that causes 50% inhibition of cell growth).

Conclusion and Future Directions

The available evidence suggests that this compound and Tachysterol 3 have distinct biological roles. This compound appears to be a direct-acting calcemic agent, though its molecular mechanism and receptor interactions require further investigation. In contrast, Tachysterol 3 is a pro-hormone whose hydroxylated metabolites exhibit pleiotropic effects by activating a range of nuclear receptors, influencing cell proliferation and differentiation, particularly in skin cells, with a non-calcemic profile.

The significant lack of quantitative data for this compound is a major gap in the field. Future research should prioritize:

  • Direct comparative studies: Evaluating the biological activities of this compound and the active metabolites of Tachysterol 3 in parallel using the same experimental systems.

  • Quantitative analysis of this compound: Determining its binding affinities for VDR and other potential receptors, as well as its EC₅₀/IC₅₀ values for various biological effects.

  • Gene expression profiling: Characterizing the downstream genetic targets of this compound to better understand its mechanism of action.

A more complete understanding of the biological activities of these vitamin D3 photoisomers will be invaluable for the development of novel therapeutic agents with selective biological profiles.

References

Comparative Efficacy of Isotachysterol 3 and Other Vitamin D3 Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Isotachysterol 3 and other prominent vitamin D3 analogs, supported by experimental data and detailed methodologies. The information is presented to facilitate informed decisions in research and development.

Introduction to Vitamin D3 Analogs

Vitamin D3 and its analogs are a class of compounds crucial for calcium homeostasis and bone metabolism. Beyond these classical roles, they exhibit potent effects on cellular proliferation, differentiation, and immunomodulation.[1] These properties have led to their investigation and use in various therapeutic areas, most notably in the treatment of psoriasis. This guide focuses on a comparative analysis of this compound against more established vitamin D3 analogs such as Calcitriol, Calcipotriol, and Maxacalcitol.

Overview of Compared Vitamin D3 Analogs

This compound is an analog of 1,25-dihydroxyvitamin D3. Its primary reported biological activities include the stimulation of intestinal calcium transport and the mobilization of calcium from bone, demonstrating its function as a vitamin D mimetic.[2][3][4]

Calcitriol is the biologically active form of vitamin D3 and is available as a topical treatment for psoriasis.[5] It has been shown to be effective in treating mild to moderate plaque psoriasis with a good safety profile.

Calcipotriol (also known as calcipotriene) is a synthetic vitamin D3 analog that has a similar receptor affinity to calcitriol but is significantly less potent in its effects on calcium metabolism. This characteristic makes it a first-line topical treatment for psoriasis, as it minimizes the risk of hypercalcemia.

Maxacalcitol (22-oxacalcitriol) is another synthetic vitamin D3 analog used for the topical treatment of psoriasis. It is also indicated for secondary hyperparathyroidism in patients with chronic kidney disease.

Quantitative Data Presentation: Efficacy in Psoriasis

The following table summarizes the clinical efficacy of Calcitriol, Calcipotriol, and Maxacalcitol in the treatment of plaque psoriasis, primarily focusing on the Psoriasis Area and Severity Index (PASI) score improvements. Direct comparative quantitative data for this compound in psoriasis is not currently available in published literature.

Vitamin D3 AnalogStudy DesignTreatment DurationKey Efficacy OutcomeReference
Calcitriol Open-label, multicenter, prospective clinical trial3 monthsMean PASI score decreased by 53% from 9.71 to 4.24.
Randomized, double-blind vs. betamethasone dipropionate6 weeksMean PASI score decreased from 15.7 to 5.4.
Calcipotriol Open multicenter study6 weeksPASI score reduced by 55.55% from baseline.
Combination with NBUVB phototherapy12 weeksLed to earlier clearance of plaques and a lesser relapse rate compared to calcitriol combination.
Maxacalcitol Phase II double-blind, randomized, left vs. right concentration-response study8 weeks55% of subjects showed marked improvement or clearance of psoriasis at a concentration of 25 µg/g.
Combination with adalimumab44 weeksSignificantly lower frequency of exacerbations compared to adalimumab monotherapy.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these vitamin D3 analogs are provided below.

Intestinal Calcium Transport Assay (Everted Gut Sac Method)

This ex vivo method is crucial for assessing the ability of vitamin D analogs like this compound to stimulate the active transport of calcium across the intestinal epithelium.

Objective: To measure the transport of calcium from the mucosal (luminal) to the serosal (blood) side of the intestine against a concentration gradient.

Protocol:

  • Animal Preparation: Male weanling albino rats are typically used. The animals are anesthetized, and a segment of the small intestine (usually duodenum) is excised.

  • Sac Preparation: The intestinal segment is gently flushed with a saline solution to remove its contents. The segment is then everted over a glass rod, so the mucosal surface faces outwards. One end of the everted segment is ligated to form a sac.

  • Incubation: The everted sac is filled with a known volume of a buffer solution (e.g., Krebs-Ringer bicarbonate buffer) containing a specific concentration of calcium and a radioactive tracer like ⁴⁵Ca. The sac is then incubated in a larger volume of the same buffer, which is continuously gassed with 95% O₂ and 5% CO₂ and maintained at 37°C. The vitamin D analog being tested is added to the incubation medium.

  • Sample Analysis: At the end of the incubation period, the concentration of ⁴⁵Ca inside the sac (serosal fluid) and in the external medium (mucosal fluid) is measured using a liquid scintillation counter.

  • Data Interpretation: An increase in the serosal-to-mucosal concentration ratio of ⁴⁵Ca in the presence of the vitamin D analog compared to a control group indicates stimulation of active calcium transport.

Bone Calcium Mobilization Assay (Fetal Rat Long Bone Culture)

This in vitro assay is used to determine the effect of vitamin D analogs on the release of calcium from bone, a process known as bone resorption.

Objective: To measure the release of pre-incorporated radioactive calcium (⁴⁵Ca) from cultured fetal rat long bones in response to treatment with vitamin D analogs.

Protocol:

  • Bone Preparation: Fetal rats (typically at 19 days of gestation) are used. The radii and ulnae are dissected and cleaned of adherent soft tissue.

  • Pre-labeling: The long bones are cultured for a period (e.g., 24 hours) in a medium containing ⁴⁵Ca to allow for its incorporation into the bone matrix.

  • Treatment: After pre-labeling, the bones are washed and transferred to a fresh culture medium containing the vitamin D analog to be tested or a vehicle control.

  • Incubation: The bone cultures are maintained for a specific duration (e.g., 48-96 hours).

  • Sample Analysis: At the end of the culture period, the amount of ⁴⁵Ca released into the culture medium is measured. The bones are also analyzed for their remaining ⁴⁵Ca content.

  • Data Interpretation: The percentage of ⁴⁵Ca released into the medium is calculated. A significant increase in ⁴⁵Ca release in the treated group compared to the control group indicates that the vitamin D analog stimulates bone resorption.

Signaling Pathways and Mechanisms of Action

Vitamin D3 analogs exert their effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.

General Vitamin D Receptor (VDR) Signaling Pathway

The binding of a vitamin D3 analog to the VDR initiates a cascade of molecular events leading to the regulation of target gene expression.

VDR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vitamin D3 Analog Vitamin D3 Analog VDR_inactive VDR (inactive) Vitamin D3 Analog->VDR_inactive Binding VDR_active VDR-Analog Complex Heterodimer VDR-RXR Heterodimer VDR_active->Heterodimer RXR RXR RXR->Heterodimer VDRE Vitamin D Response Element (DNA) Heterodimer->VDRE Binds to Gene Target Gene VDRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response (e.g., Differentiation, Anti-proliferation) Protein->Response Psoriasis_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_assessment Efficacy & Safety Assessment cluster_analysis Data Analysis Patient Patient with Plaque Psoriasis Inclusion Inclusion/Exclusion Criteria Patient->Inclusion Consent Informed Consent Inclusion->Consent Randomization Randomization Consent->Randomization Baseline Baseline Assessment (PASI Score) GroupA Group A (Topical Vitamin D3 Analog) Randomization->GroupA GroupB Group B (Placebo or Active Comparator) Randomization->GroupB Treatment Twice Daily Application (e.g., 8-12 weeks) GroupA->Treatment GroupB->Treatment FollowUp Follow-up Assessments (e.g., Weeks 2, 4, 8, 12) Treatment->FollowUp AdverseEvents Adverse Event Monitoring Treatment->AdverseEvents Final Final Assessment (End of Treatment) FollowUp->Final Analysis Statistical Analysis (Comparison of PASI change) Final->Analysis AdverseEvents->Analysis

References

Navigating the Nuances of Vitamin D Immunoassays: A Comparative Guide on Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of vitamin D metabolites is paramount. However, the landscape of commercial immunoassays is fraught with variability, largely driven by the cross-reactivity of these assays with a spectrum of circulating vitamin D metabolites beyond the primary target, 25-hydroxyvitamin D (25(OH)D). This guide provides a comparative analysis of major immunoassay platforms, focusing on their performance in the context of common cross-reactants. While this guide aims to be comprehensive, it is important to note the conspicuous absence of publicly available data on the cross-reactivity of isotachysterol 3 in these assays.

The accuracy of vitamin D immunoassays can be significantly compromised by their interaction with metabolites other than 25(OH)D3.[1] These discrepancies are often attributed to the specificity of the antibodies used in the assays.[1] Key metabolites known to interfere include 25-hydroxyvitamin D2 (25(OH)D2) and the C3-epimer of 25-hydroxyvitamin D3 (3-epi-25(OH)D3).[2][3] The presence of these metabolites can lead to an overestimation or underestimation of a patient's true vitamin D status.[1]

Performance Comparison of Commercially Available Immunoassays

The following tables summarize the performance characteristics and cross-reactivity profiles of several widely used automated immunoassay platforms for vitamin D testing. The data has been compiled from various studies and manufacturer's inserts. It is important to note that performance can vary between studies and kit generations.

Table 1: Cross-Reactivity of 25-hydroxyvitamin D2 (25(OH)D2) in Major Immunoassays

Immunoassay PlatformManufacturerPrincipleReported 25(OH)D2 Cross-Reactivity (%)Reference(s)
ADVIA Centaur Vitamin D TotalSiemensChemiluminescent Immunoassay (CLIA)45.3% - 105%
Alinity i 25-OH Vitamin DAbbottChemiluminescent Microparticle Immunoassay (CMIA)80.5% - 82.4%
ARCHITECT 25-OH Vitamin DAbbottChemiluminescent Microparticle Immunoassay (CMIA)~82%
Elecsys Vitamin D TotalRocheElectrochemiluminescence (ECLIA)41.2% - 92%
IDS-iSYS 25-Hydroxy Vitamin DImmunodiagnostic Systems (IDS)Chemiluminescence Immunoassay105%

Table 2: Cross-Reactivity of 3-epi-25-hydroxyvitamin D3 in Major Immunoassays

Immunoassay PlatformManufacturerReported 3-epi-25(OH)D3 Cross-Reactivity (%)Reference(s)
ADVIA Centaur Vitamin D TotalSiemensNot Detected
Alinity i 25-OH Vitamin DAbbott1.3%
ARCHITECT 25-OH Vitamin DAbbottNot Detected
Elecsys Vitamin D TotalRoche~56% (in a competitive protein binding assay)
IDS-iSYS 25-Hydroxy Vitamin DImmunodiagnostic Systems (IDS)Not Detected

Table 3: Performance Comparison of Various Immunoassays against LC-MS/MS

Immunoassay PlatformManufacturerBias compared to LC-MS/MSKey FindingsReference(s)
ADVIA Centaur Vitamin D TotalSiemensVariable, can show positive biasUnder-recovery of 25(OH)D2 has been reported.
ARCHITECT 25-OH Vitamin DAbbottSignificant positive bias reported in some studiesPerformance can be influenced by the concentration of vitamin D binding protein.
Elecsys Vitamin D TotalRocheCan show negative bias, particularly with hemolytic samplesUses a vitamin D binding protein as the capture agent, which has a lower affinity for 25(OH)D2.
IDS-iSYS 25-Hydroxy Vitamin DImmunodiagnostic Systems (IDS)Good concordance with LC-MS/MS in some studiesShows good co-specificity for D2 and D3.

Experimental Protocols

Determining Cross-Reactivity in Vitamin D Immunoassays

A generalized protocol for assessing the cross-reactivity of a substance in a vitamin D immunoassay is outlined below. This is based on methodologies described in the referenced studies.

  • Sample Preparation : A baseline serum pool with a known concentration of 25(OH)D3 is prepared.

  • Spiking : The serum pool is divided into aliquots. The substance to be tested for cross-reactivity (e.g., 25(OH)D2, 3-epi-25(OH)D3) is "spiked" into these aliquots at various known concentrations. A control aliquot with no added substance is also maintained.

  • Immunoassay Analysis : The spiked and control samples are then analyzed using the vitamin D immunoassay platform according to the manufacturer's instructions.

  • LC-MS/MS Confirmation : The true concentrations of the vitamin D metabolites in the spiked samples are confirmed using a reference method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Calculation of Cross-Reactivity : The percentage of cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = [(Measured Concentration in Spiked Sample - Measured Concentration in Control Sample) / Concentration of Spiked Substance] x 100%

Visualizing Key Processes

To better understand the context of vitamin D analysis, the following diagrams illustrate the metabolic pathway and a typical immunoassay workflow.

Vitamin_D_Metabolism cluster_skin Skin (UVB) cluster_diet Diet/Supplements cluster_liver Liver cluster_kidney Kidney cluster_epimerization Epimerization 7-dehydrocholesterol 7-dehydrocholesterol Vitamin D3 (Cholecalciferol) Vitamin D3 (Cholecalciferol) 7-dehydrocholesterol->Vitamin D3 (Cholecalciferol) 25(OH)D3 25(OH)D3 Vitamin D3 (Cholecalciferol)->25(OH)D3 Vitamin D2 (Ergocalciferol) Vitamin D2 (Ergocalciferol) 25(OH)D2 25(OH)D2 Vitamin D2 (Ergocalciferol)->25(OH)D2 1,25(OH)2D3 (Calcitriol) 1,25(OH)2D3 (Calcitriol) 25(OH)D3->1,25(OH)2D3 (Calcitriol) 24,25(OH)2D3 24,25(OH)2D3 25(OH)D3->24,25(OH)2D3 3-epi-25(OH)D3 3-epi-25(OH)D3 25(OH)D3->3-epi-25(OH)D3 Circulating Pool Circulating Pool 25(OH)D3->Circulating Pool 25(OH)D2->Circulating Pool Immunoassay Measurement Immunoassay Measurement Circulating Pool->Immunoassay Measurement

Caption: Simplified Vitamin D Metabolic Pathway.

Immunoassay_Workflow cluster_binding Binding Step Sample Collection Sample Collection Sample Pre-treatment\n(Release from VDBP) Sample Pre-treatment (Release from VDBP) Sample Collection->Sample Pre-treatment\n(Release from VDBP) Incubation with Antibody Incubation with Antibody Sample Pre-treatment\n(Release from VDBP)->Incubation with Antibody Competitive Binding Competitive Binding Incubation with Antibody->Competitive Binding Analyte (25(OH)D) Analyte (25(OH)D) Labeled Analyte Labeled Analyte Cross-reactant Cross-reactant Detection Detection Competitive Binding->Detection Signal Measurement Signal Measurement Detection->Signal Measurement Concentration Calculation Concentration Calculation Signal Measurement->Concentration Calculation Antibody Antibody Analyte (25(OH)D)->Antibody Labeled Analyte->Antibody Cross-reactant->Antibody

Caption: General Competitive Immunoassay Workflow.

Conclusion

The choice of a vitamin D immunoassay can have significant implications for clinical assessment and research outcomes. While all major platforms demonstrate strong correlations, the variability in their cross-reactivity to metabolites like 25(OH)D2 and 3-epi-25(OH)D3 underscores the importance of understanding the limitations of each assay. For patient populations supplemented with vitamin D2 or in pediatric samples where 3-epi-25(OH)D3 levels can be high, the choice of assay is particularly critical. The lack of available data on the cross-reactivity of this compound highlights a gap in the current understanding of potential interferences and emphasizes the need for continuous and comprehensive validation of these essential diagnostic tools. Researchers and clinicians are encouraged to consult with manufacturers for the most up-to-date performance data and to consider the use of LC-MS/MS for confirmation of results in ambiguous cases.

References

A Comparative Stability Analysis of Isotachysterol 3 and Other Secosteroids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of active pharmaceutical ingredients (APIs) is a critical factor in drug development, ensuring safety, efficacy, and shelf-life. Secosteroids, a class of steroids characterized by a broken ring in the steroid nucleus, are particularly susceptible to various degradation pathways. This guide provides a comparative stability analysis of Isotachysterol 3 and other prominent secosteroids, including Cholecalciferol (Vitamin D3), Calcitriol, and Tacalcitol, supported by experimental data and detailed methodologies.

Degradation Pathways and Isomerization of Secosteroids

Secosteroids like Vitamin D3 are known to isomerize under various conditions such as heat, light, and acidic pH.[1][2] Understanding these transformation pathways is crucial for developing stable formulations.

  • Thermal Degradation: Heat can cause a reversible isomerization of Vitamin D3 into pre-vitamin D3.[1][2] High temperatures, such as those used in pasteurization, can lead to significant degradation of Vitamin D3.[3] The onset temperatures for thermal decomposition of purified Vitamin D2 and D3 are approximately 166°C and 156°C, respectively.

  • Photodegradation: Exposure to ultraviolet (UV) light is a major cause of degradation for many secosteroids. Vitamin D3 predominantly undergoes photochemical degradation into biologically inactive isomers, including tachysterol and lumisterol. Similarly, Calcitriol, another Vitamin D analog, is significantly degraded by exposure to UVA and UVB light.

  • pH-Dependent Isomerization: The pH of the environment plays a critical role in the stability of secosteroids. Under acidic conditions, Vitamin D3 isomerizes to form this compound. This compound is described as an acid-catalyzed isomerization product that is highly sensitive to oxygen. Vitamin D3 is most stable at a pH above 5.

G Cholecalciferol Cholecalciferol (Vitamin D3) PreVitaminD3 Pre-Vitamin D3 Cholecalciferol->PreVitaminD3 Heat (reversible) Tachysterol Tachysterol Cholecalciferol->Tachysterol UV Light Isotachysterol3 This compound Cholecalciferol->Isotachysterol3 Acidic Conditions Lumisterol Lumisterol Cholecalciferol->Lumisterol UV Light

Caption: Isomerization pathways of Cholecalciferol (Vitamin D3) under different stress conditions.

Comparative Stability Data

The stability of secosteroids varies significantly based on their molecular structure and the external conditions they are subjected to. The following table summarizes the known stability profiles of this compound and other selected secosteroids.

Compound Thermal Stability Photostability pH Stability Oxidative Stability
This compound Data not available. Formed from Vitamin D3 under heat in acidic conditions.Data not available.Formed under acidic conditions from Vitamin D3.Highly sensitive to oxygen.
Cholecalciferol (Vitamin D3) Reversibly converts to pre-vitamin D3 upon heating. Significant degradation at elevated temperatures (e.g., 45°C).Degrades into tachysterol and lumisterol upon UV exposure. Photosensitive, requiring storage in dark environments.Unstable in acidic conditions (pH < 4), forming this compound. Most stable at pH > 5.Susceptible to oxidation, which can be accelerated by factors like reactive oxygen species.
Calcitriol Data not available in provided search results.Over 90% degradation upon exposure to UVA, broadband UVB, and narrowband UVB.Data not available in provided search results.Data not available in provided search results.
Tacalcitol Data not available in provided search results.Data not available in provided search results.Data not available in provided search results.Data not available in provided search results.

Note: Tacalcitol is a known Vitamin D3 analog used in topical treatments for psoriasis, often in combination with phototherapy, but specific data on its degradation under forced conditions were not available in the provided search results.

Experimental Protocols: Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies are a key component of regulatory submissions and help in the development of stability-indicating analytical methods.

A typical forced degradation study for a secosteroid would involve the following protocols:

1. Preparation of Sample:

  • A stock solution of the secosteroid (e.g., 1 mg/mL) is prepared in a suitable solvent, such as methanol or a mixture of methanol and water.

2. Stress Conditions:

  • Acid Hydrolysis: The drug solution is treated with 0.1N HCl and heated (e.g., at 60-80°C) for a specified period (e.g., up to 7 days). Samples are taken at various time points. The reaction is then neutralized before analysis.

  • Base Hydrolysis: The drug solution is treated with 0.1N NaOH under the same temperature and time conditions as acid hydrolysis. The reaction is neutralized before analysis.

  • Oxidation: The drug solution is exposed to a solution of hydrogen peroxide (e.g., 0.1% - 3.0% H₂O₂) at room temperature for up to 7 days.

  • Thermal Degradation: The drug substance (in solid state) or its solution is exposed to elevated temperatures (e.g., in 10°C increments above accelerated testing temperatures, such as 50°C, 60°C). The effect of temperature on degradation rate can be evaluated using the Arrhenius equation.

  • Photolytic Degradation: The drug substance is exposed to a combination of UV and visible light as per ICH Q1B guidelines. A control sample is kept in the dark to differentiate between light-induced and thermal degradation.

3. Analysis:

  • Methodology: A stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (HPLC-MS), is used to separate and quantify the parent drug and its degradation products.

  • Evaluation: The extent of degradation is determined (typically aiming for 5-20% degradation). The degradation products are identified and characterized, and a mass balance is performed to account for all products.

G cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) Analysis Analysis by Stability-Indicating Method (e.g., HPLC) Acid->Analysis Base Base Hydrolysis (e.g., 0.1N NaOH, 80°C) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (e.g., 80°C) Thermal->Analysis Photo Photolytic (ICH Q1B Light Source) Photo->Analysis API API Solution (1 mg/mL) API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: General workflow for a forced degradation study of an active pharmaceutical ingredient (API).

Conclusion

The stability of secosteroids is highly dependent on environmental factors. This compound is primarily an acid-catalyzed, oxygen-sensitive isomer of Vitamin D3. In comparison, Vitamin D3 itself shows lability to heat, light, and acidic conditions, leading to the formation of various isomers. Other analogs like Calcitriol are particularly sensitive to photodegradation. This comparative analysis underscores the necessity of carefully controlled storage conditions and formulation strategies, such as the use of antioxidants and light-protective packaging, to maintain the integrity and therapeutic efficacy of secosteroid-based drug products. The application of rigorous forced degradation studies is paramount in identifying potential degradants and developing robust, stable pharmaceutical formulations.

References

A Guide to the Inter-laboratory Comparison of Isotachysterol 3 Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the measurement of Isotachysterol 3, a significant isomer of Vitamin D3. Given the absence of formal inter-laboratory proficiency testing programs specifically for this compound, this document focuses on comparing the established analytical techniques for its quantification. Furthermore, it draws insights from extensive inter-laboratory comparison studies of the closely related and clinically crucial metabolite, 25-hydroxyvitamin D (25(OH)D), to highlight the challenges and importance of standardization in the field of vitamin D analysis.

Introduction to this compound

This compound is a stereoisomer of Vitamin D3 that can be formed under acidic conditions[1][2]. Like the active form of vitamin D3, 1,25-dihydroxyvitamin D3, this compound has been shown to stimulate intestinal calcium transport and bone calcium mobilization[3][4]. Its biological activity underscores the importance of accurate and reliable measurement in research and pharmaceutical development to distinguish it from other vitamin D isomers and understand its physiological roles.

Analytical Methodologies for this compound and its Isomers

The accurate quantification of this compound is challenging due to its structural similarity to other vitamin D isomers, such as pre-vitamin D3, trans-cholecalciferol, lumisterol, and tachysterol[5]. Several chromatographic techniques have been developed to separate and quantify these closely related compounds. The primary methods include High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS).

Comparison of Analytical Methods
FeatureHPLC-DADUHPLC-MS/MSSFC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.High-resolution separation with highly sensitive and specific mass-based detection.Separation using a supercritical fluid mobile phase, coupled with mass spectrometry.
Specificity Moderate. Co-elution of isomers with similar UV spectra can be a challenge.High. Capable of distinguishing between isobaric compounds (compounds with the same mass) through fragmentation patterns.High. Offers different selectivity for structurally similar compounds compared to liquid chromatography.
Sensitivity Lower compared to MS-based methods.Very high. Enables the detection of low-level metabolites.High, with potential for further enhancement through derivatization.
Throughput Moderate.High, with rapid analysis times.Very high, often with shorter run times than HPLC.
Sample Matrix Suitable for simpler matrices or requires extensive cleanup for complex samples like plasma.Applicable to complex biological matrices like serum and plasma with appropriate sample preparation.Effective for a range of sample matrices, including plasma and oily drug products.
Derivatization Not typically required.Can be used to enhance ionization efficiency and sensitivity.Can be employed to improve detection.
Instrumentation Widely available and relatively low cost.More expensive and requires specialized expertise.Specialized instrumentation, becoming more common in analytical labs.

Experimental Protocols

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is a foundational technique for the analysis of vitamin D and its isomers.

Sample Preparation (General Approach):

  • Saponification: To release vitamin D from its matrix, especially in fatty samples.

  • Liquid-Liquid Extraction: Typically using a solvent like n-hexane or diethyl ether to extract the non-polar vitamin D isomers.

  • Solid-Phase Extraction (SPE): For cleanup and concentration of the analytes.

  • Reconstitution: The dried extract is reconstituted in the mobile phase.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A mixture of organic solvents like methanol, acetonitrile, and water.

  • Detection: UV absorbance is monitored, typically around 265 nm, where vitamin D isomers have a characteristic spectrum.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This is currently the reference method for its high sensitivity and specificity.

Sample Preparation:

  • Protein Precipitation: For plasma or serum samples, using a solvent like acetonitrile.

  • Liquid-Liquid Extraction or Solid-Phase Extraction: To further clean the sample and concentrate the analytes.

  • (Optional) Derivatization: Using reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can enhance ionization and detection sensitivity.

UHPLC-MS/MS Conditions:

  • Column: A high-resolution C18 or other specialized column to separate isomers.

  • Mobile Phase: A gradient of an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid or ammonium formate) in water.

  • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, providing high specificity by monitoring a specific precursor ion to product ion transition for each analyte.

Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS)

SFC is a powerful technique for the separation of structurally similar, non-polar compounds like vitamin D isomers.

Sample Preparation:

  • Similar to UHPLC-MS/MS, involving protein precipitation and extraction.

SFC-MS/MS Conditions:

  • Mobile Phase: Supercritical carbon dioxide is the primary mobile phase, with an organic co-solvent (modifier) such as methanol or ethanol.

  • Column: Specialized columns for SFC, such as those with polar functional groups, are used to achieve separation.

  • Detection: Tandem mass spectrometry is used for sensitive and specific detection, similar to UHPLC-MS/MS.

Inter-laboratory Comparison and Standardization

While no specific inter-laboratory comparison studies for this compound are publicly available, the extensive work on 25-hydroxyvitamin D (25(OH)D) provides valuable insights into the challenges of measuring vitamin D metabolites.

Organizations like the Vitamin D External Quality Assessment Scheme (DEQAS) and the Vitamin D Standardization Program (VDSP) have conducted numerous proficiency tests. These studies have revealed significant inter-laboratory variability in 25(OH)D measurements, with biases observed between different analytical methods, particularly between immunoassays and mass spectrometry-based methods.

Key Findings from 25(OH)D Inter-laboratory Studies:

  • Method-Dependent Bias: Different methods can yield systematically different results for the same sample.

  • Cross-reactivity: Immunoassays can show cross-reactivity with other vitamin D metabolites, leading to inaccurate results.

  • Epimer Interference: The C-3 epimer of 25(OH)D3 can interfere with measurements if not chromatographically separated, leading to overestimation.

  • Need for Standardization: These findings have highlighted the critical need for reference materials and standardized protocols to ensure comparability of results across different laboratories and methods.

These challenges are directly relevant to the measurement of this compound, as it is part of a complex mixture of structurally similar isomers. Therefore, laboratories developing assays for this compound should consider these potential sources of error and the importance of thorough method validation and, where possible, comparison with other laboratories.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Serum) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Derivatization (Optional) Derivatization Cleanup->Derivatization Chromatography Chromatographic Separation (UHPLC or SFC) Derivatization->Chromatography MS Tandem Mass Spectrometry (MS/MS) Chromatography->MS Quantification Quantification MS->Quantification Report Data Reporting Quantification->Report

Caption: A generalized experimental workflow for the quantification of this compound.

Simplified Vitamin D Metabolic Pathway

signaling_pathway 7-dehydrocholesterol 7-dehydrocholesterol Pre-vitamin_D3 Pre-vitamin_D3 7-dehydrocholesterol->Pre-vitamin_D3 UVB Light Vitamin_D3 Vitamin_D3 Pre-vitamin_D3->Vitamin_D3 Heat Tachysterol_3 Tachysterol_3 Pre-vitamin_D3->Tachysterol_3 UVB Light Isotachysterol_3 Isotachysterol_3 Vitamin_D3->Isotachysterol_3 Acidic Conditions 25-hydroxyvitamin_D3 25-hydroxyvitamin_D3 Vitamin_D3->25-hydroxyvitamin_D3 Liver Biological_Effects Biological_Effects Isotachysterol_3->Biological_Effects 1,25-dihydroxyvitamin_D3 1,25-dihydroxyvitamin_D3 25-hydroxyvitamin_D3->1,25-dihydroxyvitamin_D3 Kidney 1,25-dihydroxyvitamin_D3->Biological_Effects e.g., Calcium Homeostasis

Caption: A simplified diagram showing the formation of this compound and the canonical Vitamin D3 pathway.

References

In Vitro Potency of Isotachysterol 3 and Its Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro potency of Isotachysterol 3 (ITS3) and its hydroxylated metabolites, 20S-hydroxytachysterol 3 (20S(OH)T3) and 25-hydroxytachysterol 3 (25(OH)T3). The data presented is based on published experimental findings and is intended to inform research and development in therapeutic applications of these compounds.

Quantitative Comparison of Anti-Proliferative Activity

The in vitro potency of this compound and its metabolites was evaluated by assessing their ability to inhibit the proliferation of human epidermal keratinocytes. The half-maximal inhibitory concentration (IC50) values, estimated from dose-response curves, are summarized in the table below. For comparison, the activity of the well-characterized active form of vitamin D3, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), is also included.

CompoundTarget Cell LineAssayIC50 (nM)Reference
This compound (ITS3) Human Epidermal KeratinocytesMTS Assay~100[1]
20S(OH)T3 Human Epidermal KeratinocytesMTS Assay~50[1]
25(OH)T3 Human Epidermal KeratinocytesMTS Assay~50[1]
1,25(OH)₂D₃ Human Epidermal KeratinocytesMTS Assay~10[1]

Note: IC50 values are estimated from graphical data presented in the cited literature and may be subject to interpretation.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide, based on the protocols described by Slominski et al. (2022).[1]

Keratinocyte Proliferation Assay (MTS Assay)

Objective: To determine the dose-dependent effect of this compound and its metabolites on the proliferation of human epidermal keratinocytes.

Materials:

  • Human epidermal keratinocytes

  • Keratinocyte growth medium

  • This compound, 20S(OH)T3, 25(OH)T3, and 1,25(OH)₂D₃ (dissolved in ethanol)

  • 96-well plates

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • Phenazine methosulfate (PMS)

  • Microplate reader

Procedure:

  • Cell Seeding: Human epidermal keratinocytes are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in keratinocyte growth medium.

  • Compound Treatment: The growth medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, 20S(OH)T3, 25(OH)T3) or the positive control (1,25(OH)₂D₃). A vehicle control (ethanol) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation.

  • MTS Assay:

    • Following the incubation period, a mixture of MTS reagent and PMS solution is added to each well.

    • The plates are incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTS tetrazolium salt into a soluble formazan product.

  • Data Acquisition: The absorbance of the formazan product is measured at 490 nm using a microplate reader.

  • Data Analysis: The absorbance values are corrected by subtracting the background absorbance from wells containing medium only. The percentage of cell proliferation is calculated relative to the vehicle-treated control cells. IC50 values are determined from the resulting dose-response curves.

Signaling Pathways and Experimental Workflow

The biological effects of this compound and its metabolites are mediated through their interaction with several nuclear receptors. The following diagrams illustrate the general signaling pathways and the experimental workflow for assessing the anti-proliferative activity.

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_assay MTS Proliferation Assay cluster_analysis Data Analysis start Seed Human Epidermal Keratinocytes in 96-well plates treat Treat cells with this compound, metabolites, or control start->treat incubate Incubate for 72 hours treat->incubate add_mts Add MTS reagent incubate->add_mts incubate_mts Incubate for 1-4 hours add_mts->incubate_mts read_absorbance Measure absorbance at 490 nm incubate_mts->read_absorbance calculate Calculate % proliferation vs. control read_absorbance->calculate plot Generate dose-response curves calculate->plot determine_ic50 Determine IC50 values plot->determine_ic50

Experimental workflow for assessing anti-proliferative activity.

signaling_pathway cluster_ligands Ligands cluster_receptors Nuclear Receptors cluster_downstream Downstream Effects in Keratinocytes ITS3 This compound VDR VDR ITS3->VDR AhR AhR ITS3->AhR LXR LXR ITS3->LXR PPARg PPARγ ITS3->PPARg Metabolites 20S(OH)T3 & 25(OH)T3 Metabolites->VDR Metabolites->AhR Metabolites->LXR Metabolites->PPARg gene_expression Modulation of Gene Expression VDR->gene_expression AhR->gene_expression LXR->gene_expression PPARg->gene_expression cell_cycle Cell Cycle Arrest gene_expression->cell_cycle proliferation Inhibition of Proliferation cell_cycle->proliferation

Generalized signaling pathways of this compound and its metabolites.

References

Evaluating the Off-Target Effects of Isotachysterol 3: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of a compound is paramount to predicting its therapeutic efficacy and potential toxicity. This guide provides a comprehensive evaluation of the off-target profile of Isotachysterol 3 (IT3), focusing on its biologically active metabolites, 20S-hydroxythis compound (20S(OH)T3) and 25-hydroxythis compound (25(OH)T3). Through a comparison with the established vitamin D analog, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), this document summarizes key experimental data, details underlying methodologies, and visualizes relevant biological pathways to aid in the assessment of IT3's therapeutic potential.

This compound, a photoproduct of previtamin D3, undergoes metabolic activation to form hydroxylated derivatives that exhibit biological activity. While the intended therapeutic action of vitamin D analogs is typically mediated through the Vitamin D Receptor (VDR), studies have revealed that the active metabolites of IT3 interact with a broader range of nuclear receptors, indicating significant off-target effects.

Comparative Analysis of Nuclear Receptor Activation

The primary off-target interactions of IT3 metabolites have been identified with the Aryl Hydrocarbon Receptor (AhR), Liver X Receptors (LXRα and LXRβ), and Peroxisome Proliferator-Activated Receptor γ (PPARγ).[1][2] Functional studies have demonstrated marked activation of AhR by 20S(OH)T3, with a lesser effect observed for 25(OH)T3.[1][2] Both metabolites have been shown to bind with high affinity to the ligand-binding domains of LXRα, LXRβ, and PPARγ.[1]

To provide a clear comparison, the following table summarizes the known receptor interactions of IT3 metabolites and the established active form of vitamin D, 1,25(OH)2D3. It is important to note that while qualitative descriptions of "high affinity" and "marked activation" are available for IT3 metabolites, specific quantitative data such as EC50 or Ki values are not yet widely published in the literature.

Receptor This compound Metabolites (20S(OH)T3 & 25(OH)T3) 1,25-dihydroxyvitamin D3 (1,25(OH)2D3)
Vitamin D Receptor (VDR) Agonist activity, though stimulation of CYP24A1 expression is approximately 10 times less than 1,25(OH)2D3.Potent agonist.
Aryl Hydrocarbon Receptor (AhR) Marked activation by 20S(OH)T3; smaller effect by 25(OH)T3.Minimal to no reported interaction.
Liver X Receptors (LXRα & LXRβ) High-affinity binding.No significant reported interaction.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) High-affinity binding.No significant reported interaction.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Signaling_Pathway cluster_cell Target Cell cluster_nucleus IT3_Metabolites IT3 Metabolites (20S(OH)T3, 25(OH)T3) VDR VDR IT3_Metabolites->VDR AhR AhR IT3_Metabolites->AhR LXRs LXRs IT3_Metabolites->LXRs PPARg PPARγ IT3_Metabolites->PPARg Nucleus Nucleus VDR->Nucleus AhR->Nucleus LXRs->Nucleus PPARg->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression

Figure 1: Off-target signaling of this compound metabolites.

The above diagram illustrates how the active metabolites of this compound can enter a target cell and interact with multiple nuclear receptors, leading to the modulation of target gene expression.

Experimental_Workflow Start Start: Evaluate Off-Target Effects Binding_Assay Nuclear Receptor Binding Assay (LanthaScreen TR-FRET) Start->Binding_Assay Cell_Culture Keratinocyte Cell Culture Start->Cell_Culture Data_Analysis Data Analysis and Comparison Binding_Assay->Data_Analysis Proliferation_Assay Cell Proliferation Assay (MTT Assay) Cell_Culture->Proliferation_Assay Differentiation_Assay Keratinocyte Differentiation Assay (Immunofluorescence) Cell_Culture->Differentiation_Assay Proliferation_Assay->Data_Analysis Differentiation_Assay->Data_Analysis

Figure 2: Experimental workflow for assessing off-target effects.

This workflow outlines the key experimental stages for characterizing the off-target effects of a compound like this compound, from initial binding assays to functional cellular assays.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.

LanthaScreen™ TR-FRET Coactivator Assay

This assay is employed to quantify the interaction between a test compound and a nuclear receptor.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to measure the binding of a ligand to the ligand-binding domain (LBD) of a nuclear receptor. An agonist binding to the receptor's LBD induces a conformational change that promotes the recruitment of a coactivator peptide. The assay uses a terbium-labeled anti-GST antibody that binds to a GST-tagged nuclear receptor LBD and a fluorescein-labeled coactivator peptide. When the coactivator peptide is recruited to the LBD, the terbium and fluorescein are brought into close proximity, allowing for FRET to occur upon excitation of the terbium. The resulting FRET signal is proportional to the amount of coactivator peptide recruited and thus reflects the agonist activity of the test compound.

Procedure:

  • Reagent Preparation: Prepare a 2X solution of the GST-tagged nuclear receptor LBD and a 2X solution of the fluorescein-labeled coactivator peptide and terbium-labeled anti-GST antibody in the appropriate assay buffer.

  • Compound Plating: Dispense the test compound (e.g., IT3 metabolites, 1,25(OH)2D3) at various concentrations into a 384-well assay plate. Include appropriate controls (e.g., vehicle, known agonist).

  • Receptor Addition: Add the 2X nuclear receptor LBD solution to the wells containing the test compound and incubate at room temperature.

  • Coactivator/Antibody Addition: Add the 2X coactivator peptide/antibody mixture to the wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 495 nm (terbium) and 520 nm (fluorescein) after a delayed excitation at 340 nm.

  • Data Analysis: Calculate the 520/495 nm emission ratio. Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Keratinocyte Proliferation (MTT) Assay

This colorimetric assay assesses the effect of a compound on cell proliferation by measuring metabolic activity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable, proliferating cells.

Procedure:

  • Cell Seeding: Seed human keratinocytes in a 96-well plate at a density of 1 x 10^3 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., IT3 metabolites, 1,25(OH)2D3) and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from the absorbance of the treated and untreated cells. Express the results as a percentage of the vehicle-treated control.

Keratinocyte Differentiation Assay (Immunofluorescence)

This assay visualizes the expression of differentiation markers in keratinocytes to assess the prodifferentiation activity of a compound.

Principle: Immunofluorescence staining uses antibodies to detect the localization and expression levels of specific proteins, such as keratin 10 (K10) and involucrin, which are markers of keratinocyte differentiation.

Procedure:

  • Cell Culture and Treatment: Culture human keratinocytes on coverslips in a multi-well plate. Treat the cells with the test compounds to induce differentiation.

  • Fixation: After the treatment period, wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes to allow antibodies to access intracellular antigens.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1-5% BSA in PBS) for 30-60 minutes.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody (e.g., anti-K10, anti-involucrin) diluted in the blocking solution for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash the cells with PBS. A nuclear counterstain such as DAPI can be included in one of the final washes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize and capture images using a fluorescence microscope. The intensity and distribution of the fluorescent signal indicate the expression and localization of the differentiation marker.

Conclusion

The available evidence strongly suggests that the biologically active metabolites of this compound, 20S(OH)T3 and 25(OH)T3, exhibit significant off-target effects by interacting with AhR, LXRs, and PPARγ, in addition to their on-target activity at the VDR. This promiscuous binding profile distinguishes IT3 from the more VDR-selective 1,25(OH)2D3. While these off-target interactions could lead to unforeseen side effects, they may also present opportunities for novel therapeutic applications. Further research, particularly quantitative binding and functional assays comparing IT3 metabolites with a broader range of vitamin D analogs, is crucial to fully elucidate the therapeutic potential and risks associated with this compound. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies.

References

Comparative Binding Affinity of Isotachysterol 3 to the Vitamin D Receptor: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the binding affinity of Isotachysterol 3 (IT3) to the Vitamin D Receptor (VDR), contextualized with other relevant vitamin D analogs. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key pathways and workflows.

This compound (IT3), a photoproduct of previtamin D3, and its metabolites are known to interact with the Vitamin D Receptor (VDR), a nuclear receptor that mediates the biological actions of the hormonally active form of vitamin D, calcitriol (1α,25-dihydroxyvitamin D3). The binding of a ligand to the VDR is a critical initial step in the cascade of molecular events that lead to the regulation of gene expression. Understanding the comparative binding affinity of IT3 is crucial for evaluating its potential as a VDR modulator.

Quantitative Comparison of VDR Binding Affinity

The following table summarizes the relative binding affinities of various vitamin D analogs to the VDR, providing a framework for understanding the potential binding characteristics of IT3.

Compound Relative Binding Affinity for VDR Reference
Calcitriol (1α,25(OH)₂D₃)High (Reference Compound)[3]
This compound (Tachysterol 3) Low [1]
20S-hydroxytachysterol₃ (20S(OH)T₃)Moderate[1]
25-hydroxytachysterol₃ (25(OH)T₃)Moderate
Calcipotriol (MC 903)Comparable to Calcitriol
22-Oxacalcitriol (OCT)Lower than Calcitriol

Note: The terms "High," "Moderate," and "Low" are relative comparisons based on available literature and the absence of precise IC₅₀ or Kᵢ values for this compound.

Experimental Protocols

The determination of binding affinity for VDR ligands is typically achieved through competitive binding assays. Below is a detailed methodology for a representative competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay for VDR

This assay quantifies the affinity of a test compound (e.g., this compound) for the VDR by measuring its ability to compete with a radiolabeled VDR ligand, typically [³H]1α,25(OH)₂D₃.

1. Materials:

  • Receptor Source: Recombinant human VDR (full-length or ligand-binding domain).

  • Radioligand: [³H]1α,25(OH)₂D₃ (specific activity ~80-120 Ci/mmol).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., ethanol) and serially diluted.

  • Reference Compound: Unlabeled 1α,25(OH)₂D₃ for standard curve generation.

  • Assay Buffer: Tris-HCl buffer containing KCl, EDTA, DTT, and a protein stabilizer (e.g., bovine serum albumin).

  • Separation Matrix: Hydroxylapatite (HAP) slurry or dextran-coated charcoal.

  • Scintillation Cocktail and Counter.

2. Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and the unlabeled reference compound. The radioligand is diluted in assay buffer to a final concentration at or below its Kₔ.

  • Binding Reaction: In microcentrifuge tubes, combine the VDR preparation, the radioligand, and either the test compound or the unlabeled reference compound at various concentrations. A control for non-specific binding should be included, containing a high concentration of the unlabeled reference compound.

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 4°C) for a sufficient period to reach equilibrium (typically 18-24 hours).

  • Separation of Bound and Free Ligand: Add the HAP slurry or dextran-coated charcoal to each tube to adsorb the receptor-ligand complexes. Centrifuge the tubes to pellet the separation matrix.

  • Quantification: Carefully remove the supernatant containing the unbound radioligand. The pellet is then resuspended in scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test compound and the reference compound.

  • Plot the percentage of specific binding against the logarithm of the ligand concentration.

  • Determine the IC₅₀ value (the concentration of the ligand that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve using non-linear regression analysis.

  • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Mandatory Visualizations

VDR Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of the Vitamin D Receptor upon ligand binding.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VDR VDR VDR_RXR VDR-RXR Heterodimer RXR RXR Ligand Vitamin D Analog (e.g., Calcitriol, IT3) Ligand->VDR Binding VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to DNA Coactivators Coactivators VDRE->Coactivators Recruits Gene Target Gene Coactivators->Gene Initiates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Cellular_Response Cellular Response Protein->Cellular_Response Leads to

Caption: VDR Genomic Signaling Pathway.

Experimental Workflow: Competitive Binding Assay

The diagram below outlines the key steps in a competitive binding assay to determine the VDR binding affinity of a test compound.

Competitive_Binding_Assay_Workflow cluster_preparation 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_quantification 4. Quantification & Analysis A Prepare VDR (Recombinant Protein) D Mix VDR, Radioligand, and Test/Reference Compound A->D B Prepare Radioligand ([³H]1α,25(OH)₂D₃) B->D C Prepare Test Compound (e.g., this compound) and Reference Compound C->D E Incubate to Reach Equilibrium D->E F Add Separation Matrix (e.g., HAP) E->F G Centrifuge to Separate Bound from Free Ligand F->G H Measure Radioactivity of Bound Ligand G->H I Generate Dose-Response Curve H->I J Calculate IC₅₀ and Kᵢ I->J

Caption: VDR Competitive Binding Assay Workflow.

References

Navigating Vitamin D Stability: A Comparative Guide to Degradation Markers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

A Comprehensive Comparison of Stability-Indicating Markers for Vitamin D Formulations

For researchers, scientists, and drug development professionals vested in the integrity of vitamin D products, ensuring stability is a paramount concern. The degradation of vitamin D3 (cholecalciferol) can lead to a loss of potency and the formation of various isomers, each telling a story about the stresses the molecule has endured. This guide provides a detailed comparison of key degradation products, with a special focus on the validation of Isotachysterol 3 as a specific marker for acidic degradation.

The Degradation Landscape of Vitamin D3

Vitamin D3 is susceptible to degradation under various conditions, primarily through isomerization. The principal isomers formed include pre-vitamin D3, lumisterol, tachysterol, and this compound. Each of these molecules serves as a potential marker for instability, with their formation being indicative of specific stress factors.

This compound emerges as a highly specific marker for degradation under acidic conditions .[1] Its presence is a direct indicator of the impact of low pH on a vitamin D3 formulation. In contrast, tachysterol and lumisterol are primarily formed under photolytic (UV light) and thermal stress .[1][2] Pre-vitamin D3 is a thermal isomer of vitamin D3 and exists in equilibrium with it.[1] Understanding the specific degradation pathway is crucial for developing stable formulations and establishing meaningful quality control parameters.

Comparative Analysis of Degradation Markers

To effectively monitor the stability of vitamin D3, it is essential to quantify the parent molecule and its primary degradation products. The choice of marker depends on the anticipated stress conditions during the product's lifecycle.

MarkerFormation ConditionSpecificityUtility in Stability Studies
This compound Acidic pHHigh for acid-induced degradationExcellent indicator of formulation incompatibility with acidic excipients or environments.
Tachysterol UV radiation, HeatModerate to HighKey marker for photodegradation and thermal stress.
Lumisterol UV radiationModerate to HighOften monitored alongside tachysterol as an indicator of photolytic degradation.
Pre-vitamin D3 HeatLow (exists in equilibrium)Indicates thermal stress, but its reversible formation complicates its use as a sole stability marker.

Quantitative Insights into Vitamin D3 Degradation

Under thermal stress , vitamin D3 converts to pre-vitamin D3. For instance, in canola oil fortified with vitamin D3, no significant degradation was observed after 30 minutes at 100°C. However, at 150°C and 180°C, the retention of vitamin D3 dropped to approximately 67.5-73% and 33-40% respectively, indicating significant thermal degradation.

Photodegradation studies on human skin have shown that upon UV exposure, pre-vitamin D3 is the initial major photoproduct, reaching a maximum of 15% of the initial 7-dehydrocholesterol (pro-vitamin D3) concentration within 30 minutes. Longer exposure leads to the formation of tachysterol (reaching a maximum of 5% after 1 hour) and lumisterol (reaching up to 50% after 8 hours).[2]

The formation of This compound is specifically catalyzed by acidic conditions. While precise quantitative data from a single comparative study is limited, its presence is a definitive marker of acid-induced degradation, which is a critical parameter for oral formulations that must withstand the acidic environment of the stomach.

Biological Implications of Degradation Products

The biological activity of vitamin D3 isomers is a crucial consideration for drug development professionals. While vitamin D3 itself is a prohormone, its degradation products are generally considered to be biologically inactive. However, recent research indicates that some hydroxylated metabolites of tachysterol and lumisterol may exhibit biological activity, including anti-proliferative and pro-differentiation effects. Hydroxylated derivatives of tachysterol 3 have been shown to interact with the vitamin D receptor (VDR), aryl hydrocarbon receptor (AhR), and other nuclear receptors. The specific biological activity and potential toxicity of this compound itself remain an area of ongoing research. The presence of these isomers could potentially interfere with the therapeutic efficacy and safety profile of a vitamin D product.

Experimental Protocols

Accurate monitoring of vitamin D3 and its degradation products requires a validated, stability-indicating analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common technique employed.

Recommended HPLC-UV Method for Simultaneous Analysis

This protocol provides a general framework for the simultaneous determination of vitamin D3, this compound, tachysterol, and lumisterol. Method validation should be performed according to ICH Q2(R1) guidelines.

  • Chromatographic System: A validated HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of methanol and water (e.g., 95:5 v/v) or acetonitrile and water is often effective for separation. Isocratic elution is typically sufficient.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Detection Wavelength: UV detection at 265 nm is suitable for vitamin D3 and its isomers.

  • Injection Volume: 20 µL.

Method Validation Parameters (as per ICH Q2)
  • Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products. This is demonstrated by the separation of the peaks of vitamin D3, this compound, tachysterol, and lumisterol.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Degradation Pathway and Analytical Workflow

To better illustrate the relationships between vitamin D3 and its degradation products, as well as the analytical workflow, the following diagrams are provided.

VitaminD_Degradation VitaminD3 VitaminD3 PreVitaminD3 PreVitaminD3 VitaminD3->PreVitaminD3 Heat Isotachysterol3 Isotachysterol3 VitaminD3->Isotachysterol3 Acid Tachysterol Tachysterol PreVitaminD3->Tachysterol UV Light Lumisterol Lumisterol PreVitaminD3->Lumisterol UV Light

Caption: Vitamin D3 degradation pathways under different stress conditions.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Formulation Formulation Extraction Extraction Formulation->Extraction Dilution Dilution Extraction->Dilution HPLC_System HPLC System (C18 Column) Dilution->HPLC_System UV_Detector UV Detector (265 nm) HPLC_System->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Peak_Integration Peak_Integration Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Isotachysterol 3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Isotachysterol 3. The following procedures are based on available safety data and established best practices for handling potent chemical compounds in a laboratory setting.

Hazard Identification and Safety Data

This compound is classified as a hazardous substance.[1][2] It is toxic if swallowed, in contact with skin, or if inhaled, and is suspected of damaging fertility or the unborn child.[1] Due to its hazardous nature, strict adherence to safety protocols is mandatory.

Quantitative Data Summary:

PropertyValueSource
Molecular FormulaC27H44O[1][2]
Molecular Weight384.64 g/mol
Boiling Point500.9 ± 29.0 °C (Predicted)
Density0.97 ± 0.1 g/cm3 (Predicted)
SolubilitySoluble in DMSO
StabilityLight and temperature sensitive

GHS Hazard Classification:

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, Oral3DangerH301: Toxic if swallowed
Acute Toxicity, Dermal3DangerH311: Toxic in contact with skin
Acute Toxicity, Inhalation3DangerH331: Toxic if inhaled
Reproductive Toxicity2WarningH361: Suspected of damaging fertility or the unborn child

Source: PubChem, ChemicalBook

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure when handling this compound. The following table outlines the recommended PPE based on the risk level of the operation.

PPE CategoryMinimum RequirementRecommended for High-Risk Operations
Hand Protection Nitrile gloves (double-gloving recommended). Change gloves frequently and immediately after contamination.Double-gloving with nitrile gloves.
Eye Protection Safety glasses with side shields.Chemical safety goggles or a full-face shield.
Body Protection Laboratory coat.Disposable gown over a lab coat.
Respiratory Protection Not generally required for small quantities handled in a certified chemical fume hood.A NIOSH-approved respirator with a particulate filter may be necessary for weighing or procedures that could generate dust or aerosols.

This guidance is based on best practices for handling cholesterol-like compounds and chemicals with known toxicological properties.

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound must be performed in a designated area, preferably within a certified chemical fume hood to control exposure.

1. Preparation and Pre-Handling Check:

  • Ensure the chemical fume hood is functioning correctly.
  • Verify that all necessary PPE is available and in good condition.
  • Have spill cleanup materials readily accessible.
  • Review the Safety Data Sheet (SDS) or available safety information before starting work.

2. Handling the Compound:

  • Wear the appropriate PPE as outlined in the table above.
  • When weighing, use a balance inside the fume hood or in a ventilated enclosure to minimize dust inhalation.
  • Handle the compound with care to avoid generating dust or aerosols.
  • Use appropriate lab equipment (e.g., spatulas, glassware) dedicated for use with this compound if possible.

3. Storage:

  • Store this compound in a tightly sealed, light-resistant container.
  • Keep in a cool, dry, and well-ventilated area.
  • Store away from incompatible materials such as strong oxidizing agents.
  • Given its temperature sensitivity, storage at -20°C is recommended.

4. Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.
  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.
  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
  • Spill:
  • Small Spill (in a fume hood): Absorb with an inert material (e.g., vermiculite, sand). Place all contaminated materials in a sealed, labeled container for hazardous waste disposal.
  • Large Spill (or outside a fume hood): Evacuate the area. Alert laboratory personnel and the safety officer. Prevent the spread of the spill. Only trained personnel with appropriate PPE should clean the spill.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect all contaminated materials, including disposable gloves, gowns, bench paper, and any unused compound, in a designated, sealed, and clearly labeled hazardous waste container.

2. Container Labeling:

  • The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound".

3. Disposal Procedure:

  • Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.
  • Do not dispose of this compound or its waste down the drain.

Visual Workflow for Handling and Disposal

This compound Handling and Disposal Workflow start Start: Prepare for Handling ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood handling Weighing and Handling fume_hood->handling storage Store in Cool, Dry, Dark Place handling->storage After Use spill Spill Occurs handling->spill Incident waste Collect Contaminated Waste handling->waste Generate Waste end End of Process storage->end small_spill Small Spill Cleanup spill->small_spill Small, Contained large_spill Large Spill Protocol spill->large_spill Large or Uncontained small_spill->waste large_spill->waste disposal Dispose as Hazardous Waste waste->disposal disposal->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isotachysterol 3
Reactant of Route 2
Isotachysterol 3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.